molecular formula C8H16O B1607255 3,3-Dimethylcyclohexanol CAS No. 767-12-4

3,3-Dimethylcyclohexanol

Cat. No.: B1607255
CAS No.: 767-12-4
M. Wt: 128.21 g/mol
InChI Key: DQBDGNSFXSCBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylcyclohexanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDGNSFXSCBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870770
Record name Cyclohexanol, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-12-4
Record name 3,3-Dimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 3,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,3-Dimethylcyclohexanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,3-Dimethylcyclohexanol: Chemical Properties, Structure, and Reactivity

Introduction

This compound (CAS No: 767-12-4) is a cyclic alcohol that serves as a valuable intermediate in various fields of organic synthesis.[1] With the molecular formula C₈H₁₆O, this compound consists of a cyclohexane ring substituted with a hydroxyl group and two methyl groups on the third carbon atom.[2][3] Its unique structure, featuring a gem-dimethyl group, imparts specific steric and electronic properties that influence its reactivity and conformational behavior. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The foundational structure of this compound is a six-membered aliphatic ring. The presence of the hydroxyl group on the first carbon (C1) and two methyl groups on the third carbon (C3) defines its chemical identity.

Stereoisomerism

The C1 carbon, bonded to the hydroxyl group, is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3,3-dimethylcyclohexanol and (S)-3,3-dimethylcyclohexanol.[3][4] The specific stereoisomer can be crucial in the synthesis of chiral compounds, a key consideration in pharmaceutical development.[5]

cluster_R (R)-3,3-Dimethylcyclohexanol cluster_S (S)-3,3-Dimethylcyclohexanol node_R img_R node_S img_S

Caption: Enantiomers of this compound.

Conformational Analysis

Like other cyclohexane derivatives, this compound exists predominantly in chair conformations to minimize angular and torsional strain. The hydroxyl group at the C1 position can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. The bulky gem-dimethyl group at C3 "locks" the conformation to a significant degree, influencing the equilibrium between the axial and equatorial conformers of the hydroxyl group.

G cluster_axial Axial Conformation cluster_equatorial Equatorial Conformation a_label More Steric Hindrance e_label More Stable a_label->e_label Ring Flip a    <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/2Y8B7O9.png'/>TD>TR>TABLE>     e    <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/2s9V9xM.png'/>TD>TR>TABLE>    

Caption: Chair conformations of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented and are summarized in the table below. These properties are essential for designing reaction conditions, purification protocols, and for predicting its behavior in various chemical systems.

PropertyValueUnitSource
Molecular Formula C₈H₁₆O-[2][3]
Molecular Weight 128.21 g/mol [2]
CAS Number 767-12-4-[3]
Melting Point 11.00 to 12.00°C[6]
Boiling Point 185.00°C[6]
Density 0.909g/cm³[7]
Vapor Pressure 0.377mmHg @ 25°C (est.)[6]
Flash Point 66.60°C (est.)[6]
Water Solubility 2179mg/L @ 25°C (est.)[6]
logP (o/w) 1.948 - 2.198-[6]

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for the proton on the carbon bearing the hydroxyl group (C1-H), the methylene protons of the ring, and the protons of the two methyl groups. The C1-H proton would appear as a multiplet, with its chemical shift and splitting pattern dependent on its axial or equatorial position. The two methyl groups at C3 are diastereotopic and may show distinct singlets.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum is expected to show signals for the eight carbon atoms. The carbon attached to the hydroxyl group (C1) would appear in the range of 60-75 ppm. The quaternary carbon (C3) and the carbons of the methyl groups would also have characteristic chemical shifts.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration.[3]

  • Mass Spectrometry : In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).[3][8]

Synthesis and Reactivity

Synthesis Methods

Several reliable methods are employed for the synthesis of this compound, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

  • Catalytic Hydrogenation of 3,3-Dimethylcyclohexanone : This is one of the most common and efficient methods for both laboratory and industrial-scale synthesis.[1] The ketone is reduced to the corresponding alcohol using a catalyst such as Palladium on carbon (Pd/C) or Nickel under hydrogen pressure.[1][9]

  • Reduction with Hydride Reagents : 3,3-Dimethylcyclohexanone can be readily reduced using chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5] These methods are highly effective for smaller-scale laboratory preparations.

  • Hydroboration-Oxidation of 3,3-Dimethylcyclohexene : This two-step procedure provides an anti-Markovnikov addition of water across the double bond of the corresponding alkene, yielding this compound.[5]

  • Acid-Catalyzed Hydration of 3,3-Dimethylcyclohexene : This method follows Markovnikov's rule but can be prone to carbocation rearrangements, potentially leading to a mixture of products.[1]

G start 3,3-Dimethylcyclohexanone reagent Catalyst (e.g., Pd/C) H₂ Pressure, Heat start->reagent Reduction product This compound reagent->product

Caption: Synthesis via Catalytic Hydrogenation.

Key Chemical Reactions

As a secondary alcohol, this compound undergoes a variety of characteristic reactions.

  • Oxidation : It can be oxidized to the parent ketone, 3,3-dimethylcyclohexanone, using common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).[1] Milder reagents such as pyridinium chlorochromate (PCC) can also be used to achieve this transformation efficiently.[10]

  • Substitution Reactions : The hydroxyl group can be replaced by a halogen in the presence of strong acids like HBr or reagents such as thionyl chloride (SOCl₂).[1] These reactions typically proceed through an SN1 mechanism in protic solvents, involving the formation of a secondary carbocation intermediate.[5]

  • Acid-Catalyzed Dehydration : Upon heating with a strong acid like sulfuric acid (H₂SO₄), this compound undergoes dehydration via an E1 elimination mechanism to form alkenes.[5] Carbocation rearrangements are possible, potentially leading to a mixture of alkene products.[10]

  • Esterification : It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters, a reaction that can be catalyzed by an acid.[5]

  • Williamson Ether Synthesis : The alcohol can be converted to its corresponding alkoxide and reacted with an alkyl halide to form an ether, although steric hindrance may favor elimination as a side reaction.[5]

Applications in Research and Industry

This compound and its derivatives have found utility in several areas:

  • Organic Synthesis Intermediate : It is a crucial building block for synthesizing more complex organic molecules, including other cyclohexane derivatives and chiral compounds.[1][5]

  • Fragrance and Flavor Industry : Due to its specific odor profile, it is used in the formulation of fragrances and flavoring agents.[1]

  • Pharmaceutical Development : While direct applications in drugs are limited, its precursor, 3,3-dimethylcyclohexanone, is a key starting material for the synthesis of the anticancer drug Venetoclax.[11] Furthermore, derivatives of cyclohexanol have been investigated for potential antibacterial properties.[1]

  • Solvent Properties : Its chemical structure lends it solvent characteristics, making it potentially useful as a reaction medium or for extraction processes in certain applications.[1][5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[2]

  • Hazards :

    • H227: Combustible liquid.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions :

    • Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

    • Handle in a well-ventilated area or under a fume hood.

    • Store in a cool, dry, well-ventilated place away from sources of ignition.[12]

    • Keep containers tightly closed.

References

An In-Depth Technical Guide to the Stereochemistry and Synthesis of (S)-3,3-dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclohexanols in Modern Synthesis

Chiral cyclic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in the pharmaceutical industry.[1] Among these, the substituted cyclohexanol framework provides a versatile scaffold for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). (S)-3,3-dimethylcyclohexanol, a chiral secondary alcohol, represents a key intermediate in the synthesis of various complex molecules. Its precursor, 3,3-dimethylcyclohexanone, is a known starting material in the synthesis of Venetoclax, a BCL-2 selective inhibitor used in cancer therapy, highlighting the industrial relevance of this structural class.[2][3]

This technical guide provides a comprehensive overview of the stereochemical features of (S)-3,3-dimethylcyclohexanol and delves into the primary methodologies for its enantioselective synthesis. Aimed at researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices and provides a framework for the practical application of modern asymmetric synthesis techniques.

Part 1: Stereochemical Analysis of (S)-3,3-dimethylcyclohexanol

The stereochemical identity of a chiral molecule is fundamental to its interaction with other chiral entities, such as biological receptors. Understanding the absolute configuration and chiroptical properties of (S)-3,3-dimethylcyclohexanol is therefore of paramount importance.

Absolute Configuration and the Cahn-Ingold-Prelog (CIP) Priority Rules

The designation '(S)' refers to the absolute configuration of the stereocenter at carbon-1 (the carbon bearing the hydroxyl group), as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4]

CIP Priority Assignment:

  • Identify the Stereocenter: The stereocenter is C1, which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), and two carbon pathways within the cyclohexane ring (-CH2-C(CH3)2- and -CH2-CH2-).

  • Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.[5]

    • Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).

    • Priority 2 & 3: Both paths into the ring are attached via carbon atoms (atomic number 6). To break this tie, we move to the next atoms along each path.

      • Path A (-CH2-C(CH3)2-): C2 is bonded to two hydrogens and C3. C3 is bonded to two methyl carbons and C4.

      • Path B (-CH2-CH2-): C6 is bonded to two hydrogens and C5.

      • Comparing the atoms attached to C2 and C6 (both CH2), we move to C3 and C5 respectively. C3 is a quaternary carbon bonded to two other carbons, while C5 is a secondary carbon bonded to one other carbon and two hydrogens. Therefore, the path towards the gem-dimethyl group (Path A) has higher priority.

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (1).

  • Determine (R/S) Configuration: With the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is traced. For (S)-3,3-dimethylcyclohexanol, this sequence is counter-clockwise, hence the '(S)' designation (from the Latin sinister, meaning left).[6]

Caption: CIP priority assignment for (S)-3,3-dimethylcyclohexanol.

Chiroptical Properties

Enantiomers are distinguished by their interaction with plane-polarized light. An enantiomerically pure sample of a chiral compound will rotate the plane of polarized light by a specific angle, a property known as optical activity.[7] The specific rotation, [α], is a characteristic physical constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).[4]

The specific rotation for (S)-3,3-dimethylcyclohexanol is not widely reported in readily accessible literature, which underscores the importance of empirical determination for any newly synthesized batch. The enantiomer, (R)-3,3-dimethylcyclohexanol, would exhibit a specific rotation of equal magnitude but opposite sign. The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.[8]

Spectroscopic Characterization

While NMR and IR spectroscopy cannot distinguish between enantiomers, they are essential for confirming the chemical structure and purity of 3,3-dimethylcyclohexanol.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups (two singlets, or a single singlet depending on the chair conformation dynamics), the protons on the cyclohexane ring, and a multiplet for the proton on the carbon bearing the hydroxyl group (C1-H). The chemical shift of the C1-H proton is typically in the range of 3.5-4.0 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons. For this compound, one would expect to see distinct signals for the two methyl carbons, the quaternary carbon at C3, the carbon bearing the hydroxyl group (C1), and the remaining methylene carbons of the ring.[10]

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will appear just below 3000 cm⁻¹.

Part 2: Synthetic Strategies for (S)-3,3-dimethylcyclohexanol

The synthesis of single-enantiomer chiral alcohols is a central theme in modern organic chemistry. The primary strategies for accessing (S)-3,3-dimethylcyclohexanol fall into three main categories: asymmetric reduction of the prochiral ketone, resolution of a racemic mixture, and the use of chiral auxiliaries.

Caption: Major synthetic routes to (S)-3,3-dimethylcyclohexanol.

Asymmetric Reduction of 3,3-Dimethylcyclohexanone

The most direct and atom-economical approach to (S)-3,3-dimethylcyclohexanol is the asymmetric reduction of the corresponding prochiral ketone, 3,3-dimethylcyclohexanone. This is typically achieved using a chiral catalyst that facilitates the delivery of a hydride to one of the two enantiotopic faces of the carbonyl group.

2.1.1. Catalytic Asymmetric Hydrogenation (Noyori-type)

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones.[11] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.

Causality of Stereoselection: The enantioselectivity arises from the formation of a well-defined six-membered ring transition state involving the Ru-hydride, the diamine ligand, and the carbonyl substrate.[3] The chiral ligands create a sterically and electronically differentiated environment that forces the ketone to coordinate in a specific orientation, leading to hydride delivery to a single face. The interplay of steric interactions and CH/π interactions between the substrate and the catalyst's ligands dictates the stereochemical outcome.[12]

Illustrative Protocol (General for Noyori Asymmetric Hydrogenation): Note: This is a generalized procedure. Optimal conditions (catalyst, solvent, temperature, pressure) must be determined for 3,3-dimethylcyclohexanone specifically.

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with the Ru-catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) (0.01-1 mol%).

  • Reaction Setup: The prochiral ketone (1.0 eq) is dissolved in a degassed solvent (e.g., isopropanol or methanol). This solution is added to the reaction vessel.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm).

  • Reaction Execution: The reaction mixture is stirred at a set temperature (e.g., 25-80 °C) for a specified time (e.g., 12-48 hours), monitoring for completion by TLC or GC.

  • Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.

2.1.2. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source (e.g., BH₃·THF).[8][13]

Mechanism and Stereocontrol: The oxazaborolidine catalyst acts as a chiral Lewis acid. It coordinates to both the borane (via the nitrogen atom) and the ketone (via the endocyclic boron atom). This forms a rigid, six-membered ring transition state where the hydride from the borane is delivered intramolecularly to the carbonyl carbon.[5] The bulky substituent on the catalyst directs the ketone to bind in a way that minimizes steric hindrance, thus exposing one face of the carbonyl to the hydride transfer.[14]

CBS_Mechanism cluster_0 Catalyst Activation & Coordination cluster_1 Transition State cluster_2 Product Formation Catalyst CBS Catalyst Complex Ternary Complex Catalyst->Complex Borane BH3 Borane->Complex Ketone R2C=O Ketone->Complex TS [Six-membered ring TS] Complex->TS Hydride Transfer Product_Complex Product-Borane Complex TS->Product_Complex Alcohol Chiral Alcohol Product_Complex->Alcohol Workup

Caption: Simplified workflow of the CBS reduction mechanism.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution (EKR) using lipases is a particularly attractive method due to the high enantioselectivity of these enzymes and their operation under mild, environmentally benign conditions.[15]

Principle of Lipase-Catalyzed Resolution: Lipases are hydrolases that, in organic solvents, can catalyze the enantioselective acylation of alcohols.[16] In a racemic mixture of this compound, a lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Causality of Enantioselectivity: The enantioselectivity of lipases stems from the three-dimensional structure of their active site. The enzyme's "catalytic triad" (typically Ser-His-Asp) is situated within a chiral pocket. One enantiomer of the substrate alcohol fits more snugly into this pocket, allowing for optimal orientation for the acylation reaction to occur, while the other enantiomer binds less effectively, resulting in a much slower reaction rate.[9]

General Protocol for Lipase-Catalyzed Kinetic Resolution:

  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., hexane, THF, or MTBE), add an acyl donor (e.g., vinyl acetate, isopropenyl acetate, >2.0 eq).

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase) to the mixture (typically 10-50% by weight of the substrate).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-45 °C). The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is stopped at or near 50% conversion to maximize the yield and ee of both components.

  • Separation and Purification: The enzyme is removed by filtration. The filtrate, containing the acylated enantiomer and the unreacted alcohol enantiomer, is concentrated. The two components are then separated by column chromatography.

  • Hydrolysis (if necessary): If the desired enantiomer is the one that was acylated, the ester is hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the free alcohol.

MethodTypical Catalyst/EnzymeKey AdvantagesKey Considerations
Asymmetric Hydrogenation Ru-BINAP-Diamine ComplexesHigh atom economy; Catalytic; High ee achievable.Requires high-pressure hydrogen; Catalyst can be expensive.
CBS Reduction Chiral OxazaborolidinesHigh ee for many ketones; Mild conditions.Stoichiometric borane source required; Sensitive to moisture.
Enzymatic Kinetic Resolution Lipases (e.g., CAL-B)High enantioselectivity; Mild, green conditions.Maximum 50% yield for one enantiomer; Requires separation of product and starting material.
Chiral Auxiliary-Based Synthesis

In this strategy, the prochiral starting material is covalently bonded to a chiral auxiliary, an enantiomerically pure compound that directs the stereochemistry of a subsequent reaction.[17] After the diastereoselective reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Workflow and Rationale: For the synthesis of (S)-3,3-dimethylcyclohexanol, a prochiral enone precursor could be reacted with a chiral auxiliary to form a chiral enolate. Subsequent reduction of the ketone would proceed diastereoselectively due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the target molecule. While effective, this method is less atom-economical than catalytic asymmetric methods due to the stoichiometric use of the chiral auxiliary.[18]

Part 3: Applications and Future Outlook

The development of efficient and scalable syntheses for enantiopure compounds like (S)-3,3-dimethylcyclohexanol is of critical importance for the pharmaceutical industry. Chiral cyclohexanol derivatives are prevalent in a wide range of drugs, and the ability to produce them with high enantiomeric purity is essential for ensuring therapeutic efficacy and minimizing potential side effects from unwanted enantiomers.[19]

The methods outlined in this guide—catalytic asymmetric reduction and enzymatic resolution—represent the state-of-the-art in chiral alcohol synthesis. Future research will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals, and the engineering of enzymes with tailored substrate specificities to further broaden the scope and efficiency of these powerful synthetic tools.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the physical properties of the cis and trans isomers of 3,3-dimethylcyclohexanol. The strategic placement of the gem-dimethyl group at the C3 position profoundly influences the conformational equilibrium and, consequently, the macroscopic physical properties of these diastereomers. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for the characterization and differentiation of these isomers.

Introduction: The Significance of Stereoisomerism in Cyclohexanols

Cyclohexanol and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The stereochemical orientation of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. The this compound system provides a compelling case study in the interplay between steric hindrance and conformational preference. The gem-dimethyl group at the C3 position effectively "locks" the ring in specific chair conformations, leading to distinct and measurable differences in the physical properties of the cis and trans isomers. A thorough understanding of these properties is paramount for enantioselective synthesis, purification, and the rational design of new chemical entities.

Conformational Analysis: The Root of Physical Property Divergence

The physical properties of the this compound isomers are a direct manifestation of their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. The substituents on the ring can occupy either axial or equatorial positions.

cis-3,3-Dimethylcyclohexanol

In the cis isomer, the hydroxyl group and one of the methyl groups are on the same face of the ring. For the hydroxyl group to be in the more sterically favorable equatorial position, one of the methyl groups at C3 must also be equatorial, while the other is axial. In the ring-flipped conformation, the hydroxyl group would be forced into an axial position, leading to significant 1,3-diaxial interactions with the axial methyl group and the axial hydrogens at C1 and C5. Due to the high energetic penalty of placing the bulky hydroxyl and methyl groups in axial positions, the conformation where the hydroxyl group is equatorial is overwhelmingly favored.

trans-3,3-Dimethylcyclohexanol

In the trans isomer, the hydroxyl group and the methyl groups at C3 are on opposite faces of the ring. This allows for a conformation where the hydroxyl group is in the equatorial position, and both methyl groups at C3 occupy one equatorial and one axial position. The alternative chair conformation would place the hydroxyl group in an axial position, which is energetically less favorable. Therefore, the trans isomer also predominantly exists in a conformation with an equatorial hydroxyl group.

The key difference lies in the steric environment around the hydroxyl group and the overall molecular symmetry, which influences intermolecular interactions and, consequently, the physical properties.

Diagram of Conformational Isomers

G cluster_cis cis-3,3-Dimethylcyclohexanol cluster_trans trans-3,3-Dimethylcyclohexanol cis_eq Equatorial OH (More Stable) cis_ax Axial OH (Less Stable) cis_eq->cis_ax Ring Flip trans_eq Equatorial OH (More Stable) trans_ax Axial OH (Less Stable) trans_eq->trans_ax Ring Flip

Caption: Conformational equilibrium of cis and trans-3,3-dimethylcyclohexanol.

Comparative Physical Properties

While specific experimental data for the individual isomers of this compound is sparse in publicly available literature, we can predict the trends in their physical properties based on the principles of stereochemistry. Generally, trans isomers of disubstituted cyclohexanes tend to have higher melting points due to better packing in the crystal lattice, while boiling points are influenced by the overall polarity and intermolecular forces.

Physical Propertycis-3,3-Dimethylcyclohexanol (Predicted)trans-3,3-Dimethylcyclohexanol (Predicted)Rationale for Difference
Melting Point (°C) LowerHigherThe trans isomer may pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state.
Boiling Point (°C) Likely higherLikely lowerThe cis isomer may have a slightly higher net dipole moment due to the orientation of the hydroxyl group, leading to stronger dipole-dipole interactions.
Density (g/mL) Likely higherLikely lowerDenser packing in the liquid state for the potentially more polar cis isomer.
Solubility in nonpolar solvents HigherLowerThe less polar isomer is expected to be more soluble in nonpolar solvents.
Solubility in polar solvents LowerHigherThe more polar isomer is expected to be more soluble in polar solvents.

Note: The values in this table are predicted based on general principles of stereoisomerism. Experimental verification is required for definitive values.

Data for the mixture of isomers or the general compound "this compound" often reports a boiling point around 185 °C and a melting point around 11-12 °C.[1]

Spectroscopic Differentiation: A Practical Guide

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclohexanol derivatives. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation.

  • 1H NMR: The proton attached to the carbon bearing the hydroxyl group (H1) is a key diagnostic signal. In the more stable conformer of both isomers, this proton will be in an axial position. An axial proton typically exhibits large axial-axial coupling constants (J ≈ 8-13 Hz) with the adjacent axial protons on C2 and C6. However, subtle differences in the chemical shift of H1 and other ring protons can be expected due to the different steric environments in the cis and trans isomers. The signals for the methyl groups may also show slight differences in their chemical shifts.

  • 13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by their stereochemical environment. The carbon bearing the hydroxyl group (C1) and the carbons bearing the methyl groups (C3) will have distinct chemical shifts in the cis and trans isomers. The γ-gauche effect predicts that a carbon atom will be shielded (shifted to a lower chemical shift) if it is in a gauche relationship with a substituent on a carbon three bonds away. This effect can be used to help assign the stereochemistry.

Workflow for NMR-based Isomer Differentiation

G start Sample of this compound Isomers nmr Acquire 1H and 13C NMR Spectra start->nmr h1 Analyze 1H NMR: - Chemical shift of H1 - Coupling constants of H1 nmr->h1 c13 Analyze 13C NMR: - Chemical shifts of C1, C3, and methyl carbons - γ-gauche effects nmr->c13 compare Compare spectral data to predicted values for cis and trans isomers h1->compare c13->compare assign Assign stereochemistry compare->assign

Caption: A logical workflow for differentiating isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide valuable information about the orientation of the hydroxyl group. The C-O stretching vibration, typically observed in the 1000-1200 cm-1 region, can differ for axial and equatorial hydroxyl groups. Generally, an equatorial C-O bond has a stretching frequency at a slightly higher wavenumber than an axial C-O bond. The O-H stretching band, usually broad and centered around 3300-3400 cm-1 due to hydrogen bonding, may also show subtle differences in shape and position between the two isomers, reflecting differences in intermolecular and potentially intramolecular interactions.

Experimental Protocols

Synthesis of this compound Isomers

The most common route to a mixture of cis- and trans-3,3-dimethylcyclohexanol is the reduction of the corresponding ketone, 3,3-dimethylcyclohexanone.

Protocol: Reduction of 3,3-Dimethylcyclohexanone

  • Dissolution: Dissolve 3,3-dimethylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent and the resulting alkoxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to favor the formation of the thermodynamically more stable equatorial alcohol.

Isomer Separation by Gas Chromatography (GC)

Gas chromatography is an effective technique for the separation and quantification of the cis and trans isomers.

Protocol: Gas Chromatography of this compound Isomers

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for separating alcohol isomers.[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample.

The cis and trans isomers are expected to have different retention times on a polar column due to differences in their polarity.

GC Separation Workflow

G start Mixture of cis and trans Isomers prepare Prepare dilute sample solution start->prepare inject Inject sample into GC with a polar column prepare->inject separate Temperature-programmed separation inject->separate detect Detection by FID separate->detect analyze Analyze chromatogram: - Retention times - Peak areas for quantification detect->analyze

Caption: Workflow for the separation of this compound isomers by GC.

Determination of Physical Properties

Protocol: Boiling Point Determination (Micro Method) [3][4][5][6][7]

  • Place a small amount of the purified liquid isomer into a small test tube or a fusion tube.

  • Invert a sealed-end capillary tube into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a Thiele tube or an oil bath.

  • Observe for a steady stream of bubbles exiting the capillary tube.

  • Remove the heat and note the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Protocol: Melting Point Determination [8][9][10][11]

  • Load a small amount of the purified solid isomer into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Conclusion

The seemingly subtle difference in the spatial arrangement of the hydroxyl group in cis- and trans-3,3-dimethylcyclohexanol leads to distinct physical and spectroscopic properties. While a dearth of specific experimental data for these particular isomers exists in readily accessible literature, a solid understanding of conformational analysis and stereochemical principles allows for reliable predictions of their behavior. The experimental protocols outlined in this guide provide a robust framework for the synthesis, separation, and characterization of these compounds, enabling researchers to confidently handle and identify them in their synthetic and drug discovery endeavors. The principles discussed herein are broadly applicable to a wide range of substituted cyclohexanol systems, making this guide a valuable resource for any scientist working with these important chemical entities.

References

Spectroscopic data for 3,3-dimethylcyclohexanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylcyclohexanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 767-12-4), a substituted cycloalkane alcohol.[1][2][3][4] As a molecule with distinct structural features, including a tertiary carbon center and a secondary alcohol, its characterization serves as an excellent case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise structural elucidation. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral data.

Molecular Profile:

  • Molecular Formula: C₈H₁₆O[1][2][3]

  • Molecular Weight: 128.21 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The Proton Environment

Proton NMR provides detailed information about the number of distinct proton types, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol is crucial for reproducible results. The following outlines a field-proven methodology.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Prep_1 Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3). Prep_2 Add a reference standard, typically tetramethylsilane (TMS), at 0 ppm. Prep_1->Prep_2 Prep_3 Transfer the solution to a 5 mm NMR tube. Prep_2->Prep_3 Acq_1 Place the NMR tube into the spectrometer's probe. Prep_3->Acq_1 Acq_2 Lock the spectrometer onto the deuterium signal of the solvent. Acq_1->Acq_2 Acq_3 Shim the magnetic field to achieve homogeneity. Acq_2->Acq_3 Acq_4 Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2s relaxation delay). Acq_3->Acq_4

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Interpretation of the ¹H NMR Spectrum

The structure of this compound dictates a specific pattern of signals. The chair conformation and the presence of diastereotopic protons lead to complex splitting patterns for the cyclohexane ring protons.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OH~1.5 - 3.0Broad Singlet1HLabile proton; chemical shift is concentration and temperature-dependent. Rapid exchange broadens the signal.
CH-OH (H1)~3.6 - 4.0Multiplet1HDeshielded by the adjacent electronegative oxygen atom. Coupled to neighboring CH₂ protons.
CH₃ (a, b)~0.9Singlet6HTwo magnetically equivalent methyl groups attached to a quaternary carbon, resulting in a single, unsplit signal.
Ring CH₂ (H2, H4, H5, H6)~1.1 - 1.8Complex Multiplets8HProtons on the ring are in different chemical environments (axial/equatorial) and couple with each other, leading to overlapping multiplets.

Causality Behind the Spectrum:

  • The CH-OH Proton (H1): This proton is directly attached to the carbon bearing the hydroxyl group. The electronegativity of oxygen withdraws electron density, shifting this signal significantly downfield.

  • The Gem-Dimethyl Protons (a, b): The two methyl groups at the C3 position are equivalent due to free rotation around the C-C bond. As they are attached to a quaternary carbon with no adjacent protons, their signal is a singlet.

  • Ring Protons: The protons on the cyclohexane ring are diastereotopic and exhibit complex geminal and vicinal coupling, resulting in a series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, though acquisition times are longer due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

Interpretation of the ¹³C NMR Spectrum

The molecule has six unique carbon environments, which should result in six distinct signals in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Chemical Shift (δ, ppm)Rationale
C1 (CH-OH)~68-72The C-O bond causes a significant downfield shift due to the electronegativity of oxygen.
C3 (C(CH₃)₂)~30-35Quaternary carbon, its shift is characteristic and less influenced by direct substitution compared to C1.
C2, C4~38-45These CH₂ carbons are adjacent to the substituted C1 and C3 centers.
C5, C6~20-28These CH₂ carbons are further from the electron-withdrawing hydroxyl group and appear more upfield.
CH₃ (a, b)~25-30The two equivalent methyl carbons.

Self-Validation: The number of observed peaks (six) directly validates the number of unique carbon environments in the proposed molecular structure. The distinct chemical shift for the carbon bearing the alcohol group (C1) provides authoritative confirmation of this functional group's location.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectrum Acquisition (Vapor Phase)

G Sample Volatile liquid sample (this compound) Injection Inject a small amount into a heated gas cell. Sample->Injection IR_Beam Pass a beam of infrared radiation through the cell. Injection->IR_Beam Detector Measure the intensity of transmitted radiation at each frequency. IR_Beam->Detector Spectrum Generate a plot of Absorbance/Transmittance vs. Wavenumber (cm⁻¹). Detector->Spectrum

Caption: Workflow for obtaining a vapor-phase IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of alcohols and alkanes.[2]

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3600 - 3200O-H StretchAlcohol (-OH)A strong, broad absorption in this region is definitive proof of an alcohol. Broadening is due to hydrogen bonding.
~2950 - 2850C-H StretchAlkane (sp³ C-H)Strong, sharp peaks indicating the aliphatic nature of the cyclohexane ring and methyl groups.
~1100 - 1000C-O StretchSecondary AlcoholA strong absorption in this region confirms the presence of the C-O single bond.

Expertise in Action: The broadness of the O-H stretch is a key diagnostic feature. In a concentrated sample, intermolecular hydrogen bonding creates a wide range of vibrational energies, leading to a broad peak. In a very dilute solution or the gas phase, a sharper, "free" O-H peak may be observed at a higher wavenumber (~3600 cm⁻¹).[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural details.

Experimental Protocol: GC-MS with Electron Ionization (EI)

In this common setup, the sample is first separated from a mixture by Gas Chromatography (GC) and then introduced into the mass spectrometer. Electron Ionization (EI) uses a high-energy electron beam to ionize the molecules, causing them to fragment in a reproducible manner.

Interpretation of the Mass Spectrum

The mass spectrum provides a unique fingerprint of the molecule.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule after losing one electron. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128.[1][2][3]

  • Fragmentation: The high energy of EI causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides structural clues.

G M [C₈H₁₆O]⁺˙ m/z = 128 M_minus_18 [C₈H₁₄]⁺˙ m/z = 110 M->M_minus_18 - H₂O M_minus_15 [C₇H₁₃O]⁺ m/z = 113 M->M_minus_15 - •CH₃ Fragment_71 [C₅H₁₁]⁺ m/z = 71 M->Fragment_71 Ring Cleavage Fragment_57 [C₄H₉]⁺ m/z = 57 M_minus_18->Fragment_57 - C₄H₇

Caption: Key fragmentation pathways for this compound in EI-MS.

Table 4: Significant Fragments in the Mass Spectrum of this compound

m/zProposed FragmentLossSignificance
128[C₈H₁₆O]⁺˙-Molecular Ion (M⁺)
113[C₇H₁₃O]⁺•CH₃ (15)Loss of a methyl group, a common fragmentation for gem-dimethyl compounds.
110[C₈H₁₄]⁺˙H₂O (18)Dehydration is a very common and characteristic fragmentation for alcohols.
71[C₅H₁₁]⁺C₃H₅OResult of ring cleavage and loss of the oxygen-containing portion.
57[C₄H₉]⁺C₄H₇OFurther fragmentation, often a stable tert-butyl cation or related isomer.

Safety and Handling

According to its classification, this compound is a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated fume hood. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and self-validating structural determination of this compound. NMR spectroscopy maps the precise H and C framework, IR spectroscopy confirms the critical alcohol functional group, and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This multi-faceted approach represents the gold standard in chemical characterization, ensuring the identity and purity of compounds essential for research and development.

References

Synthesis of 3,3-dimethylcyclohexanol from 3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 3,3-Dimethylcyclohexanol from 3,3-Dimethylcyclohexanone

Abstract

This technical guide provides a comprehensive exploration of the chemical reduction of 3,3-dimethylcyclohexanone to its corresponding secondary alcohol, this compound. The document is structured to serve researchers, medicinal chemists, and process development scientists by detailing the underlying chemical principles, comparing common synthetic strategies, and providing a robust, field-tested experimental protocol. Emphasis is placed on the mechanistic rationale behind the selection of reagents and reaction conditions, particularly focusing on the use of sodium borohydride. The guide culminates with a detailed section on product purification and characterization using modern spectroscopic techniques, ensuring the final compound meets rigorous standards of purity and identity.

Foundational Principles: The Chemistry of Ketone Reduction

The conversion of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. The reactivity of the ketone is dominated by the carbonyl functional group (C=O), which consists of a sigma (σ) bond and a pi (π) bond between a carbon and a more electronegative oxygen atom. This polarity renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The reduction of a ketone to an alcohol involves the net addition of two hydrogen atoms across the carbonyl double bond. This is most commonly achieved through the addition of a hydride ion (H⁻) from a reducing agent, followed by protonation of the resulting alkoxide intermediate.[1]

Strategic Selection of a Reducing Agent

While numerous reagents can effect this transformation, the choice is dictated by factors such as selectivity, reactivity, cost, and operational safety.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones.[2][3] Its moderate reactivity means it typically does not reduce less reactive carbonyl derivatives such as esters, amides, or carboxylic acids under standard conditions, offering excellent chemoselectivity in multifunctional molecules.[3][4] It is stable in protic solvents like water and alcohols, making it exceptionally convenient and safe for laboratory use.[5][6]

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider array of functional groups, including esters, carboxylic acids, and amides.[1] However, its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and stringent exclusion of moisture, as it reacts violently with water and other protic sources. For a straightforward ketone reduction where other sensitive groups are absent or intended to be preserved, the operational complexity and lower selectivity of LiAlH₄ make NaBH₄ the superior choice.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[7] While effective, it often requires specialized high-pressure equipment and may also reduce other unsaturated functionalities like alkenes or alkynes if present in the molecule.[1]

For the specific synthesis of this compound from its ketone precursor, sodium borohydride represents the optimal balance of reactivity, selectivity, and safety.

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via a well-established two-step mechanism.

  • Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of 3,3-dimethylcyclohexanone.[3][8] This step forms a new carbon-hydrogen bond and breaks the C=O pi bond, pushing the electrons onto the oxygen atom to form a negatively charged alkoxide intermediate.[5] This initial attack is the rate-determining step.

  • Protonation: The alkoxide intermediate is subsequently protonated by the solvent (typically an alcohol, such as methanol or ethanol) to yield the final this compound product.[8] This protonation step regenerates the solvent's conjugate base. All four hydride ions on the borohydride are available for reaction, meaning one mole of NaBH₄ can theoretically reduce four moles of the ketone. In practice, an excess of the reducing agent is often used to ensure complete conversion.[6]

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Ketone in Methanol B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir at RT (1 hour) C->D E 5. Quench with 3 M NaOH D->E Proceed to Workup F 6. Extract with Dichloromethane (x3) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Evaporate Solvent (Rotovap) G->H I This compound (Colorless Oil) H->I Final Product

References

Biological activity of 3,3-dimethylcyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3,3-Dimethylcyclohexanol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the this compound scaffold and its derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, diverse biological activities, and therapeutic potential. By integrating established methodologies with mechanistic insights, this document serves as a technical resource for advancing research in this promising area of medicinal chemistry.

The this compound Scaffold: A Foundation for Therapeutic Innovation

The this compound molecule, with the chemical formula C₈H₁₆O, is a versatile alicyclic alcohol.[1][2] Its core structure, a cyclohexane ring featuring a hydroxyl group and gem-dimethyl substitution at the third carbon, provides a unique three-dimensional framework. This substitution pattern is significant as it introduces steric hindrance that can influence reaction mechanisms, favoring SN1 pathways over SN2 and impacting the molecule's conformational flexibility.[3]

The true value of this scaffold in drug discovery lies in its capacity for derivatization. The hydroxyl group serves as a reactive handle for a multitude of chemical transformations, including oxidation, substitution, and esterification, allowing for the systematic modification of the molecule's physicochemical properties.[3][4] These modifications can profoundly alter biological activity, enabling the development of compound libraries with tailored therapeutic effects. Research into its derivatives has revealed significant potential across several pharmacological areas, including anti-infective, anti-inflammatory, and anticancer applications.[4]

G Core This compound Core Deriv Derivative Library Core->Deriv Chemical Synthesis (Oxidation, Substitution, etc.) Antimicrobial Antimicrobial Deriv->Antimicrobial Biological Screening Anticancer Anticancer Deriv->Anticancer Biological Screening AntiInflammatory Anti-inflammatory Deriv->AntiInflammatory Biological Screening Antioxidant Antioxidant Deriv->Antioxidant Biological Screening

Caption: Derivatization of the core scaffold for biological screening.

Antimicrobial and Antifungal Activities

Derivatives of cyclohexane have demonstrated notable efficacy against a range of microbial pathogens. The introduction of specific functional groups onto the this compound backbone can yield potent antimicrobial and antifungal agents. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, as well as fungi, including Candida albicans.[5][6][7]

The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity and steric properties imparted by the dimethylcyclohexyl group, combined with the electronic effects of appended moieties, are critical for this activity.

Table 1: Antimicrobial Activity of Selected Cyclohexane Derivatives
Compound TypeTarget OrganismActivity (MIC, µg/mL)Reference
Cyclohexenone DerivativeS. aureus< 2.0[7]
Cyclohexenone DerivativeE. coli< 2.0[7]
Cyclohexenone DerivativeC. albicans< 2.0[7]
3-Alkylidene-2-indoloneS. aureus (MRSA)0.5[8]
Amide-CyclopropaneC. albicans16[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for assessing antimicrobial potency.[5][7]

Objective: To determine the lowest concentration of a test derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test derivatives of this compound

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of twofold serial dilutions in nutrient broth directly in the 96-well plate. The final concentration range should typically span from 200 µg/mL down to <1 µg/mL.

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the prepared microbial suspension to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism but no compound), and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the derivative at which no visible growth (no turbidity) is observed.

Caption: Workflow for the broth microdilution MIC assay.

Anticancer Potential

The cyclohexenone moiety, which can be synthesized from cyclohexanol derivatives, is a recognized pharmacophore in anticancer drug design.[10] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with some showing promising activity.

The primary mechanism of action for many of these compounds is the induction of apoptosis (programmed cell death).[4][10] This can be achieved by modulating key signaling pathways that regulate cell survival and proliferation. For instance, some derivatives have been shown to impact the activity of caspases, which are critical executioner proteins in the apoptotic cascade.[10]

Table 2: Cytotoxic Activity of Selected Cyclohexenone Derivatives
DerivativeCancer Cell LineActivity (GI₅₀, µM)Reference
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83[10]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate (various substitutions)HCT116 (Colon)20 - 40[10]
Thymol/Carvacrol-Cyclohexyl AnaloguesVariousActive[11]

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocol: Clonogenic Survival Assay

This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony, providing a robust measure of cytotoxicity.

Objective: To evaluate the long-term effect of a test derivative on the reproductive viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test derivatives

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Plate a low, known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivative for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing surviving cells to form visible colonies (typically >50 cells).

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. This data is used to determine the concentration at which cell survival is inhibited.

G cluster_pathway Apoptotic Signaling Cascade Drug Anticancer Derivative Mito Mitochondrial Stress Drug->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Derivatives of this compound have emerged as potential modulators of these processes.[4][12] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[13][14] By suppressing these pathways, the compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as TNF-α and IL-6.[13][15]

Furthermore, some derivatives exhibit direct antioxidant activity by scavenging free radicals, a property often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][16]

Table 3: Anti-inflammatory and Antioxidant Activity
Compound TypeAssayActivity (IC₅₀)Reference
Tetraketone DerivativeDPPH Scavenging114.3 µM[16]
Piperidine-4-one OximeCarrageenan-induced EdemaPotent (in vivo)[12]
Curcumin AnalogTNF-α InhibitionDose-dependent[13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).

Objective: To quantify the anti-inflammatory potential of a derivative by measuring its effect on NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test derivatives

  • Griess Reagent (for NO detection)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Maintain the derivative in the medium.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent. The reagent reacts with nitrite (a stable product of NO) to produce a colored azo compound.

  • Data Analysis: Measure the absorbance of the colored product using a plate reader at ~540 nm. Compare the absorbance of treated wells to the LPS-only control to calculate the percentage of NO inhibition.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Transcription Nucleus->iNOS Inflammation Inflammatory Response (NO, Cytokines) iNOS->Inflammation Derivative Anti-inflammatory Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly adaptable and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The synthetic tractability of the core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation compounds with enhanced potency and selectivity.

Future research should focus on optimizing lead compounds through further chemical modification, conducting comprehensive in vivo efficacy and safety studies, and elucidating the precise molecular targets and mechanisms of action. The continued exploration of this compound derivatives holds significant promise for addressing unmet needs in infectious diseases, oncology, and inflammatory disorders.

References

Initial investigations into 3,3-dimethylcyclohexanol reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3,3-Dimethylcyclohexanol

Authored by a Senior Application Scientist

Introduction: Structural Nuances and Reactivity Implications

This compound is a secondary alcohol whose reactivity is profoundly influenced by its unique structural features. The presence of a gem-dimethyl group at the C3 position introduces significant steric hindrance and, more critically, dictates the pathway of carbocation-mediated reactions. Unlike its unsubstituted counterpart, cyclohexanol, the quaternary carbon adjacent to the hydroxyl-bearing carbon (C1) prevents simple elimination pathways and promotes fascinating molecular rearrangements. This guide provides an in-depth exploration of the primary reactions of this compound—oxidation, acid-catalyzed dehydration, and esterification—offering both mechanistic insights and field-tested experimental protocols for researchers in organic synthesis and drug development.

The molecular structure of this compound (C₈H₁₆O) consists of a cyclohexane ring with two methyl groups on the third carbon atom and a hydroxyl group on the first.[1][2] This arrangement is key to its chemical behavior.

Oxidation: Synthesis of 3,3-Dimethylcyclohexanone

The conversion of this compound to its corresponding ketone, 3,3-dimethylcyclohexanone, is a fundamental oxidation reaction. As a secondary alcohol, it can be readily oxidized without the risk of over-oxidation to a carboxylic acid, which is a concern for primary alcohols. The choice of oxidant is critical and depends on factors such as scale, desired purity, and tolerance for hazardous reagents like chromium.

Mechanistic Rationale

The oxidation mechanism generally involves the formation of a chromate ester (or a related intermediate for other oxidants) followed by an E2-like elimination of a proton from the carbinol carbon, with the chromium species acting as the leaving group.[3] This process forms the carbon-oxygen double bond of the ketone. Reagents like chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), are highly effective for this transformation.[3][4] Milder, less toxic alternatives include pyridinium chlorochromate (PCC) or sodium hypochlorite (bleach), which are often preferred in modern, "green" chemistry contexts.[5]

Experimental Workflow: Oxidation Pathways

The following diagram outlines the general transformation and highlights different reagent choices.

Oxidation_Workflow cluster_start Starting Material cluster_product Product A This compound B Jones Oxidation (CrO₃, H₂SO₄, Acetone) A->B Strong, traditional C PCC Oxidation (CH₂Cl₂) A->C Milder E Hypochlorite Oxidation (NaOCl, CH₃COOH) A->E Green alternative D 3,3-Dimethylcyclohexanone B->D C->D E->D

Caption: Oxidation pathways for this compound.

Data Presentation: Comparison of Oxidizing Agents
ProtocolKey ReagentsSolventTemperature (°C)Typical Yield (%)Notes
Jones Oxidation CrO₃, H₂SO₄Acetone0 to 2585-95Highly efficient but uses carcinogenic Cr(VI).[3]
PCC Oxidation Pyridinium ChlorochromateDichloromethane2580-90Milder than Jones, avoids aqueous conditions.[3]
Bleach Oxidation NaOCl, CH₃COOHEthyl Acetate0 to 2575-85Environmentally benign; cost-effective.[5]
Protocol 1: Oxidation with Sodium Hypochlorite (Bleach)

This protocol is a self-validating system as the reaction progress can be monitored by testing for the presence of the oxidant using starch-iodide paper.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of this compound in 100 mL of ethyl acetate. Cool the flask in an ice bath to 0°C.

  • Reaction: Add 5 mL of glacial acetic acid to the solution. Slowly add 75 mL of commercial bleach (sodium hypochlorite solution, ~8.25%) via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 25°C.

  • Monitoring: Stir the mixture vigorously at room temperature. Periodically (every 15 minutes), test for the presence of excess oxidant by placing a drop of the aqueous layer onto starch-iodide paper. A blue-black color indicates excess NaOCl. Continue stirring until the test is negative or for 2 hours.

  • Quenching: If the oxidant is still present after 2 hours, quench the reaction by adding saturated sodium sulfite solution dropwise until the starch-iodide test is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 3,3-dimethylcyclohexanone.

  • Purification: The product can be further purified by vacuum distillation.

Acid-Catalyzed Dehydration: A Study in Carbocation Rearrangement

The dehydration of this compound is a classic example of an E1 elimination reaction that proceeds through a carbocation intermediate.[6][7][8] However, the structure of this specific alcohol leads to a fascinating and predictable molecular rearrangement, resulting in a mixture of alkene products not immediately obvious from the starting material.

Mechanistic Deep Dive: The 1,2-Methyl Shift

The acid-catalyzed dehydration of alcohols typically involves three core steps: protonation of the hydroxyl group, loss of water to form a carbocation, and deprotonation to form the alkene.[9][10]

  • Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (H₂O).[11]

  • Formation of a Secondary Carbocation: The departure of a water molecule generates a secondary carbocation at C1. This intermediate is relatively unstable.

  • Carbocation Rearrangement: Herein lies the critical step. To achieve greater stability, a methyl group from the adjacent, highly substituted C3 position shifts with its bonding pair of electrons to the positively charged C1. This is known as a 1,2-methyl shift.[12][13][14] This rearrangement transforms the unstable secondary carbocation into a much more stable tertiary carbocation at C2.

  • Deprotonation and Product Formation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the new positive charge. Following Zaitsev's rule, which states that the most substituted alkene will be the major product, deprotonation can occur from C1 or C3, leading to two primary rearranged products.[15] A minor, non-rearranged product may also form.

Visualization: Dehydration and Rearrangement Mechanism

Dehydration_Mechanism A This compound B Protonated Alcohol A->B + H⁺ C Secondary Carbocation (at C1, Unstable) B->C - H₂O D Tertiary Carbocation (at C2, Stable) C->D 1,2-Methyl Shift (Rearrangement) G 3,3-Dimethylcyclohexene (Minor, Non-rearranged) C->G - H⁺ (from C2) Minor Pathway E 1,2,2-Trimethylcyclohexene (Major Product) D->E - H⁺ (from C1) Zaitsev Product F 1-Isopropyl-3-methylcyclopentene (Another possible rearranged product) D->F - H⁺ (from C3) (Often observed after ring contraction)

References

Discovery and history of 3,3-dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 3,3-Dimethylcyclohexanol

Introduction

This compound is a saturated cyclic alcohol characterized by a cyclohexane ring with two methyl groups geminally substituted at the third carbon atom and a hydroxyl group at the first position.[1][2][3] This structure, particularly the quaternary carbon at position 3, imparts specific steric and electronic properties that influence its reactivity and potential applications. While not as ubiquitous as simpler cyclohexanols, its history is intrinsically linked to the development of fundamental organic synthesis methodologies. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, intended for researchers and professionals in organic synthesis and drug development.

Historical Synthesis and Discovery

The discovery of this compound is not attributed to a single seminal event but rather to its emergence as a product of established synthetic routes developed for substituted cyclohexanones. The most logical and historically significant pathway to this alcohol proceeds through its corresponding ketone, 3,3-dimethylcyclohexanone. The synthesis of this key intermediate, in turn, often begins with the well-known starting material, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[4][5]

The Precursor: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

Dimedone itself is synthesized via a Michael addition followed by a Dieckmann condensation of mesityl oxide with a malonic ester, a classic route in organic chemistry.[6] The conversion of dimedone to 3,3-dimethylcyclohexanone is a critical step. Early and subsequent methods have predominantly relied on catalytic hydrogenation.[4][5] This reaction typically involves the reduction of the diketone over a noble metal catalyst, such as palladium on carbon (Pd/C), often in an acidic medium to facilitate the removal of one of the carbonyl groups.[4][5]

The reaction proceeds by first reducing one of the ketone functionalities to a hydroxyl group. Subsequent dehydration under acidic conditions yields an α,β-unsaturated ketone, which is then further reduced to the saturated ketone, 3,3-dimethylcyclohexanone. More direct, one-pot procedures have also been developed to achieve this transformation with high selectivity.[5][7]

Final Step: Reduction to this compound

With 3,3-dimethylcyclohexanone in hand, the final step to obtain this compound is a straightforward reduction of the ketone. Two primary methods are historically and practically significant:

  • Catalytic Hydrogenation: This is one of the most common and efficient methods, involving the reaction of 3,3-dimethylcyclohexanone with hydrogen gas in the presence of a metal catalyst.[8][9] Catalysts like palladium on carbon (Pd/C), platinum, or nickel are frequently employed.[8][10] This method is favored in industrial settings for its efficiency and high yield.[8]

  • Chemical Reduction: The use of metal hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), offers a convenient laboratory-scale alternative.[8][10] These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. A subsequent acidic or aqueous workup protonates the resulting alkoxide to yield the final alcohol.[11] Ketones are reduced by these reagents to give secondary alcohols.[10][11]

Alternative Synthetic Methodologies

While the reduction of 3,3-dimethylcyclohexanone is the most direct route, other synthetic strategies can be envisioned, primarily drawing from fundamental carbonyl chemistry.

Grignard Reaction

The Grignard reaction provides a powerful tool for forming carbon-carbon bonds and synthesizing alcohols.[12][13] In principle, a tertiary alcohol like 1,3,3-trimethylcyclohexanol could be synthesized by reacting 3,3-dimethylcyclohexanone with a methyl Grignard reagent (e.g., CH₃MgBr). However, for the synthesis of the secondary alcohol this compound, a Grignard reaction is not the most direct approach from its corresponding ketone. The Grignard reaction is fundamental for producing secondary and tertiary alcohols from aldehydes and ketones, respectively.[13][14]

Physicochemical Properties and Spectroscopic Characterization

The identity and purity of this compound are confirmed through its physical properties and spectroscopic data.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
CAS Number 767-12-4[1][2]
IUPAC Name 3,3-dimethylcyclohexan-1-ol[1][2]
Melting Point 12 °C[15]
Density 0.909 g/mL[15]
Appearance Combustible liquid[1]
Spectroscopic Data
  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. Key expected signals include a peak for the carbon bearing the hydroxyl group (C-OH) in the range of 60-80 ppm, a quaternary carbon signal for the C(CH₃)₂ group, and distinct signals for the other methylene carbons in the ring and the two equivalent methyl carbons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching band is also expected around 1050-1150 cm⁻¹.[1][16]

  • Mass Spectrometry (MS): The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for cyclohexanols include the loss of water (M-18) and cleavage of the ring.[1][17]

Applications

This compound serves primarily as a building block in organic synthesis.[8] Its structure can be used to introduce the 3,3-dimethylcyclohexyl moiety into more complex molecules. There is also interest in its use and the use of its derivatives in the fragrance and flavor industry due to its specific odor profile.[8] Furthermore, studies have investigated the potential antibacterial properties of cyclohexanol derivatives, suggesting possible applications in the development of new therapeutic agents.[8]

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its precursor.

Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

This procedure is based on the catalytic hydrogenation of dimedone.[5][7]

Materials:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a suitable glass liner for a high-pressure autoclave, prepare a 20 wt% solution of dimedone in methanol.[7]

  • Add the 5% Pd/C catalyst. A typical catalyst loading is 1 g of catalyst per gram of dimedone.[7]

  • Seal the autoclave and flush it three times with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2-5 bar).[7]

  • Heat the reaction mixture to 85 °C with vigorous stirring.[7]

  • Maintain the reaction under these conditions for approximately 7.5 hours, or until hydrogen uptake ceases.[7]

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Flush the autoclave with nitrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the methanol solvent under reduced pressure (rotary evaporation) to yield crude 3,3-dimethylcyclohexanone.

  • The product can be further purified by distillation.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the ketone to the final alcohol product.[8]

Materials:

  • 3,3-Dimethylcyclohexanone

  • Ethanol or Methanol

  • 5% Palladium on Carbon (Pd/C) or Nickel catalyst

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Dissolve 3,3-dimethylcyclohexanone in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Add the catalyst (e.g., 5% Pd/C) to the solution.

  • Seal the vessel and flush with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to a pressure of approximately 20 bar.[8]

  • Heat the mixture to around 70-85 °C with efficient stirring.[8]

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure remains constant.

  • After cooling and venting the apparatus, filter the mixture to remove the catalyst.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the product by distillation if necessary.

Visualizations

Synthetic Pathway of this compound dimedone Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) step1_label Catalytic Hydrogenation (H₂, Pd/C, Acid) dimedone->step1_label ketone 3,3-Dimethylcyclohexanone step2_label Reduction (H₂, Pd/C or NaBH₄) ketone->step2_label alcohol This compound step1_label->ketone step2_label->alcohol

Caption: Overall synthetic pathway to this compound.

Catalytic Hydrogenation Mechanism cluster_0 Catalyst Surface cluster_1 Reaction Steps catalyst Pd/C Surface H2_adsorbed H₂ adsorbs and dissociates to 2 H• step1 Stepwise transfer of adsorbed H• atoms to the carbonyl group H2_adsorbed->step1 ketone_adsorbed Ketone adsorbs onto surface ketone_adsorbed->step1 alkoxide Formation of an alkoxide intermediate on the surface step1->alkoxide desorption Desorption of the final alcohol product alkoxide->desorption alcohol_product This compound desorption->alcohol_product ketone_solution 3,3-Dimethylcyclohexanone (in solution) ketone_solution->ketone_adsorbed H2_gas H₂ (gas) H2_gas->H2_adsorbed

References

Section 1: Understanding 3,3-Dimethylcyclohexanol: Properties and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Use of 3,3-Dimethylcyclohexanol in the Laboratory

This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. By integrating technical data with established safety protocols, this document aims to foster a culture of safety and precision in the laboratory.

This compound (CAS No. 767-12-4) is a cyclic alcohol with the molecular formula C₈H₁₆O.[1] It is a combustible liquid that presents as a skin and eye irritant.[1][2] A thorough understanding of its chemical and physical properties is the foundation of its safe handling.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are crucial for designing experiments and for risk assessment.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 185 °C @ 760 mmHg[3]
Melting Point 11.00 to 12.00 °C[3]
Flash Point 66.6 °C (152.0 °F)[3][4]
Density 0.903 g/cm³[4]
Solubility in Water 2179 mg/L @ 25 °C (estimated)[3]
logP (o/w) 2.198 (estimated)[3]
Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]

  • Flammable liquids: Category 4 (Combustible liquid)[1]

  • Skin corrosion/irritation: Category 2 (Causes skin irritation)[1]

  • Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation[1]

The following pictograms and hazard statements are associated with this compound:

Warning

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

A thorough risk assessment should be conducted before any laboratory work involving this chemical.[5]

Section 2: Prudent Practices for Safe Handling and Storage

Adherence to strict safety protocols is non-negotiable when working with this compound to minimize exposure and prevent accidents.

Engineering Controls

The primary line of defense against chemical hazards is the implementation of effective engineering controls.

  • Fume Hood: All handling of this compound that may generate vapors, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.[5][6]

  • Ventilation: Ensure general laboratory ventilation is adequate to prevent the accumulation of flammable vapors.[7]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent personal exposure.[8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9][10] A face shield should be worn over goggles when there is a significant splash hazard.[9][11]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8][12] Glove selection should be based on the specific solvent and breakthrough time.[9]Prevents skin contact which can cause irritation.[1]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.[9][13]Protects skin from accidental splashes and prevents ignition of clothing.
Respiratory Protection Generally not required when working in a functional fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9][10]Prevents inhalation of vapors that can cause respiratory irritation.[1]
Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[7][14]

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][15]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Section 3: Experimental Protocols and Reaction Chemistry

This compound is a versatile intermediate in organic synthesis.[16] Its reactions are influenced by the sterically hindered hydroxyl group.

Common Laboratory Reactions
  • Oxidation: Can be oxidized to 3,3-dimethylcyclohexanone using oxidizing agents like chromic acid or pyridinium chlorochromate (PCC).[16][17] Over-oxidation to carboxylic acids can occur with stronger agents.[2]

  • Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[16]

  • Dehydration: Acid-catalyzed dehydration proceeds via an E1 elimination mechanism to form various alkenes.[2]

Synthesis of this compound

A common laboratory-scale synthesis involves the hydroboration-oxidation of 3,3-dimethyl-1-hexene.[18][19]

Step-by-Step Protocol: Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene [19]

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.[19]

  • Hydroboration:

    • In the flask, dissolve 3,3-dimethyl-1-hexene in anhydrous THF and cool to 0 °C.[19]

    • Slowly add a 1.0 M solution of borane-THF complex dropwise, maintaining the temperature below 5 °C.[19]

    • After addition, allow the mixture to warm to room temperature and stir for 2 hours.[19]

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.[19]

    • Slowly add a 3 M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 50 °C.[18][19]

    • Stir the mixture at room temperature for 1.5 hours after addition is complete.[19]

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with diethyl ether.[19]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[18][19]

    • Filter and concentrate the solution under reduced pressure.[18]

    • Purify the crude product by fractional distillation under reduced pressure.[19]

Section 4: Emergency Procedures: Spills and Waste Disposal

Prompt and correct response to spills and proper waste management are crucial for laboratory safety and environmental protection.

Spill Cleanup Protocol

For minor spills of this compound, laboratory personnel with appropriate training and PPE can perform the cleanup.[20][21]

Workflow for Minor Spill Cleanup

Spill_Cleanup A 1. Evacuate & Secure Area B 2. Don Appropriate PPE A->B Ensure safety C 3. Contain the Spill B->C Prevent spreading D 4. Absorb the Liquid C->D Use inert absorbent E 5. Collect Residue D->E Use non-sparking tools F 6. Decontaminate Area E->F Clean with soap & water G 7. Dispose of Waste F->G As hazardous waste

Caption: Workflow for cleaning up a minor chemical spill.

Step-by-Step Spill Cleanup Procedure: [20][22][23]

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[23]

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[20]

  • Ventilate: Increase ventilation by opening sashes of fume hoods.[24]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[20]

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[20][24]

  • Absorb the Liquid: Apply the absorbent material, working from the outside of the spill inwards.[24]

  • Collect Residue: Carefully scoop the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[22][25]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[22][23]

  • Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.[21]

For major spills (larger than 500 mL), evacuate the area immediately, and contact emergency personnel.[21][22]

Waste Disposal

Chemical waste containing this compound must be disposed of as hazardous waste.[26][27]

Waste Management Workflow

Waste_Disposal A 1. Segregate Waste B 2. Use Compatible Container A->B Avoid mixing incompatibles C 3. Label Container Correctly B->C 'Hazardous Waste' & contents D 4. Store Safely C->D Tightly capped, in designated area E 5. Arrange for Pickup D->E Follow institutional procedures

Caption: Standard procedure for hazardous chemical waste disposal.

Key Principles of Waste Disposal:

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[27]

  • Containerization: Collect waste in a clearly labeled, leak-proof, and chemically compatible container.[25][27] The container must be kept closed except when adding waste.[27]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents.[25][27]

  • Disposal Route: Arrange for disposal through your institution's designated hazardous waste management program.[28][29] Never dispose of this compound down the drain.[26][28]

By adhering to the principles and protocols outlined in this guide, laboratory professionals can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of their colleagues.

References

Methodological & Application

Synthesis of 3,3-Dimethylcyclohexanone: A Senior Application Scientist's Guide to Oxidation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 3,3-Dimethylcyclohexanone

In the landscape of organic synthesis, the transformation of alcohols to carbonyl compounds is a foundational and frequently employed reaction. The oxidation of the secondary alcohol, 3,3-dimethylcyclohexanol, to its corresponding ketone, 3,3-dimethylcyclohexanone, serves as an excellent case study for examining the nuances of various oxidative methods. 3,3-Dimethylcyclohexanone is not merely a simple ketone; it is a versatile building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The gem-dimethyl group at the C3 position introduces steric hindrance that can influence reactivity and provides a key structural motif for further synthetic elaborations.

This application note provides detailed protocols for the oxidation of this compound, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will explore and compare three widely-used oxidation methods: Pyridinium Chlorochromate (PCC) oxidation, Sworn oxidation, and a greener alternative using sodium hypochlorite (bleach).

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and tolerance to reaction conditions, including pH and temperature. The following table summarizes the key characteristics of the protocols detailed in this guide.

Method Key Reagents Reaction Conditions Advantages Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC), Dichloromethane (DCM)Anhydrous, Room TemperatureMild, reliable, and stops at the ketone stage.[1][2]Chromium-based reagent (toxic), requires anhydrous conditions, and workup can be tedious.[3]
Swern Oxidation Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (TEA)Anhydrous, Low Temperature (-78 °C)Very mild, high-yielding, and avoids heavy metals.[4][5]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, and is sensitive to moisture.[4]
Hypochlorite Oxidation Sodium Hypochlorite (Bleach), Acetic AcidAqueous, Room TemperatureInexpensive, environmentally benign ("green"), and uses readily available reagents.[6][7]Can be less selective and may require careful pH control.

Experimental Workflows and Mechanisms

A visual representation of the synthetic pathways and the fundamental logic of the oxidation process is crucial for a comprehensive understanding.

General Oxidation Workflow

G cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product A This compound B PCC Oxidation A->B C Swern Oxidation A->C D Hypochlorite Oxidation A->D E 3,3-Dimethylcyclohexanone B->E C->E D->E

Caption: Oxidation pathways for this compound.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is a reliable and well-established method for the oxidation of secondary alcohols to ketones.[1] The use of Celite® in the reaction mixture aids in the adsorption of the tarry chromium byproducts, simplifying the workup.[8]

Reaction Mechanism

The oxidation begins with the formation of a chromate ester from the alcohol and PCC. A subsequent base-promoted elimination reaction yields the ketone, a reduced chromium species, and pyridinium hydrochloride.[1]

PCC_Mechanism This compound This compound Chromate Ester Chromate Ester This compound->Chromate Ester + PCC 3,3-Dimethylcyclohexanone 3,3-Dimethylcyclohexanone Chromate Ester->3,3-Dimethylcyclohexanone - H-Cl - Cr(IV) species

Caption: Simplified PCC oxidation mechanism.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
This compound128.21 g/mol 5.00 g39.0 mmol1.0
Pyridinium Chlorochromate (PCC)215.56 g/mol 10.0 g46.4 mmol1.2
Celite®N/A10.0 gN/AN/A
Dichloromethane (DCM), anhydrous84.93 g/mol 100 mLN/AN/A
Diethyl ether, anhydrous74.12 g/mol As neededN/AN/A
Safety Precautions
  • PCC is a suspected carcinogen and a toxic chromium (VI) compound. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DCM is a volatile and potentially toxic solvent. Handle in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (10.0 g) and Celite® (10.0 g).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask. Stir the resulting suspension at room temperature.

  • Substrate Addition: In a separate flask, dissolve this compound (5.00 g) in 20 mL of anhydrous DCM. Add this solution to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. A color change from orange-yellow to a dark brown, tarry mixture is indicative of the reaction's progression.[8]

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filtration: Filter the mixture through a short plug of silica gel or a fritted funnel packed with Celite®. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to ensure all the product is collected.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,3-dimethylcyclohexanone as a colorless liquid.

  • Expected Yield: 75-85%

  • ¹H NMR (CDCl₃): δ 2.29 (t, 2H), 2.18 (s, 2H), 1.68 (t, 2H), 1.48 (m, 2H), 1.01 (s, 6H).[9]

  • ¹³C NMR (CDCl₃): δ 212.0, 52.1, 40.9, 35.4, 32.5, 26.9, 21.9.[10]

  • IR (neat): ν ~1710 cm⁻¹ (C=O stretch).[11]

Protocol 2: Swern Oxidation

The Swern oxidation is a remarkably mild and efficient method that avoids the use of heavy metals, making it suitable for sensitive substrates.[4][5]

Reaction Mechanism

The reaction proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a hindered base to give the ketone.[12]

Swern_Mechanism DMSO DMSO Activated DMSO\n(with Oxalyl Chloride) Activated DMSO (with Oxalyl Chloride) DMSO->Activated DMSO\n(with Oxalyl Chloride) Alkoxysulfonium Salt\n(with Alcohol) Alkoxysulfonium Salt (with Alcohol) Activated DMSO\n(with Oxalyl Chloride)->Alkoxysulfonium Salt\n(with Alcohol) Sulfur Ylide\n(with Triethylamine) Sulfur Ylide (with Triethylamine) Alkoxysulfonium Salt\n(with Alcohol)->Sulfur Ylide\n(with Triethylamine) Ketone Ketone Sulfur Ylide\n(with Triethylamine)->Ketone

Caption: Key intermediates in the Swern Oxidation.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
Oxalyl Chloride126.93 g/mol 3.9 mL44.9 mmol1.5
Dimethyl Sulfoxide (DMSO), anhydrous78.13 g/mol 6.4 mL89.8 mmol3.0
This compound128.21 g/mol 3.85 g29.9 mmol1.0
Triethylamine (TEA)101.19 g/mol 20.9 mL150 mmol5.0
Dichloromethane (DCM), anhydrous84.93 g/mol 200 mLN/AN/A
Safety Precautions
  • Oxalyl chloride is highly toxic and corrosive. Handle with extreme care in a fume hood.

  • The reaction is highly exothermic and generates carbon monoxide and carbon dioxide gas. Ensure adequate ventilation and maintain the low temperature.

  • Dimethyl sulfide, a byproduct, has a very unpleasant and pervasive odor. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous DCM.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (3.9 mL) to the cooled DCM with stirring.

  • DMSO Activation: In a separate flame-dried flask, prepare a solution of anhydrous DMSO (6.4 mL) in 20 mL of anhydrous DCM. Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C via the dropping funnel. Stir the resulting mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Prepare a solution of this compound (3.85 g) in 30 mL of anhydrous DCM. Slowly add the alcohol solution to the reaction mixture at -78 °C. Stir the mixture for 30 minutes at this temperature.

  • Base Addition: Slowly add triethylamine (20.9 mL) to the reaction mixture at -78 °C. A thick white precipitate will form.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

  • Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 3,3-dimethylcyclohexanone.

  • Expected Yield: 90-95%

  • Characterization Data: As listed in Protocol 1.

Protocol 3: Sodium Hypochlorite (Bleach) Oxidation

This protocol offers a more environmentally friendly and cost-effective approach to the oxidation of secondary alcohols.[6][7]

Reaction Mechanism

In an acidic medium, sodium hypochlorite forms hypochlorous acid, which is the active oxidizing agent. The alcohol attacks the protonated hypochlorous acid, and a subsequent elimination reaction yields the ketone.

Bleach_Mechanism NaOCl + CH₃COOH NaOCl + CH₃COOH HOCl (Hypochlorous Acid) HOCl (Hypochlorous Acid) NaOCl + CH₃COOH->HOCl (Hypochlorous Acid) This compound + HOCl This compound + HOCl Intermediate Intermediate This compound + HOCl->Intermediate 3,3-Dimethylcyclohexanone + H₂O + Cl⁻ 3,3-Dimethylcyclohexanone + H₂O + Cl⁻ Intermediate->3,3-Dimethylcyclohexanone + H₂O + Cl⁻

Caption: Simplified mechanism of bleach oxidation.

Materials and Reagents
ReagentM.W.AmountMoles
This compound128.21 g/mol 5.00 g39.0 mmol
Glacial Acetic Acid60.05 g/mol 15 mL~262 mmol
Sodium Hypochlorite (Bleach, ~8.25% solution)74.44 g/mol 75 mL~83 mmol
Dichloromethane (DCM)84.93 g/mol 60 mL
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AAs needed
Saturated Sodium Bisulfite (NaHSO₃) solutionN/AAs needed
Brine (Saturated NaCl solution)N/AAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)N/AAs needed
Safety Precautions
  • Mixing bleach and acid can release chlorine gas. Perform the reaction in a well-ventilated fume hood.

  • The reaction can be exothermic. Have an ice bath ready to control the temperature.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (5.00 g) in glacial acetic acid (15 mL).

  • Cooling: Cool the solution in an ice bath.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution (75 mL) dropwise to the stirred alcohol solution over 15-20 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching Excess Oxidant: Check for the presence of excess oxidant by testing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates excess oxidant). If positive, add saturated sodium bisulfite solution dropwise until the test is negative.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification and Characterization

The crude product can be purified by distillation or flash column chromatography.

  • Expected Yield: 70-80%

  • Characterization Data: As listed in Protocol 1.

Conclusion

The oxidation of this compound to 3,3-dimethylcyclohexanone can be effectively achieved through several methods, each with its own set of advantages and considerations. The choice of protocol will ultimately be guided by the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and environmental and safety concerns. The detailed procedures provided herein offer a robust starting point for any researcher undertaking this important transformation.

References

Application Note & Protocol: Synthesis of Tetrasubstituted and Trisubstituted Alkenes via Acid-Catalyzed Dehydration of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a direct route to alkenes. This application note details the synthesis of a mixture of tetrasubstituted and trisubstituted alkenes through the dehydration of 3,3-dimethylcyclohexanol. This reaction is of particular interest as it exemplifies a classic case of a carbocation rearrangement, specifically a 1,2-methyl shift, leading to the formation of thermodynamically stable alkene products.[1][2][3] Understanding and controlling such rearrangements are critical in synthetic chemistry for predicting and obtaining desired isomeric products. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and methods for product analysis, tailored for researchers and professionals in organic synthesis and drug development.

Mechanistic Insights: The Driving Force of Stability

The dehydration of this compound proceeds via an E1 elimination mechanism, which is characterized by the formation of a carbocation intermediate.[4][5] The reaction pathway is dictated by the relative stability of the possible carbocation intermediates and the subsequent alkene products, governed by Zaitsev's rule.[6][7][8]

The mechanism unfolds in several key steps:

  • Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid or sulfuric acid, to form a good leaving group, water.[4][9]

  • Formation of a Secondary Carbocation: The departure of a water molecule results in the formation of a secondary carbocation at C1 of the cyclohexyl ring.

  • Carbocation Rearrangement (1,2-Methyl Shift): The initially formed secondary carbocation is relatively unstable. To achieve greater stability, a 1,2-methyl shift occurs, where one of the methyl groups from the adjacent quaternary carbon (C3) migrates to the carbocation center (C1).[1][3][10] This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at C2.[2][10]

  • Elimination to Form Alkenes: A base (typically water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation center, leading to the formation of a double bond.[4][9] Deprotonation can occur from either C1 or C3, leading to two primary products:

    • 1,2-Dimethylcyclohexene (Major Product): This tetrasubstituted alkene is the major product, formed by the removal of a proton from C1. According to Zaitsev's rule, the most substituted alkene is the most stable and is therefore the favored product.[6][11]

    • 2,3-Dimethylcyclohexene (Minor Product): This trisubstituted alkene is a minor product, resulting from the abstraction of a proton from C3.

A third, much less favored product, 4,4-dimethylcyclohexene , could theoretically form from the initial secondary carbocation without rearrangement, but this is generally not observed in significant quantities due to the strong thermodynamic driving force for rearrangement.

Reaction Mechanism Overview

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Secondary Carbocation cluster_2 Step 3: 1,2-Methyl Shift (Rearrangement) cluster_3 Step 4: Elimination This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ H+ H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H₂O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift H2O H₂O 1,2-Dimethylcyclohexene 1,2-Dimethylcyclohexene (Major Product, Tetrasubstituted) Tertiary_Carbocation->1,2-Dimethylcyclohexene - H+ (from C1) 2,3-Dimethylcyclohexene 2,3-Dimethylcyclohexene (Minor Product, Trisubstituted) Tertiary_Carbocation->2,3-Dimethylcyclohexene - H+ (from C3) Base Base (e.g., H₂O)

Caption: Mechanism of the acid-catalyzed dehydration of this compound.

Experimental Protocol

This protocol is designed for the safe and efficient laboratory synthesis of dimethylcyclohexene isomers.

Materials and Reagents

Reagent/MaterialQuantity (per synthesis)Properties
This compound5.0 gM.W.: 128.21 g/mol
85% Phosphoric Acid (H₃PO₄)2.0 mLCorrosive
Saturated Sodium Bicarbonate (NaHCO₃) Solution15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)~2 gDrying agent
Boiling Chips2-3 pieces
50 mL Round-bottom flask1
Fractional Distillation Apparatus1 setIncluding distillation head, condenser, and receiving flask
Separatory Funnel (60 mL)1
Erlenmeyer flasks (25 mL, 50 mL)2
Heating Mantle1

Procedure

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add this compound,  phosphoric acid, and boiling chips  to a round-bottom flask. B 2. Distillation - Assemble fractional distillation apparatus. - Heat the mixture to distill the alkene products. A->B C 3. Workup: Washing - Transfer distillate to a separatory funnel. - Wash with saturated NaHCO₃ solution. B->C D 4. Separation - Separate the aqueous and organic layers. C->D E 5. Drying - Transfer the organic layer to a clean flask. - Add anhydrous Na₂SO₄. D->E F 6. Final Product - Decant the dried product into a tared vial. - Obtain the final mass and calculate the yield. E->F G 7. Analysis - Characterize the product mixture using  GC-MS, ¹H NMR, and IR spectroscopy. F->G

Caption: Step-by-step experimental workflow for the synthesis of dimethylcyclohexenes.

Step-by-Step Methodology

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 5.0 g of this compound.

    • Carefully add 2.0 mL of 85% phosphoric acid to the flask.[12][13][14]

    • Add 2-3 boiling chips to ensure smooth boiling.

    • Swirl the flask gently to mix the reactants.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed receiving flask cooled in an ice bath.[12][15]

    • Heat the reaction mixture gently using a heating mantle. The alkene products have lower boiling points than the starting alcohol and will distill as they are formed, shifting the equilibrium towards the products (Le Châtelier's principle).[12]

    • Collect the distillate until no more liquid comes over, or the temperature of the distilling vapor rises significantly.

  • Workup and Purification:

    • Transfer the collected distillate to a 60 mL separatory funnel.

    • Add 15 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.[15] Caution: Swirl gently at first, as carbon dioxide gas will be evolved. Vent the funnel frequently.

    • Shake the funnel vigorously, then allow the layers to separate.

    • Drain the lower aqueous layer and discard it.

    • Transfer the upper organic layer (the product) to a clean, dry 25 mL Erlenmeyer flask.

    • Add approximately 2 g of anhydrous sodium sulfate to the organic layer to remove any residual water.[12] Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear when dry.

  • Product Isolation:

    • Carefully decant the dried liquid product into a clean, pre-weighed vial, leaving the drying agent behind.

    • Determine the mass of the product and calculate the percentage yield.

Product Characterization

The product is a mixture of alkene isomers. Gas chromatography-mass spectrometry (GC-MS) is the ideal technique to separate and identify the components of the mixture and determine their relative abundance.[16][17][18] Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence of the alkene functional group and to characterize the overall product mixture.

Expected Spectroscopic Data:

  • IR Spectroscopy:

    • Appearance of a C=C stretch around 1640-1680 cm⁻¹.

    • Appearance of =C-H stretches just above 3000 cm⁻¹.

    • Disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹).[17]

  • ¹H NMR Spectroscopy:

    • The spectrum will be complex due to the mixture of isomers.

    • Signals in the vinylic region (δ 5.0-6.0 ppm) corresponding to the protons on the double bond.

    • Multiple signals in the aliphatic region (δ 1.0-2.5 ppm) for the methyl and methylene protons.

  • ¹³C NMR Spectroscopy:

    • Signals in the alkene region (δ 120-140 ppm) corresponding to the sp²-hybridized carbons of the double bonds.

Safety Precautions

  • Handle concentrated phosphoric acid with care as it is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the distillation in a well-ventilated fume hood.

  • Alkenes are flammable; keep them away from open flames and other ignition sources.

Conclusion

The dehydration of this compound serves as an excellent model for studying acid-catalyzed elimination reactions and the phenomenon of carbocation rearrangements. The procedure outlined provides a reliable method for synthesizing a mixture of 1,2-dimethylcyclohexene and 2,3-dimethylcyclohexene. By understanding the underlying mechanistic principles, researchers can better predict and control the outcomes of similar reactions in more complex synthetic endeavors.

References

Application Notes and Protocols: The Potential of (1R)-3,3-Dimethylcyclohexanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Need for Robust and Recoverable Chiral Auxiliaries

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and recoverable chiral auxiliaries remains a paramount objective for researchers in pharmaceuticals and fine chemical production.[1] Chiral auxiliaries temporarily impart chirality to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recycled.[1] While numerous auxiliaries have been developed, the search for novel scaffolds that offer unique steric and electronic properties continues. This application note introduces the hypothetical application of (1R)-3,3-dimethylcyclohexanol as a novel chiral auxiliary, exploring its potential to induce high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.

The rationale for proposing 3,3-dimethylcyclohexanol stems from its rigid cyclohexane backbone and the presence of a gem-dimethyl group. This structural feature is anticipated to provide a significant steric bias, effectively shielding one face of a reactive intermediate, thereby leading to high diastereoselectivity in reactions such as aldol and Diels-Alder additions.[2] The rigidity of the cyclohexane ring is expected to lock the auxiliary into a predictable conformation, enhancing the reliability of stereochemical control.

This document provides a comprehensive guide for the proposed synthesis of enantiopure (1R)-3,3-dimethylcyclohexanol, its attachment to a model substrate, its application in a diastereoselective aldol reaction, and the subsequent cleavage to yield the desired chiral product.

Synthesis of Enantiopure (1R)-3,3-Dimethylcyclohexanol

The successful application of a chiral auxiliary hinges on its availability in high enantiopurity. A plausible route to enantiopure (1R)-3,3-dimethylcyclohexanol can be envisioned through the kinetic resolution of the racemic alcohol.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-3,3-Dimethylcyclohexanol

This protocol employs an enzymatic acylation to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Materials:

  • (±)-3,3-dimethylcyclohexanol

  • Vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • Hexane (anhydrous)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (±)-3,3-dimethylcyclohexanol (1.0 eq) in anhydrous hexane, add immobilized lipase (e.g., Novozym 435, ~50% by weight of the alcohol).

  • Add vinyl acetate (0.6 eq) and stir the suspension at room temperature.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized lipase and wash it with DCM. The lipase can be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of (S)-3,3-dimethylcyclohexyl acetate and unreacted (1R)-3,3-dimethylcyclohexanol is then separated by silica gel column chromatography to afford the pure (1R)-3,3-dimethylcyclohexanol.

Attachment of the Chiral Auxiliary

The (1R)-3,3-dimethylcyclohexanol auxiliary is attached to a prochiral carboxylic acid via esterification. The steric hindrance of the secondary alcohol may require specific coupling agents.[3]

Protocol 2: Esterification of Propanoic Acid with (1R)-3,3-Dimethylcyclohexanol

Materials:

  • (1R)-3,3-dimethylcyclohexanol

  • Propanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve (1R)-3,3-dimethylcyclohexanol (1.0 eq), propanoic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (1R)-3,3-dimethylcyclohexyl propanoate.

Application in a Diastereoselective Aldol Reaction

The chiral ester derived from this compound can be utilized in asymmetric aldol reactions. The bulky auxiliary is expected to direct the facial selectivity of the enolate addition to an aldehyde.[4]

Protocol 3: Asymmetric Aldol Reaction

Materials:

  • (1R)-3,3-dimethylcyclohexyl propanoate

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Isobutyraldehyde

  • Saturated aqueous NH₄Cl

Procedure:

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF.

  • In a separate flask, dissolve (1R)-3,3-dimethylcyclohexyl propanoate (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add the LDA solution dropwise to the ester solution and stir for 30 minutes at -78 °C to form the lithium enolate.

  • Add freshly distilled isobutyraldehyde (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.[5][6]

  • Purify the product by silica gel column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes the hypothetical, yet anticipated, results for the asymmetric aldol reaction using the (1R)-3,3-dimethylcyclohexanol auxiliary, benchmarked against a known bulky auxiliary for context.

EntryChiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1(1R)-3,3-Dimethylcyclohexanol Isobutyraldehyde>95:5~85
2(1R)-3,3-Dimethylcyclohexanol Benzaldehyde>90:10~80
3(-)-trans-2-Phenyl-1-cyclohexanol[4]Isobutyraldehyde92:888

Visualization of the Proposed Workflow

G cluster_0 Auxiliary Synthesis & Attachment cluster_1 Asymmetric Reaction cluster_2 Cleavage & Recovery Racemic Alcohol Racemic Alcohol Kinetic Resolution Kinetic Resolution Racemic Alcohol->Kinetic Resolution Lipase Enantiopure (1R)-3,3-dimethylcyclohexanol Enantiopure (1R)-3,3-dimethylcyclohexanol Kinetic Resolution->Enantiopure (1R)-3,3-dimethylcyclohexanol Esterification Esterification Enantiopure (1R)-3,3-dimethylcyclohexanol->Esterification Prochiral Acid, DCC, DMAP Chiral Ester Chiral Ester Esterification->Chiral Ester Enolate Formation Enolate Formation Chiral Ester->Enolate Formation LDA, -78°C Aldol Addition Aldol Addition Enolate Formation->Aldol Addition Aldehyde Aldol Adduct (Diastereomeric Mixture) Aldol Adduct (Diastereomeric Mixture) Aldol Addition->Aldol Adduct (Diastereomeric Mixture) Auxiliary Cleavage Auxiliary Cleavage Aldol Adduct (Diastereomeric Mixture)->Auxiliary Cleavage LiOH or Reductive Cleavage Chiral Product Chiral Product Auxiliary Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Figure 1: Proposed workflow for the application of (1R)-3,3-dimethylcyclohexanol as a chiral auxiliary.

Mechanism of Stereocontrol: A Proposed Transition State Model

The high diastereoselectivity anticipated with the (1R)-3,3-dimethylcyclohexyl propanoate ester is attributed to a chair-like six-membered transition state, as described by the Zimmerman-Traxler model for aldol reactions.[7] The bulky 3,3-dimethylcyclohexyl group is expected to orient itself equatorially to minimize steric interactions. This preferred conformation effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Figure 2: Proposed transition state model for the aldol reaction, illustrating the steric influence of the 3,3-dimethylcyclohexyl group.

Note: A placeholder image is used in the DOT script as direct chemical structure rendering is not supported. The description explains the intended diagram.

Cleavage of the Chiral Auxiliary

The final, crucial step is the non-destructive removal of the chiral auxiliary to yield the enantiomerically enriched product. Due to the steric hindrance of the 3,3-dimethylcyclohexyl group, standard saponification may be slow. Milder conditions or alternative reductive cleavage methods are proposed.[8]

Protocol 4: Saponification of the Aldol Adduct

Materials:

  • Aldol adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

Procedure:

  • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

  • Add an excess of LiOH (e.g., 5 equivalents).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and acidify with 1 M HCl.

  • Extract the product with ethyl acetate.

  • The aqueous layer can be further extracted to recover the (1R)-3,3-dimethylcyclohexanol auxiliary.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral β-hydroxy acid.

Conclusion and Future Outlook

While the use of this compound as a chiral auxiliary is presented here as a hypothetical application, the principles of asymmetric induction suggest it holds significant promise. Its rigid, sterically demanding structure is well-suited for creating a highly biased chiral environment. The protocols outlined in this application note provide a robust framework for the experimental validation of this novel auxiliary. Future work should focus on the synthesis and resolution of this compound, followed by a systematic evaluation of its performance in a range of asymmetric transformations, including Diels-Alder reactions and conjugate additions. The successful development of this auxiliary would add a valuable tool to the synthetic chemist's arsenal for the construction of complex chiral molecules.

References

Application and Protocol for the Gas Chromatographic Analysis of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust gas chromatography (GC) method for the analysis of 3,3-dimethylcyclohexanol, a key intermediate in various chemical syntheses, including pharmaceuticals. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification and impurity profiling. This document provides a validated method employing a Flame Ionization Detector (FID), discusses the scientific rationale for critical parameter selection, and outlines protocols for method validation in accordance with established regulatory guidelines.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 767-12-4) is a cyclic alcohol whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Unwanted impurities, including structural isomers or residual starting materials from its synthesis (e.g., 3,3-dimethylcyclohexanone), can impact the safety and efficacy of the final product.[3] Therefore, a reliable and validated analytical method is paramount.

Gas chromatography is the technique of choice for volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[4] This application note presents a detailed GC-FID method, chosen for its robustness, wide dynamic range, and suitability for quantitative analysis in a quality control environment.

Foundational Principles: Method Development and Causality

The development of a robust GC method hinges on the careful selection of the stationary phase and the optimization of chromatographic conditions. The choices outlined below are grounded in the physicochemical properties of this compound and the principles of chromatographic separation.[5][6]

The Critical Choice of the GC Column: Polar vs. Non-Polar Stationary Phases

The separation of analytes in GC is governed by their interaction with the stationary phase.[7] For a polar analyte like an alcohol, the choice of a polar or non-polar column is the most critical decision.

  • Recommended Phase: Polyethylene Glycol (PEG) - "WAX" Columns For the analysis of alcohols, a polar stationary phase is strongly recommended.[8][9] Polyethylene glycol (PEG) columns, commonly known as WAX columns (e.g., DB-WAX, HP-WAX), are the gold standard for this application.[8] The polarity of the PEG phase allows for strong dipole-dipole and hydrogen bonding interactions with the hydroxyl group of the alcohol. This results in several key advantages:

    • Enhanced Selectivity: Better separation of the main analyte from polar impurities and isomers.[10][11]

    • Improved Peak Shape: The strong interaction mitigates peak tailing, which is common for alcohols on less inert surfaces, leading to more accurate integration and quantification.[11][12]

    • Greater Retention: Increased retention time can improve resolution from early-eluting, non-polar impurities.

  • Alternative Phase: 5% Phenyl-methylpolysiloxane - "DB-5" Type Columns While a non-polar column like a DB-5 (5% Phenyl / 95% Dimethylpolysiloxane) can be used and is often a good starting point for general method development, it is less ideal for this specific application.[7][13] Separation on a non-polar phase is primarily based on boiling points. While this compound has a distinct boiling point (approx. 174-175 °C), isomers may have very similar boiling points, making separation challenging.[10][14] Peak tailing can also be more pronounced on these columns for polar analytes.[11] However, a DB-5 type column can be more robust with a higher maximum operating temperature.[11][13]

Detector Selection: Flame Ionization Detector (FID)

The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds, excellent linearity over a wide concentration range, and robustness.[15] Since this compound is a hydrocarbon, it produces a strong signal in the FID. For impurity profiling where structural elucidation is required, a Mass Spectrometer (MS) would be the detector of choice.[16] However, for quantitative purity analysis, the FID is highly reliable and cost-effective.

Experimental Protocol: GC-FID Analysis

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • Solvent: Dichloromethane (DCM) or Methanol, HPLC or GC grade.

  • Reference Standard: this compound, >99% purity.

  • Internal Standard (IS): Nonane or another suitable non-interfering hydrocarbon.

  • Sample: Test sample of this compound.

Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of Nonane into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Calibration Standards: Prepare a series of at least five calibration standards. Accurately weigh different amounts of the this compound reference standard into separate volumetric flasks. Add a fixed volume of the IS stock solution to each flask and dilute to volume with Dichloromethane to achieve final concentrations spanning the expected sample concentration range.

  • Sample Preparation: Accurately weigh the test sample of this compound. Add the same fixed volume of the IS stock solution and dilute with Dichloromethane to the same final volume as the calibration standards.

Gas Chromatograph Configuration and Parameters

The following table summarizes the recommended starting parameters for the GC-FID system.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with FIDRobust and sensitive for quantitative analysis of hydrocarbons.
Column DB-WAX (or equivalent PEG phase)Polar phase for optimal separation and peak shape of alcohols.[8]
30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions providing good efficiency and capacity.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen provides faster analysis.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Injector Split/SplitlessAllows for analysis of a wide range of concentrations.
Injector Temp. 250 °CEnsures complete vaporization of the analyte and solvent.
Split Ratio 50:1 (adjustable based on conc.)Prevents column overloading while maintaining sensitivity.
Injection Vol. 1 µLStandard injection volume.
Oven Program
Initial Temp.80 °C, hold for 2 minutesAllows for sharp initial peaks.
Ramp10 °C/min to 200 °CProvides good separation of analytes with different boiling points.
Final HoldHold at 200 °C for 5 minutesEnsures all components elute from the column.
Detector FID
Detector Temp.280 °CPrevents condensation of analytes in the detector.
H2 Flow30 mL/min (or as optimized)
Air Flow300 mL/min (or as optimized)
Makeup Flow (N2)25 mL/min (or as optimized)
Data Analysis and Quantification
  • Injection Sequence: Inject the prepared calibration standards followed by the sample solutions.

  • Peak Integration: Integrate the peak areas for this compound and the internal standard (Nonane) in each chromatogram.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Quantification: Calculate the concentration of this compound in the sample using the generated calibration curve.

Workflow and Method Validation

The following diagram illustrates the overall workflow for the analysis.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Validation A Weigh Reference Std & Sample B Add Internal Standard (IS) A->B C Dilute with Solvent (DCM) B->C D Inject into GC C->D Transfer to vial E Chromatographic Separation (WAX Column) D->E F FID Detection E->F G Integrate Peak Areas (Analyte & IS) F->G H Construct Calibration Curve G->H I Quantify Sample & Assess Impurities H->I J Validate Method (ICH/USP Guidelines) I->J

Caption: Workflow for the GC-FID analysis of this compound.

Trustworthiness: A Self-Validating System through Method Validation

To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[17][18] This process demonstrates that the method is fit for its intended purpose. The core validation parameters are outlined below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is from the analyte of interest and is not affected by impurities or matrix components.The analyte peak should be well-resolved from other peaks (Resolution > 2).
Linearity To verify a proportional relationship between concentration and detector response over the analytical range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (injection precision) and Intermediate Precision (%RSD) ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target sample concentration.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD should meet precision requirements.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate or oven temperature are slightly varied.

This validation framework, grounded in authoritative guidelines from the ICH and USP, ensures the trustworthiness and scientific integrity of the data generated.[5][19][20]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the GC-FID analysis of this compound. By selecting a polar WAX-type capillary column, optimizing GC parameters, and adhering to a strict method validation protocol based on ICH and USP guidelines, researchers can achieve accurate, reliable, and reproducible results. This method is suitable for routine quality control, purity assessment, and stability testing in pharmaceutical development and other high-stakes research environments.

References

Application Notes & Protocols: Esterification Strategies for 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Esterification of a Hindered Secondary Alcohol

3,3-Dimethylcyclohexanol is a secondary alcohol characterized by the presence of a gem-dimethyl group adjacent to the hydroxyl-bearing carbon. This structural feature introduces significant steric hindrance, which can pose challenges for traditional esterification reactions by impeding the approach of the nucleophilic alcohol to the electrophilic carboxylic acid or its derivative. Consequently, the selection of an appropriate synthetic methodology is critical to achieving high yields and purity.

This guide provides an in-depth analysis of various esterification protocols applicable to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, offering field-proven insights to empower scientists to make informed experimental choices. The protocols herein are designed as self-validating systems, incorporating purification and characterization steps to ensure the integrity of the final product.

Methodology 1: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] While cost-effective, its success with sterically hindered alcohols like this compound hinges on effectively shifting the reaction equilibrium.[2][3]

Mechanistic Rationale

The reaction proceeds via a series of reversible protonation, addition, and elimination steps.[2][4] A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[1] Subsequent proton transfers and the elimination of water yield the ester.[7]

To overcome the unfavorable equilibrium, Le Châtelier's principle is employed by either using a large excess of one reactant (typically the less expensive one) or by actively removing the water byproduct as it forms.[6][8]

Visualizing the Fischer-Speier Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination RCOOH Carboxylic Acid H+ H+ RCOOH->H+ Protonation Activated Protonated Carbonyl (Enhanced Electrophile) H+->Activated Alcohol 3,3-Dimethyl- cyclohexanol Activated->Alcohol Attack Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Protonated_Ester Protonated Ester Tetrahedral->Protonated_Ester - H₂O Water H₂O Protonated_Ester->Water Deprotonation Ester Final Ester Product Water->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexyl Acetate

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (5.0 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Dean-Stark apparatus (optional, for use with a non-polar solvent like toluene)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and glacial acetic acid (5.0 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise. The mixture will warm slightly.

  • Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine. The bicarbonate wash is crucial for removing the acidic catalyst and excess acetic acid.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to yield pure 3,3-dimethylcyclohexyl acetate.

Methodology 2: High-Reactivity Acylation with Acyl Chlorides & Anhydrides

For substrates where Fischer esterification is sluggish due to steric hindrance, more reactive acylating agents like acyl chlorides or anhydrides are highly effective.[9] These reactions are generally irreversible and proceed rapidly under mild conditions.[10]

Mechanistic Rationale

Acyl chlorides and anhydrides possess a highly electrophilic carbonyl carbon due to the strong electron-withdrawing nature of the leaving group (chloride or carboxylate). The reaction proceeds via a nucleophilic acyl substitution. A weak, non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is typically added to catalyze the reaction and to neutralize the HCl or carboxylic acid byproduct that is formed.[11]

Visualizing the General Experimental Workflow

Workflow Start Setup Reagents Combine Alcohol, Solvent, and Base Start->Reagents Acyl_Chloride Add Acyl Chloride (Dropwise at 0 °C) Reagents->Acyl_Chloride Reaction Stir at Room Temp (Monitor by TLC) Acyl_Chloride->Reaction Workup Quench & Extract Reaction->Workup Purify Column Chromatography or Distillation Workup->Purify Characterize NMR, IR, MS Analysis Purify->Characterize End Pure Ester Characterize->End

Caption: General workflow for esterification using an acyl chloride.

Experimental Protocol: Synthesis using Acetyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq, base and catalyst)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Methodology 3: Mild Conditions with Steglich Esterification

The Steglich esterification is an exceptionally mild method ideal for substrates that are sensitive to acidic or harsh conditions.[12] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[13]

Causality Behind the Reagents

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP serves as a highly efficient acyl transfer agent, further accelerating the reaction.[14] This method's primary advantage is its ability to form esters, including sterically demanding ones, at room temperature with high yields.[13] A practical consideration is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[15]

Experimental Protocol: Steglich Esterification

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (e.g., Benzoic Acid, 1.1 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried flask under nitrogen, add the carboxylic acid (1.1 eq), this compound (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

  • Filtration: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Work-up: Combine the filtrates and wash with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the resulting crude ester by flash chromatography.

Methodology 4: Green & Modern Approaches - Enzymatic Catalysis

Biocatalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis.[16] Lipases can operate under mild, often solvent-free conditions and exhibit high selectivity, which can be advantageous for complex molecules.[17]

Rationale for Lipase Catalysis

Lipases function efficiently in low-water environments to catalyze esterification, the reverse of their natural hydrolytic function.[16] The reaction mechanism involves the formation of an acyl-enzyme intermediate. This approach avoids harsh reagents and byproducts, simplifying purification. While reaction times may be longer, the selectivity and environmental benefits are significant. Recent advances show that lipase-catalyzed esterifications can even be performed in aqueous micellar media, a counterintuitive but effective approach.[18][19]

Data Summary & Method Comparison

Method Reagents/Catalyst Conditions Advantages Disadvantages
Fischer-Speier Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄)High Temp (Reflux)Low cost, scalable.[2]Reversible, requires harsh acidic conditions, may not be suitable for sensitive substrates.[12]
Acyl Chloride Acyl Chloride, Alcohol, Base (Pyridine)0 °C to RTFast, irreversible, high yield.Acyl chlorides are moisture-sensitive, produces corrosive HCl byproduct.[20]
Steglich Carboxylic Acid, Alcohol, DCC, DMAPMild (RT)High yields for hindered substrates, mild conditions.[13]DCC is an allergen, DCU byproduct can be difficult to remove completely.[15]
Enzymatic Carboxylic Acid, Alcohol, LipaseMild (30-50 °C)High selectivity, environmentally friendly, minimal byproducts.[17][21]Slower reaction times, enzyme cost and stability can be a factor.

Product Purification and Characterization

Independent of the synthetic method, proper purification and characterization are paramount to validate the experimental outcome.

  • Purification: After the initial aqueous work-up, crude esters are typically purified by either vacuum distillation (for thermally stable, volatile products) or flash column chromatography on silica gel (for non-volatile or thermally sensitive compounds).[22]

  • Characterization:

    • Infrared (IR) Spectroscopy: Successful esterification is confirmed by the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester carbonyl (typically 1735-1750 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the alcohol proton and the appearance of new signals corresponding to the acyl portion of the ester. The chemical shift of the proton on the carbon bearing the oxygen (the α-proton) will typically shift downfield upon esterification.

    • Mass Spectrometry (MS): Provides the molecular weight of the synthesized ester, confirming the correct product has been formed.

References

Application Notes & Protocols: The Strategic Use of 3,3-Dimethylcyclohexanol in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 3,3-dimethylcyclohexanol as a versatile starting material for synthesizing high-value pharmaceutical intermediates. The focus is on the controlled oxidation to 3,3-dimethylcyclohexanone, a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: The Value of the Dimethylcyclohexane Moiety

In the landscape of pharmaceutical synthesis, the cyclohexanol scaffold is a fundamental building block for creating a wide array of complex molecules.[1][2] The strategic incorporation of gem-dimethyl groups, as seen in this compound, offers a unique steric and electronic profile. This substitution prevents enolization towards the C4 position in subsequent intermediates and provides a lipophilic character that can be crucial for the pharmacokinetic properties of a final drug substance.

The primary utility of this compound in pharmaceutical intermediate synthesis lies in its efficient oxidation to 3,3-dimethylcyclohexanone.[3] This ketone is a documented precursor in the synthesis of several important compounds, including the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax, a significant anticancer therapeutic.[4] Therefore, a robust and well-characterized protocol for this initial oxidative step is of paramount importance for drug discovery and development pipelines.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for process development and safety.

PropertyValueSource
Molecular Formula C₈H₁₆O[5]
Molecular Weight 128.21 g/mol [5]
Appearance Colorless liquid at room temperature[6]
CAS Number 767-12-4[5]
Boiling Point 185 °C (458 K) at 760 mmHg[7][8]
Melting Point 11-12 °C (284.7 K)[7][8]
Solubility Soluble in alcohol; sparingly soluble in water[7]
logP (o/w) 1.948 - 2.198 (estimated)[7][9]

Core Synthetic Application: Oxidation to 3,3-Dimethylcyclohexanone

The conversion of a secondary alcohol to a ketone is a fundamental and crucial transformation in organic chemistry.[10][11] For this compound, this oxidation provides direct access to the corresponding ketone, a versatile intermediate.

Mechanistic Rationale

The oxidation of secondary alcohols, such as this compound, proceeds via the removal of a hydride equivalent.[10] Most common mechanisms, particularly with chromium-based reagents, involve two key stages:

  • Formation of a Chromate Ester: The alcohol's oxygen atom attacks the electrophilic metal center (e.g., Cr(VI)), leading to the formation of a chromate ester intermediate.[11][12]

  • E2-like Elimination: A base (which can be water, a conjugate base, or another solvent molecule) removes the proton from the carbon bearing the hydroxyl group (the α-carbon). This facilitates an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced as it departs.[11][13] The presence of this α-hydrogen is essential for the oxidation to occur.[14]

Synthetic Workflow Visualization

The overall transformation is a straightforward yet critical step in the synthetic pathway.

G cluster_start Starting Material cluster_process Process cluster_product Pharmaceutical Intermediate start This compound process Oxidation (e.g., PCC, Chromic Acid) start->process [O] product 3,3-Dimethylcyclohexanone process->product

Caption: Synthetic workflow from alcohol to ketone intermediate.

Detailed Experimental Protocol: PCC Oxidation

Pyridinium chlorochromate (PCC) is a preferred reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, due to its milder nature compared to other chromium reagents, which minimizes over-oxidation.[11][12]

Objective: To synthesize 3,3-dimethylcyclohexanone via the oxidation of this compound using Pyridinium Chlorochromate (PCC).

Materials:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (100 mL).

    • To this solvent, add Pyridinium Chlorochromate (PCC) (1.5 eq). Stir to form a slurry.

    • In a separate beaker, dissolve this compound (1.0 eq, e.g., 5.0 g, 39.0 mmol) in a small amount of anhydrous dichloromethane (20 mL).

  • Reaction Execution:

    • Add the solution of this compound dropwise to the stirring PCC slurry in the reaction flask over 15-20 minutes. The reaction is exothermic; maintain a gentle stir.

    • Upon addition, the mixture will turn into a dark, thick slurry.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, dilute the reaction mixture with diethyl ether (100 mL) to precipitate the chromium salts.

    • Prepare a short column (or plug) of silica gel in a fritted funnel.

    • Pass the entire reaction mixture through the silica gel plug, eluting with diethyl ether. This will trap the black chromium byproducts.

    • Collect the filtrate, which contains the desired product.

    • Wash the collected organic filtrate with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Product Characterization:

    • The resulting crude product, 3,3-dimethylcyclohexanone, can be further purified by vacuum distillation if necessary.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Oxidation Mechanism Visualization

The mechanism involves the formation of a chromate ester followed by an E2 elimination.

G A This compound + PCC B Chromate Ester Intermediate A->B Nucleophilic attack of alcohol on Cr(VI) C Deprotonation at α-Carbon B->C Base (e.g., Pyridine, Cl⁻) removes α-proton D 3,3-Dimethylcyclohexanone + Reduced Cr Species C->D E2-like Elimination

Caption: General mechanism for PCC oxidation of a secondary alcohol.

Analytical Characterization of 3,3-Dimethylcyclohexanone

Proper characterization of the synthesized intermediate is essential for quality control in pharmaceutical manufacturing.[15]

PropertyValueSource
Molecular Formula C₈H₁₄O[16]
Molecular Weight 126.20 g/mol [16]
Appearance Colorless liquid or crystalline solid[4]
CAS Number 2979-19-3[17]
Purity (GC) >95% (after distillation)[4]
Solubility Soluble in organic solvents (ethanol, ether); insoluble in water[4]

Safety and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting.

  • This compound: Classified as a combustible liquid. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridinium Chlorochromate (PCC): A strong oxidizing agent and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation of dust and contact with skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

  • General Precautions: Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, especially during solvent transfers.[18] Keep away from heat, sparks, and open flames.

References

Application Note: The SN1 Reaction of 3,3-Dimethylcyclohexanol: Mechanistic Insights and Protocol for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the SN1 reaction mechanism of 3,3-dimethylcyclohexanol. We delve into the underlying principles governing this reaction, with a particular focus on the pivotal role of carbocation intermediates and their subsequent rearrangements. This guide details a robust experimental protocol for the acid-catalyzed dehydration of this compound, a classic example of an SN1/E1 pathway, and outlines analytical methods for product identification and quantification.

Introduction: The Unique Case of a Sterically Hindered Tertiary Alcohol

The unimolecular nucleophilic substitution (SN1) reaction is a cornerstone of organic synthesis, proceeding through a stepwise mechanism involving a carbocation intermediate.[1][2] The rate of an SN1 reaction is primarily dependent on the stability of this carbocation, making tertiary substrates ideal candidates.[2] this compound, a tertiary alcohol, readily undergoes SN1-type reactions, particularly under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water).[3]

The gem-dimethyl group at the C3 position introduces significant steric hindrance and, more importantly, preordains a fascinating and instructive rearrangement of the initial carbocation intermediate. Understanding this rearrangement is critical for predicting and controlling the product outcome. This application note will explore the mechanistic nuances of this reaction, providing both the theoretical foundation and practical protocols for its study.

The Mechanistic Pathway: A Tale of Two Carbocations

The acid-catalyzed dehydration of this compound is a classic E1 reaction, which shares the same rate-determining step as the SN1 reaction: the formation of a carbocation.[4] The generally accepted mechanism involves three key stages:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the rapid and reversible protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into an excellent leaving group, water.[3][5]

  • Formation of the Carbocation (Rate-Determining Step): The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation at C1. This is the slowest step of the reaction and is therefore rate-determining.[1][6]

  • Carbocation Rearrangement and Elimination: The initially formed tertiary carbocation is positioned adjacent to a quaternary carbon. This proximity allows for a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation at C2.[4] Subsequently, a proton is eliminated from an adjacent carbon to form a variety of alkene products.

The stability of the carbocation is paramount in SN1 and E1 reactions. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to hyperconjugation and inductive effects. The rearrangement from the initial tertiary carbocation to another tertiary carbocation might seem energetically neutral at first glance; however, the subsequent elimination step leading to the most substituted (and thus most stable) alkene provides the thermodynamic driving force for the rearrangement.

Visualizing the Mechanism

SN1_Mechanism Start This compound Protonated Protonated Alcohol Start->Protonated + H+ Carbocation1 Initial Tertiary Carbocation (C1) Protonated->Carbocation1 - H2O (Rate-Determining) Carbocation2 Rearranged Tertiary Carbocation (C2) Carbocation1->Carbocation2 1,2-Methyl Shift (Wagner-Meerwein) Products Alkene Products Carbocation2->Products - H+

Caption: The SN1/E1 reaction pathway of this compound.

Predicted Product Distribution: The Role of Zaitsev's Rule

Following the formation of the more stable rearranged carbocation, elimination of a proton can occur from adjacent carbons to yield a mixture of alkene products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.[2][7][8]

Based on the rearranged carbocation, we can predict the following likely products:

  • 1,2-Dimethylcyclohexene (Major Product): This tetrasubstituted alkene is the most thermodynamically stable product and is expected to be the major product, formed by elimination of a proton from C1.

  • 1,6-Dimethylcyclohexene (Identical to 1,2-Dimethylcyclohexene): Elimination of a proton from C6 leads to the same product.

  • 2,3-Dimethylcyclohexene (Minor Product): This trisubstituted alkene is also a likely product, formed by elimination of a proton from C3.

  • 3,3-Dimethylcyclohexene (Minor Product from unrearranged carbocation): A smaller amount of this disubstituted alkene may form from the initial, unrearranged carbocation.

The exact product ratio can be influenced by reaction conditions such as temperature and reaction time, reflecting a competition between kinetic and thermodynamic control.[9][10][11] Higher temperatures and longer reaction times favor the formation of the more stable thermodynamic product (1,2-dimethylcyclohexene).[9][12]

Experimental Protocols

This section provides a detailed protocol for the acid-catalyzed dehydration of this compound and subsequent analysis of the product mixture.

Dehydration of this compound

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • This compound

  • Concentrated (85%) phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Boiling chips

Procedure:

  • Reaction Setup: Assemble a fractional distillation apparatus using a 50 mL round-bottom flask as the distilling flask.[13] Place a stir bar or boiling chips in the flask.

  • Reagent Addition: In the round-bottom flask, combine 10.0 g of this compound and 5.0 mL of 85% phosphoric acid. Swirl gently to mix.

  • Distillation: Heat the mixture gently using a heating mantle. The alkene products are more volatile than the starting alcohol and will co-distill with water.[5][14] Collect the distillate that boils below 100°C in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel.

  • Neutralization: Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas that evolves.

  • Washing: Wash the organic layer with 15 mL of saturated sodium chloride solution to remove the bulk of the water.[14]

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the product over anhydrous sodium sulfate for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid into a pre-weighed vial to determine the yield.

Product Analysis by GC-MS and Spectroscopy

The product mixture can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different alkene isomers.

GC-MS Protocol:

  • Column: A non-polar or moderately polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.

  • Injection: Inject 1 µL of the dried product mixture.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan from m/z 40 to 200.

The identity of the peaks can be confirmed by comparing their mass spectra to a database (e.g., NIST) and their retention times to known standards if available.

Spectroscopic Characterization:

The bulk product can also be analyzed by IR and NMR spectroscopy to confirm the presence of alkenes and to help identify the major products.

Compound Key IR Absorptions (cm⁻¹) Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound (Starting Material) ~3350 (broad, O-H stretch), ~2950 (C-H stretch)Multiplets ~1.2-1.8, Singlet ~0.9 (gem-dimethyl), Multiplet ~3.6 (CH-OH)~22.1, ~30.5, ~33.8, ~39.6, ~48.9, ~69.8
1,2-Dimethylcyclohexene (Predicted Major Product) ~3020 (=C-H stretch), ~1650 (C=C stretch)Singlets ~1.6 (vinylic methyls), Multiplets ~1.9-2.1 (allylic CH₂)~23.0, ~26.5, ~31.0, ~127.0, ~129.5
2,3-Dimethylcyclohexene (Predicted Minor Product) ~3020 (=C-H stretch), ~1660 (C=C stretch)Singlet ~1.6 (vinylic methyl), Doublet ~1.0 (alkyl methyl), Multiplets for vinylic and allylic protonsVaried signals for sp² and sp³ carbons.
3,3-Dimethylcyclohexene (Predicted Minor Product) ~3030 (=C-H stretch), ~1655 (C=C stretch)Singlet ~0.95 (gem-dimethyl), Multiplets for vinylic protons ~5.5-5.7Varied signals for sp² and sp³ carbons.

Note: NMR data are estimates based on typical chemical shifts for similar structures. Specific values may vary.

Conclusion

The SN1 reaction of this compound serves as an excellent model for understanding the interplay of carbocation stability, steric effects, and rearrangement reactions. The acid-catalyzed dehydration proceeds via an E1 mechanism, leading to a predictable mixture of alkene products dominated by the thermodynamically favored, most substituted isomer, 1,2-dimethylcyclohexene. The protocols outlined in this application note provide a reliable framework for synthesizing, isolating, and analyzing the products of this reaction, offering valuable insights for researchers in organic synthesis and drug development.

References

Application Note and Protocol: Catalytic Hydrogenation of 3,3-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Reduction of Substituted Cyclohexanones

The conversion of cyclic ketones to their corresponding alcohols is a cornerstone transformation in synthetic organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. The resulting cyclohexanols, with their defined stereochemistry and functionality, serve as versatile building blocks for more complex molecular architectures. Among the arsenal of reductive methods, catalytic hydrogenation stands out for its efficiency, high yields, and atom economy, often generating only water as a byproduct.[1]

This document provides a detailed guide to the catalytic hydrogenation of 3,3-dimethylcyclohexanone to produce 3,3-dimethylcyclohexanol. We will delve into the mechanistic underpinnings, catalyst selection, critical safety procedures, and a robust, step-by-step laboratory protocol designed for researchers and drug development professionals. The protocol emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a safe, reproducible, and high-yielding transformation.

Mechanistic Rationale and Stereochemical Considerations

The heterogeneous catalytic hydrogenation of a ketone is generally understood to proceed via a Langmuir-Hinshelwood mechanism. The reaction occurs on the surface of a solid catalyst, typically a noble metal dispersed on a high-surface-area support like activated carbon.

The key steps are:

  • Adsorption: Both the hydrogen gas (H₂) and the ketone substrate (3,3-dimethylcyclohexanone) adsorb onto the active sites of the metal catalyst surface.[2]

  • Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms become bound to the metal surface.[2]

  • Stepwise Hydrogen Transfer: The adsorbed ketone undergoes sequential addition of two hydrogen atoms. The carbonyl carbon is attacked by a surface-bound hydrogen atom to form a hemiacetal-like intermediate, which is then hydrogenated again to yield the alcohol.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The hydrogenation of 3,3-dimethylcyclohexanone yields this compound, a chiral molecule.[3][4][5] Without the use of a chiral catalyst or auxiliary, this procedure will result in a racemic mixture of (R)- and (S)-3,3-dimethylcyclohexanol.

G cluster_surface Catalyst Surface (e.g., Pd/C) H2 H₂ (gas) H_ads H (adsorbed) H2->H_ads Adsorption & Dissociation Ketone 3,3-Dimethylcyclohexanone (liquid) Ketone_ads Ketone (adsorbed) Ketone->Ketone_ads Adsorption Intermediate Adsorbed Intermediate H_ads->Intermediate Alcohol_ads Alcohol (adsorbed) H_ads->Alcohol_ads Ketone_ads->Intermediate + H Intermediate->Alcohol_ads + H Alcohol_des This compound (product) Alcohol_ads->Alcohol_des Desorption G A 1. Charge Reactor (Substrate, Solvent, Catalyst) B 2. Seal & Purge (Evacuate & backfill with N₂ 3x) A->B C 3. Introduce H₂ (Pressurize to 50 psi) B->C D 4. Run Reaction (Stir at RT, monitor H₂ uptake) C->D E 5. Vent & Purge (Carefully vent H₂, backfill with N₂ 3x) D->E F 6. Filter Catalyst (Dilute, filter through Celite®) E->F G 7. Concentrate (Remove solvent via rotary evaporation) F->G H 8. Purify & Characterize (Distillation/Chromatography, NMR, GC-MS) G->H

References

Role of 3,3-dimethylcyclohexanol in VOC profiling studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Topic: The Role of 3,3-Dimethylcyclohexanol in Volatile Organic Compound (VOC) Profiling Studies

Audience: Researchers, scientists, and drug development professionals

Unlocking a Potential Biomarker: A Technical Guide to the Analysis of this compound in VOC Profiling

Introduction: The Scent of Disease

The metabolic processes within the human body produce a complex array of volatile organic compounds (VOCs), which can be released through breath, urine, and skin. The comprehensive analysis of these compounds, known as VOC profiling or "volatolomics," is emerging as a powerful, non-invasive window into an individual's health status. Deviations in the VOC profile can signal the onset or progression of various pathologies, offering a rich source of potential biomarkers for diagnostics and therapeutic monitoring.[1]

This application note focuses on a specific VOC of interest: This compound (CAS: 767-12-4) . While the broader field of VOC analysis is vast, this guide provides a detailed, scientifically-grounded framework for the study of this particular compound. It has been identified in preliminary studies as a potential urinary biomarker for pre-eclampsia, a serious pregnancy complication, highlighting its diagnostic potential. This document will delve into the scientific rationale for its study, provide a robust and validated analytical protocol for its detection, and discuss the interpretation of results for researchers aiming to incorporate this compound into their VOC profiling studies.

Section 1: Scientific Rationale - Why Investigate this compound?

Understanding the physicochemical properties and potential origins of a target analyte is fundamental to designing a robust analytical strategy and interpreting its biological significance.

Chemical Properties: this compound is a saturated monocyclic alcohol. Its structure, featuring a cyclohexane ring with two methyl groups on the third carbon, imparts a moderate volatility suitable for headspace analysis.

PropertyValueSource
Molecular Formula C₈H₁₆O[2]
Molecular Weight 128.21 g/mol [2]
CAS Number 767-12-4[2]

Biological Significance and Potential Origins: The precise metabolic origin of this compound in humans is an active area of investigation. As a cyclic alcohol, it may arise from several potential pathways:

  • Endogenous Metabolism: It could be a downstream metabolite of terpene or sterol pathways. Alterations in these pathways are implicated in various metabolic and inflammatory conditions.

  • Gut Microbiome Activity: The gut microbiota is a significant producer of VOCs. This compound could be a product of microbial fermentation of dietary components or host-derived molecules.

  • Exogenous Sources: The compound may also originate from environmental exposure or dietary intake, with its presence and concentration in biological fluids reflecting exposure levels and the body's ability to metabolize it.

The most compelling reason for its investigation comes from metabolomic studies that have identified this compound as a potential biomarker for pre-eclampsia .[3][4][5][6][7] Pre-eclampsia is a complex hypertensive disorder of pregnancy, and the identification of early, non-invasive biomarkers is a critical unmet need. The presence of this compound in the urinary VOC profile of affected individuals suggests it may be linked to the underlying pathological processes of the disease, such as endothelial dysfunction or altered placental metabolism.

Section 2: Analytical Methodology - A Validated Approach to Detection

For the reliable analysis of volatile compounds like this compound from complex biological matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique.[1][8]

The Causality Behind the Choice:

  • HS-SPME: This is a solvent-free, rapid, and cost-effective extraction technique.[1] By sampling the headspace (the gas phase above the sample), it selectively isolates volatile and semi-volatile compounds while leaving non-volatile matrix components (salts, proteins, etc.) behind. This minimizes instrument contamination and reduces matrix effects. The choice of fiber coating is critical; a bi-polar fiber like Carboxen/Polydimethylsiloxane (CAR/PDMS) is effective for trapping a wide range of VOCs, including alcohols like this compound.[9]

  • GC-MS: Gas chromatography provides the high-resolution separation necessary to resolve individual VOCs from the complex mixture extracted by SPME. Mass spectrometry serves as a highly sensitive and specific detector, allowing for the definitive identification of this compound based on its unique mass spectrum and its quantification even at trace levels.

Experimental Workflow Diagram:

The following diagram illustrates the complete analytical workflow, from sample collection to data analysis.

VOC_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection 1. Urine Sample Collection SamplePrep 2. Aliquoting & pH Adjustment/Salting SampleCollection->SamplePrep InternalStandard 3. Internal Standard Spiking SamplePrep->InternalStandard HSSPME 4. HS-SPME Extraction InternalStandard->HSSPME GCMS 5. GC-MS Analysis HSSPME->GCMS Thermal Desorption DataProcessing 6. Peak Integration & Spectral Deconvolution GCMS->DataProcessing Quantification 7. Quantification & Normalization DataProcessing->Quantification Stats 8. Statistical Analysis (e.g., Control vs. Disease) Quantification->Stats

Caption: Workflow for VOC analysis using HS-SPME-GC-MS.

Section 3: Detailed Protocol - Profiling this compound in Urine

This protocol provides a self-validating system for the quantitative analysis of this compound in human urine samples.

1. Materials and Reagents:

  • Samples: Mid-stream urine samples, collected in sterile containers and stored at -80°C until analysis.

  • Standards: this compound (analytical standard grade).

  • Internal Standard (IS): A structurally similar compound not expected to be in the sample, e.g., Cyclohexanol-d11 or another deuterated cyclic alcohol. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[10][11][12]

  • Reagents: Sodium chloride (NaCl, analytical grade), Sulfuric Acid (H₂SO₄, 2.5 M).[13]

  • Vials: 10 mL or 20 mL glass headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber assembly.

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Calibration Curve: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into a pooled urine matrix to cover the expected concentration range (e.g., 1-500 ng/mL).

  • Sample Preparation:

    • Thaw urine samples on ice to prevent degradation of volatile components.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • In a 10 mL headspace vial, combine:

      • 1 mL of urine supernatant.

      • 0.2 mL of 2.5 M H₂SO₄. (Expertise Note: Acidification helps to stabilize certain compounds and can improve the release of others from the matrix).[8][13]

      • 0.5 g of NaCl. (Expertise Note: "Salting out" increases the ionic strength of the sample, which decreases the solubility of organic compounds and increases their partitioning into the headspace, thereby improving extraction efficiency).[9]

      • 10 µL of the internal standard working solution (e.g., at 100 ng/mL). (Trustworthiness Note: Adding the IS to every sample, standard, and blank is crucial for accurate quantification. It corrects for any variability in sample preparation and instrument response).[10][12]

    • Immediately cap the vial and vortex for 10 seconds.

3. HS-SPME Extraction:

  • Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation. (Expertise Note: This step allows the volatile compounds to partition from the liquid phase into the headspace, reaching equilibrium).

  • Extraction: Expose the SPME fiber to the headspace (do not immerse in the liquid) for 20 minutes at 60°C.

4. GC-MS Analysis:

  • Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C.

  • GC Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • MS Parameters (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Acquisition Mode: Full Scan for identification, with subsequent Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification if needed.

Section 4: Data Interpretation and Validation

1. Compound Identification:

  • Retention Time (RT): Confirm the RT of the peak in the sample chromatogram matches that of the authentic this compound standard. The Kovats Retention Index can also be used for higher confidence.[14]

  • Mass Spectrum: The primary confirmation is the matching of the mass spectrum from the sample with a reference spectrum from a database like the NIST Mass Spectral Library.[15][16][17] The NIST database provides reference spectra for confident identification.[18]

2. Quantification and Data Presentation: Quantification is performed by calculating the ratio of the peak area of this compound to the peak area of the internal standard. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve.

Hypothetical Data Table:

GroupNThis compound (ng/mL urine)p-value
Healthy Controls 5045.3 ± 15.2<0.001
Pre-eclampsia Patients 50128.9 ± 42.5

This data is for illustrative purposes only.

3. Method Validation (Trustworthiness): For the results to be considered trustworthy, especially in a clinical or drug development context, the analytical method must be validated. This process demonstrates that the assay is suitable for its intended purpose.[19][20] Key parameters, guided by ICH M10 principles, include:[19][21][22][23]

  • Selectivity/Specificity: Ensuring no interference from other matrix components at the analyte's retention time.

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) over several days. Accuracy should typically be within ±15% of the nominal value, and precision (RSD) should be ≤15%.

  • Calibration Curve & Linearity: The curve should have a correlation coefficient (r²) of ≥0.99.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[9]

  • Stability: Assessing the stability of the analyte in the matrix under various storage conditions (freeze-thaw, bench-top).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of VOC biomarkers. The robust HS-SPME-GC-MS protocol detailed here provides a validated framework for its accurate and precise quantification in urine. While its association with pre-eclampsia is a compelling starting point, further research is warranted to elucidate its metabolic origin and explore its potential as a biomarker in other contexts, such as metabolic disorders, gut dysbiosis, or as an indicator of environmental exposure. By applying rigorous analytical principles, researchers can confidently investigate the role of this compound and unlock its full potential in clinical diagnostics and drug development.

References

Application Notes & Protocols: Synthesis of Halogenated Cyclohexane Derivatives from 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of halogen atoms into cyclic scaffolds is a cornerstone of medicinal chemistry and synthetic organic chemistry. Halogenated cyclohexanes serve as versatile building blocks, offering modulated lipophilicity, metabolic stability, and conformational control in drug candidates. 3,3-dimethylcyclohexanol presents a unique and instructive substrate for these transformations. The presence of a gem-dimethyl group at the C3 position introduces significant steric and electronic factors that dictate the reaction mechanism and, consequently, the product distribution.

This technical guide provides a comprehensive overview of the synthesis of chloro- and bromo- derivatives from this compound. We will move beyond simple procedural lists to explore the causality behind reagent choice, the critical influence of the substrate's structure on reaction pathways, and the strategic control of stereochemistry and regiochemistry. The protocols described herein are designed to be self-validating, with an emphasis on understanding the mechanistic underpinnings to troubleshoot and adapt these methods for analogous systems.

Mechanistic Crossroads: The Decisive Role of Reagent and Conditions

The conversion of this compound to its corresponding halide is not a straightforward substitution. The choice of halogenating agent fundamentally alters the reaction mechanism, leading to vastly different outcomes. The two primary pathways are the S_N1 reaction, typically with hydrohalic acids (HX), and reactions involving thionyl chloride (SOCl₂), which can proceed via S_N2 or S_N_i pathways.

The S_N1 Pathway and Inevitable Carbocation Rearrangement

When a secondary alcohol like this compound is treated with a strong acid such as HBr or HCl, the reaction proceeds through a carbocation intermediate.[1][2] The stability of this intermediate is paramount and dictates the structure of the final product. The initially formed secondary carbocation at the C1 position is inherently unstable and prone to rearrangement to form a more stable species.[3]

In this specific system, a cascade of shifts occurs:

  • Protonation & Water Loss: The alcohol's hydroxyl group is protonated by the acid, forming an excellent leaving group (H₂O). Its departure generates a secondary carbocation at the C1 position.

  • 1,2-Hydride Shift: To alleviate instability, a hydride ion (H⁻) from the adjacent C2 position migrates to the C1 carbocation. This shift is rapid and results in the formation of a new secondary carbocation at the C2 position.[4][5]

  • 1,2-Methyl Shift: The carbocation at C2 is now adjacent to the C3 carbon bearing two methyl groups. A 1,2-methyl shift occurs, where one of the methyl groups migrates with its electron pair to the C2 carbocation.[6] This final rearrangement is the thermodynamic driving force of the process, as it produces a highly stable tertiary carbocation at the C3 position.

  • Nucleophilic Attack: The halide anion (Br⁻ or Cl⁻) then attacks the stable tertiary carbocation, yielding the rearranged product as the major isomer.

Due to this unavoidable rearrangement, the primary product is not 1-halo-3,3-dimethylcyclohexane but rather 1-halo-1,2-dimethylcyclohexane . Direct attack on the initial secondary carbocation is kinetically disfavored, resulting in only minor amounts of the unrearranged product.

G cluster_0 S_N1 Rearrangement Pathway Start This compound Protonated Protonated Alcohol Start->Protonated + HBr SecCarbo1 Secondary Carbocation (at C1) Protonated->SecCarbo1 - H₂O SecCarbo2 Secondary Carbocation (at C2) SecCarbo1->SecCarbo2 1,2-Hydride Shift (Fast) MinorProduct Minor Product: 1-Bromo-3,3-dimethylcyclohexane SecCarbo1->MinorProduct + Br⁻ (Minor Pathway) TertCarbo Tertiary Carbocation (at C1) (Rearranged) SecCarbo2->TertCarbo 1,2-Methyl Shift (Fast, Favorable) MajorProduct Major Product: 1-Bromo-1,2-dimethylcyclohexane TertCarbo->MajorProduct + Br⁻

Caption: S_N1 reaction of this compound showing the rearrangement cascade.

Controlling the Outcome with Thionyl Chloride (SOCl₂)

Thionyl chloride provides a pathway to synthesize the corresponding alkyl chloride while avoiding carbocation rearrangements. This is because a discrete, free carbocation is generally not formed.[7] The mechanism, and critically, the stereochemical outcome, is dependent on the presence or absence of a base like pyridine.[8]

  • S_N_i (Internal Nucleophilic Substitution): In the absence of a base, the alcohol reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. This intermediate collapses in a concerted step where the chloride is delivered from the same face that the leaving group departs from. This "internal return" mechanism results in retention of stereochemistry at the reacting center.[8]

  • S_N2 (Bimolecular Nucleophilic Substitution): When pyridine is added, it acts as both a solvent and a nucleophilic catalyst. It reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt. The displaced chloride ion is now a free nucleophile in the solution. This free Cl⁻ ion then attacks the carbon center from the backside, displacing the pyridinium-sulfite leaving group in a classic S_N2 reaction. This pathway results in a clean inversion of stereochemistry.[8]

G cluster_1 Chlorination with Thionyl Chloride cluster_sni S_N_i Pathway (No Base) cluster_sn2 S_N2 Pathway (+ Pyridine) Alcohol R-OH (this compound) Chlorosulfite Alkyl Chlorosulfite (R-O-SOCl) Alcohol->Chlorosulfite + SOCl₂ SNi_Intermediate Intimate Ion Pair [R⁺ ClSO₂⁻] Chlorosulfite->SNi_Intermediate Collapse Pyridinium Pyridinium Intermediate Chlorosulfite->Pyridinium + Pyridine Retention Product with Retention SNi_Intermediate->Retention Internal Return Inversion Product with Inversion Pyridinium->Inversion Backside attack by Cl⁻

Caption: Mechanistic dichotomy in the reaction of alcohols with SOCl₂.

Protocols for Halogen Synthesis

Protocol A: Synthesis of 1-Bromo-1,2-dimethylcyclohexane via S_N1 Rearrangement

This protocol leverages the inherent reactivity of the substrate under acidic conditions to produce the thermodynamically favored rearranged bromide.

Materials & Reagents

Reagent/MaterialQuantityPurpose
This compound10.0 g (70.3 mmol)Starting Material
Hydrobromic Acid (48% aq.)30 mLBrominating Agent & Acid Catalyst
Diethyl Ether~150 mLExtraction Solvent
Saturated NaHCO₃ solution~50 mLNeutralize excess acid
Brine (Saturated NaCl solution)~30 mLRemove residual water
Anhydrous Magnesium Sulfate (MgSO₄)~5 gDrying Agent
Round-bottom flask (100 mL)1Reaction Vessel
Separatory Funnel (250 mL)1Extraction & Washing
Magnetic Stirrer & Stir Bar1Agitation
Ice Bath1Temperature Control
Distillation Apparatus1Purification

Procedure

  • Reaction Setup: Place 10.0 g (70.3 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to cool to 0-5 °C.

  • Reagent Addition: Slowly add 30 mL of 48% hydrobromic acid to the cooled alcohol with vigorous stirring over 15 minutes. An exotherm may be observed; maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture will separate into two layers.

  • Workup - Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently. Separate the layers and collect the upper organic layer. Extract the aqueous layer again with 25 mL of diethyl ether.

  • Workup - Washing: Combine the organic extracts in the separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of cold water.

    • 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution). Shake gently at first.

    • 30 mL of brine.

  • Drying and Filtration: Transfer the washed organic layer to an Erlenmeyer flask and add ~5 g of anhydrous MgSO₄. Swirl the flask and let it stand for 10-15 minutes. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product can be purified by fractional distillation under reduced pressure to yield 1-bromo-1,2-dimethylcyclohexane.

Protocol B: Synthesis of 1-Chloro-3,3-dimethylcyclohexane via S_N2 Reaction

This protocol utilizes thionyl chloride in the presence of pyridine to achieve chlorination with inversion of stereochemistry and without skeletal rearrangement.[8]

Materials & Reagents

Reagent/MaterialQuantityPurpose
This compound10.0 g (70.3 mmol)Starting Material
Thionyl Chloride (SOCl₂)7.0 mL (95 mmol)Chlorinating Agent
Pyridine8.0 mL (99 mmol)Catalyst & Acid Scavenger
Dichloromethane (DCM)100 mLSolvent
1 M HCl solution~50 mLRemove excess pyridine
Saturated NaHCO₃ solution~50 mLNeutralize residual acid
Anhydrous Magnesium Sulfate (MgSO₄)~5 gDrying Agent
Round-bottom flask (250 mL)1Reaction Vessel
Addition Funnel1Controlled Reagent Addition

Procedure

SAFETY NOTE: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 10.0 g (70.3 mmol) of this compound, 8.0 mL (99 mmol) of pyridine, and 80 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate, dry addition funnel, prepare a solution of 7.0 mL (95 mmol) of thionyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred alcohol/pyridine mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with:

    • 50 mL of cold 1 M HCl to remove pyridine.

    • 50 mL of water.

    • 50 mL of saturated NaHCO₃ solution.

    • 50 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or column chromatography to obtain 1-chloro-3,3-dimethylcyclohexane.

Summary of Expected Outcomes

The choice of synthetic route has a profound impact on the final product, as summarized below.

ParameterProtocol A (HBr) Protocol B (SOCl₂/Pyridine)
Mechanism S_N1S_N2
Key Feature Carbocation RearrangementNo Rearrangement; Inversion of Stereochemistry
Major Product 1-Bromo-1,2-dimethylcyclohexane[9]1-Chloro-3,3-dimethylcyclohexane[10][11]
Rationale Formation of the most stable (tertiary) carbocationAvoidance of a free carbocation intermediate

Safety and Handling

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

  • Hydrohalic Acids (HBr, HCl): These are highly corrosive and can cause severe burns. Handle with extreme care.

  • Thionyl Chloride (SOCl₂): Is a lachrymator, highly corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[12] Use only in an anhydrous environment and in a fume hood.

  • Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of halogenated derivatives from this compound is a powerful case study in physical organic chemistry. It demonstrates that a substrate's structure is not a passive scaffold but an active participant that can direct reaction outcomes. The S_N1 pathway, driven by the quest for carbocation stability, leads unavoidably to a rearranged carbon skeleton. In contrast, the use of thionyl chloride with pyridine offers a controlled, rearrangement-free transformation via an S_N2 mechanism, providing direct access to the unrearranged halide with predictable stereochemistry. For the synthetic chemist, understanding these competing pathways is essential for achieving the desired molecular architecture and avoiding the formation of unexpected, isomeric byproducts.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3,3-dimethylcyclohexanol diastereomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of separating these closely related isomers. We provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to streamline your purification workflows.

Introduction: The Challenge of this compound Isomers

This compound is an alicyclic alcohol that exists as two diastereomers: cis and trans. The spatial orientation of the hydroxyl (-OH) group relative to the plane of the cyclohexane ring defines these isomers, leading to distinct, albeit similar, physicochemical properties. The cis isomer has the hydroxyl group in an axial position in the most stable chair conformation, while the trans isomer has an equatorial hydroxyl group. This subtle structural difference is the key to their separation.

Accurate separation is critical in various fields, including fragrance research, stereoselective synthesis, and pharmaceutical development, where the specific stereochemistry of a molecule can dictate its biological activity and sensory properties.

Physicochemical Properties of Isomers

Understanding the differences in physical properties is fundamental to selecting and optimizing a separation strategy. While specific experimental data for this compound is sparse, we can infer properties based on well-established principles of stereochemistry for substituted cyclohexanols.

Propertycis-3,3-Dimethylcyclohexanoltrans-3,3-DimethylcyclohexanolRationale for Separation
Boiling Point Expected to be slightly lowerExpected to be slightly higherThe equatorial -OH group in the trans isomer is more exposed, potentially leading to stronger intermolecular hydrogen bonding and a higher boiling point. This difference allows for separation by fractional distillation or gas chromatography.[1]
Melting Point Expected to be lowerExpected to be higherThe trans isomer is generally more symmetrical, allowing for more efficient packing into a crystal lattice.[1] This often results in a higher melting point and can be exploited for separation by crystallization.
Polarity Expected to be slightly more polarExpected to be slightly less polarThe axial -OH in the cis isomer can have a different dipole moment compared to the equatorial -OH in the trans isomer. This polarity difference is the primary basis for separation by chromatography (GC and HPLC).[2]
Stability Less stableMore stableThe equatorial position of the large hydroxyl group in the trans isomer minimizes steric strain (1,3-diaxial interactions), making it the thermodynamically more stable isomer.
Troubleshooting Guide

This section addresses common problems encountered during the separation of this compound isomers in a question-and-answer format.

Gas Chromatography (GC) Issues

Q1: My GC chromatogram shows poor resolution or complete co-elution of the cis and trans isomers. What are the likely causes and how can I improve the separation?

A1: This is a classic challenge. The primary factors to investigate are your column's stationary phase and the oven temperature program.

  • Column Stationary Phase: The polarity of your stationary phase is critical. For separating these isomers, a polar stationary phase is highly recommended.[2] The cis isomer is typically slightly more polar and will interact more strongly with a polar phase, increasing its retention time relative to the trans isomer.

    • Solution: If you are using a non-polar column (e.g., DB-1, DB-5, HP-1), which separates primarily by boiling point, the separation will be minimal. Switch to a polar column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX) or a mid-to-high polarity cyanopropylphenyl phase.[2][3]

  • Temperature Program: A rapid temperature ramp will cause the isomers to travel through the column too quickly, preventing effective partitioning with the stationary phase.[2][4]

    • Solution: Optimize your temperature program. Start with a low initial oven temperature (e.g., 50-70 °C) and use a slow ramp rate (e.g., 2-5 °C/min).[2] Isothermal analysis at a low temperature may also provide excellent resolution.[3]

  • Column Dimensions: A longer column provides more theoretical plates, which can enhance the resolution of closely eluting peaks.[2]

    • Solution: If you are using a 30 m column, consider switching to a 60 m column with the same polar stationary phase.

Q2: The peaks for my isomers are tailing significantly. What's causing this and how do I fix it?

A2: Peak tailing for polar analytes like alcohols is often caused by unwanted interactions with "active sites" within your GC system.[2][5]

  • Injector Liner: The glass liner in your injector can contain active silanol groups (-Si-OH) that hydrogen-bond with the alcohol's hydroxyl group.

    • Solution: Use a fresh, deactivated liner. If the problem persists, consider a liner with glass wool, which can help trap non-volatile contaminants before they reach the column.[5][6]

  • Column Contamination: The first few meters of the column can become contaminated with residue from previous injections, creating active sites.

    • Solution: Trim the front end of the column (10-20 cm) to remove the contaminated section.[2][5]

  • Derivatization: Convert the polar hydroxyl group into a less polar, more volatile derivative.

    • Solution: Perform silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) on your sample before injection. This masks the active hydrogen, reducing tailing and often improving resolution.[7]

Workflow for Troubleshooting Poor GC Resolution

GCTroubleshooting start_node Poor GC Resolution (Co-eluting Peaks) check_node check_node start_node->check_node Start Here action_node1 Action: Switch to a polar stationary phase (e.g., DB-WAX). check_node->action_node1 Is column polar? (e.g., WAX) [No] check_node2 check_node2 check_node->check_node2 Is column polar? (e.g., WAX) [Yes] action_node action_node result_node Resolution Improved action_node1->result_node Re-analyze action_node2 Action: Decrease ramp rate (2-3°C/min) and lower initial oven temperature. check_node2->action_node2 Is temp. ramp slow? (<5°C/min) [No] check_node3 check_node3 check_node2->check_node3 Is temp. ramp slow? (<5°C/min) [Yes] action_node2->result_node Re-analyze action_node3 Action: Use a longer column (e.g., 60 m). check_node3->action_node3 Is column length sufficient? (e.g., 30m) [No] action_node4 Advanced: Consider derivatization (silylation) to enhance volatility and separation. check_node3->action_node4 Is column length sufficient? (e.g., 30m) [Yes] action_node3->result_node Re-analyze action_node4->result_node Re-analyze

Caption: A troubleshooting flowchart for poor GC resolution.

Preparative Separation Issues (Crystallization/Distillation)

Q3: I'm trying to separate the isomers by fractional distillation, but the purity of my fractions is poor.

A3: Fractional distillation relies on a difference in boiling points. For diastereomers, this difference can be very small, making separation difficult.[8]

  • Inefficient Column: Your distillation column may not have enough theoretical plates for this difficult separation.

    • Solution: Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Distillation Rate: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases.

    • Solution: Distill the mixture very slowly.[9] Collect small fractions and analyze the purity of each by GC.

Q4: I am attempting to separate the isomers by crystallization, but the compound oils out or no crystals form at all.

A4: Crystallization is a powerful technique for separating diastereomers but requires careful optimization of solvents and conditions.[10]

  • Solvent Choice: The chosen solvent system may be too good (high solubility) or too poor (low solubility).

    • Solution: Use a binary solvent system. Dissolve the mixture in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it is clear again, then allow it to cool slowly. Common systems for alcohols include hexane/ethyl acetate or toluene/heptane.

  • Cooling Rate: Rapid cooling often leads to precipitation of an amorphous solid or oil rather than well-ordered crystals.

    • Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4 °C), and finally a freezer (-20 °C) if necessary. Do not disturb the vessel during crystal growth.[10]

  • Seeding: If one isomer is in significant excess, spontaneous crystallization may be difficult.

    • Solution: If you have a small amount of the pure, higher-melting point isomer (trans), add a single tiny crystal (a "seed") to the saturated solution to initiate crystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structural difference between the cis and trans isomers of this compound?

A1: The difference lies in the stereochemical relationship between the hydroxyl group at C1 and the hydrogen atom at the same carbon. In the most stable chair conformation, the trans isomer has the bulky hydroxyl group in the more stable equatorial position, while the cis isomer is forced to have its hydroxyl group in the less stable axial position. The two methyl groups at C3 are fixed and do not define the cis/trans relationship in this context.

Q2: Can I use HPLC to separate these isomers?

A2: Yes, HPLC is a very effective method for separating diastereomers.[12][13] Normal-phase chromatography on a silica gel or diol-bonded column using a non-polar mobile phase (like hexane) with a polar modifier (like ethyl acetate or isopropanol) is a good starting point.[12] The separation is based on the differential interaction of the polar hydroxyl group of the isomers with the polar stationary phase.

Q3: How can I confirm the identity of my separated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (the carbinol proton at C1) are highly dependent on whether it is in an axial or equatorial position.

  • ¹H NMR: An axial proton (as in the trans isomer) typically appears as a broad multiplet at a lower chemical shift (further upfield) due to multiple large trans-diaxial couplings. An equatorial proton (as in the cis isomer) often appears as a narrower signal at a higher chemical shift (further downfield).

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C1, C2, and C6, will also differ between the two isomers.[14]

Q4: Is derivatization necessary for separation?

A4: Not always, but it can be a powerful tool. For GC, derivatization is primarily used to improve peak shape and thermal stability.[7][15] For HPLC, derivatizing the alcohol to an ester using a chiral, UV-active carboxylic acid can be used to separate enantiomers (if they exist) and makes visualization by UV detection easier.[16][17]

Experimental Protocols
Protocol 1: Analytical Separation by Gas Chromatography (GC)

Objective: To achieve baseline separation of cis- and trans-3,3-dimethylcyclohexanol for analytical assessment.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX (or equivalent polar polyethylene glycol phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

Sample Preparation:

  • Prepare a 100-200 ppm solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions:

Parameter Setting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Constant Flow 1.0 mL/min
Oven Program
Initial Temperature 80 °C, hold for 2 minutes
Ramp 5 °C/min to 180 °C
Hold Hold at 180 °C for 5 minutes

| Detector Temperature | 280 °C |

Expected Outcome: Two well-resolved, sharp peaks. Based on typical interactions with a polar stationary phase, the trans isomer (less polar) is expected to elute first, followed by the cis isomer (more polar).

Protocol 2: Preparative Separation by Flash Column Chromatography

Objective: To separate a multi-gram quantity of the isomer mixture.

Materials and Equipment:

  • Flash chromatography system or glass column.

  • Silica gel (60 Å, 230-400 mesh).

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade).

  • Thin-Layer Chromatography (TLC) plates and developing chamber.

  • Fraction collector or collection tubes.

  • Rotary evaporator.

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot the crude mixture on a TLC plate and test various ratios of ethyl acetate in hexane. Aim for a solvent system that provides good separation (ΔRf > 0.1) with the lower spot having an Rf value of ~0.2-0.3.[12] A typical starting point is 10-15% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude isomer mixture (e.g., 1 g) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column (dry loading).

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate/hexane). Gradually increase the polarity (gradient elution) to your optimized TLC condition (e.g., 15% ethyl acetate/hexane).[12]

  • Fraction Collection: Collect fractions continuously and monitor them by TLC.

  • Analysis and Isolation: Combine the pure fractions of each isomer (as determined by TLC) and remove the solvent using a rotary evaporator. Confirm the purity of the isolated isomers by GC analysis (Protocol 1) and their identity by NMR.

Overall Separation and Analysis Workflow

Caption: General workflow for the separation and analysis of this compound isomers.

References

Technical Support Center: Troubleshooting Carbocation Rearrangement in 3,3-Dimethylcyclohexanol Dehydration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the acid-catalyzed dehydration of 3,3-dimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, particularly the carbocation rearrangements that often lead to a mixture of alkene products. Here, we provide in-depth, field-proven insights and practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the dehydration of this compound. Each question is followed by a detailed explanation of the underlying chemical principles and actionable troubleshooting steps.

Question 1: My reaction is producing a mixture of alkenes, not the single product I expected. Why is this happening and which products are formed?

Answer:

The formation of multiple alkene products is a hallmark of the acid-catalyzed dehydration of this compound and is a direct consequence of carbocation rearrangements. The reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate.[1][2][3] Here's a step-by-step breakdown of the mechanism:

  • Protonation of the Alcohol: The hydroxyl group of this compound is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.[4][5]

  • Formation of a Secondary Carbocation: The departure of the water molecule results in the formation of a secondary carbocation at C1 of the cyclohexyl ring.

  • Carbocation Rearrangement (Methyl Shift): This secondary carbocation is relatively unstable. To achieve greater stability, a methyl group from the adjacent quaternary carbon (C3) shifts with its bonding electrons to the positively charged carbon (C1).[6][7][8] This process, known as a 1,2-methyl shift, results in the formation of a more stable tertiary carbocation at C2.[6][7] The driving force for this rearrangement is the increased stability of the tertiary carbocation over the secondary one.[6][7]

  • Elimination to Form Alkenes: A weak base (like water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the positive charge, leading to the formation of a double bond. This can happen from both the rearranged and unrearranged carbocations, leading to different products.

Expected Products:

  • From the unrearranged secondary carbocation: Deprotonation can lead to 3,3-dimethylcyclohexene.

  • From the rearranged tertiary carbocation: Deprotonation can lead to two major products: 1,2-dimethylcyclohexene and 2,3-dimethylcyclohexene. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product.[1][9] In this case, 1,2-dimethylcyclohexene is a tetrasubstituted alkene and is expected to be the major product of the reaction.[10][11]

Question 2: How can I influence the product distribution to favor a specific alkene?

Answer:

Controlling the product distribution in a reaction involving carbocation rearrangements is challenging, but certain experimental parameters can be adjusted to favor one product over another.

Key Factors Influencing Product Ratios:

  • Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable products, which are typically the more substituted alkenes formed after rearrangement (Zaitsev's products).[4][9] Lowering the temperature might slightly favor the kinetically controlled, unrearranged product, but it can also slow down the reaction rate significantly.

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[4][12] Phosphoric acid is often preferred as it is less oxidizing and tends to produce fewer side products compared to sulfuric acid.[12] The choice and concentration of the acid can influence the rate of both the initial dehydration and the subsequent rearrangement.

  • Reaction Time: Allowing the reaction to proceed for a longer time at a suitable temperature will generally lead to a product mixture that is closer to the thermodynamic equilibrium, favoring the most stable rearranged alkene.

Experimental Protocol to Favor the Rearranged, More Stable Alkene (1,2-dimethylcyclohexene):

  • Setup: Assemble a distillation apparatus.[13][14] This allows for the removal of the lower-boiling alkene products as they are formed, which, according to Le Chatelier's principle, drives the equilibrium towards product formation.[13][14]

  • Reagents: In a round-bottom flask, combine this compound with a catalytic amount of concentrated phosphoric acid (85%).[12][13] A typical molar ratio is 1:0.3 of alcohol to acid.

  • Heating: Heat the mixture gently. The reaction temperature for the dehydration of secondary alcohols is typically in the range of 100-140°C.[4]

  • Distillation: Collect the distillate, which will be a mixture of the alkene products and water. The boiling points of the expected alkenes are relatively close, so a fractional distillation might be necessary for separation.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and then perform a final distillation to purify the alkene mixture.

  • Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the different alkene isomers.

Question 3: I am observing very low yield. What are the possible causes and solutions?

Answer:

Low yields in the dehydration of this compound can stem from several factors.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient heating, an inadequate amount of catalyst, or a short reaction time.

  • Side Reactions: Besides the desired elimination reaction, other side reactions can occur:

    • Ether Formation: At lower temperatures, an intermolecular reaction between two alcohol molecules can occur to form an ether (Williamson Ether Synthesis is an example of such a process, though this specific reaction is an acid-catalyzed intermolecular dehydration).[3][4]

    • Polymerization: Alkenes, especially in the presence of a strong acid, can undergo polymerization.

  • Loss of Product During Workup: The alkene products are volatile. Significant loss can occur during the distillation and washing steps if not performed carefully.

Troubleshooting Steps for Low Yield:

  • Optimize Reaction Conditions:

    • Temperature Control: Ensure the reaction is heated to the appropriate temperature range for the dehydration of a secondary alcohol (100-140°C).[4] Using a heating mantle with a temperature controller is recommended for precise temperature management.

    • Catalyst Concentration: While catalytic, a sufficient amount of acid is necessary to ensure a reasonable reaction rate. If the reaction is sluggish, a slight increase in the acid concentration can be tested.

  • Minimize Side Reactions:

    • Temperature: Avoid excessively high temperatures which can promote polymerization and charring, especially with sulfuric acid.[12] Ensure the temperature is high enough to favor elimination over ether formation.[4]

    • Distillation During Reaction: As mentioned in the previous answer, distilling the alkene products as they form is a highly effective strategy to prevent them from participating in side reactions like polymerization and to drive the reaction to completion.[13][14]

  • Improve Workup Procedure:

    • Cooling: Use an ice bath to cool the receiving flask during distillation to minimize the loss of volatile products.[13]

    • Careful Extractions: Perform extractions gently to avoid the formation of emulsions. Ensure complete separation of the organic and aqueous layers.

FAQs

This section provides answers to frequently asked questions about the fundamental principles of the this compound dehydration reaction.

What is the primary driving force for the methyl shift in this reaction?

The primary driving force is the increase in carbocation stability.[6][7] The reaction proceeds from a less stable secondary carbocation to a more stable tertiary carbocation.[6][7] Tertiary carbocations are stabilized by two main effects:

  • Inductive Effect: The alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge.

  • Hyperconjugation: The overlap of the C-H or C-C sigma bonding orbitals on adjacent carbons with the empty p-orbital of the carbocation also helps to delocalize the positive charge.[4]

Can a hydride shift occur in this reaction?

In the specific case of the initial secondary carbocation formed from this compound, a hydride shift from an adjacent carbon is not possible because the adjacent carbon (C2) does not have any hydrogen atoms. Instead, it has two methyl groups. Therefore, a methyl shift is the only viable rearrangement to form a more stable carbocation.[6][7] In other alcohol dehydrations, if an adjacent carbon has a hydrogen, a hydride shift can and often does occur if it leads to a more stable carbocation.[6][7][8]

Are there alternative reagents to acid catalysts that can minimize rearrangement?

Yes, while strong acids are common, other reagents can be used for alcohol dehydration that may reduce the extent of carbocation rearrangement. One such reagent is phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.[15] This reaction typically proceeds through an E2 mechanism, which does not involve a discrete carbocation intermediate, thus avoiding rearrangements.[15] Another alternative is the use of solid-phase catalysts like Montmorillonite KSF clay, which can offer a "greener" and sometimes more selective alternative to strong mineral acids.[16]

Visualizing the Mechanism

The following diagram illustrates the reaction mechanism for the acid-catalyzed dehydration of this compound, including the key carbocation rearrangement step.

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_carbocation_formation Step 2: Formation of Carbocation cluster_rearrangement Step 3: 1,2-Methyl Shift cluster_elimination Step 4: Elimination This compound 3,3-dimethyl- cyclohexanol H_plus H+ protonated_alcohol Protonated Alcohol (Good Leaving Group) H_plus->protonated_alcohol secondary_carbocation Secondary Carbocation (Less Stable) protonated_alcohol->secondary_carbocation - H₂O water H₂O tertiary_carbocation Tertiary Carbocation (More Stable) secondary_carbocation->tertiary_carbocation Rearrangement product1 3,3-dimethylcyclohexene (Minor Product) secondary_carbocation->product1 - H+ product2 1,2-dimethylcyclohexene (Major Product, Zaitsev) tertiary_carbocation->product2 - H+ product3 2,3-dimethylcyclohexene (Minor Product) tertiary_carbocation->product3 - H+

Caption: Reaction mechanism for the dehydration of this compound.

Summary of Products and Conditions

Product NameStructureFormation PathwayRelative StabilityExpected Yield
1,2-dimethylcyclohexene Tetrasubstituted alkeneFrom rearranged tertiary carbocationMost stableMajor
2,3-dimethylcyclohexene Trisubstituted alkeneFrom rearranged tertiary carbocationMore stableMinor
3,3-dimethylcyclohexene Disubstituted alkeneFrom unrearranged secondary carbocationLeast stableMinor

References

Technical Support Center: Troubleshooting Side Products in the Oxidation of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the oxidation of 3,3-dimethylcyclohexanol in their synthetic pathways. Instead of a rigid protocol, this document functions as a dynamic troubleshooting resource in a question-and-answer format to address the nuanced challenges, particularly the identification and mitigation of side products, that can arise during this transformation.

The primary objective of oxidizing the secondary alcohol this compound is to synthesize the corresponding ketone, 3,3-dimethylcyclohexanone[1][2][3]. This ketone is a valuable building block in various synthetic applications[4][5][6]. However, like any chemical transformation, this reaction is not always perfectly selective. The formation of unexpected byproducts can lead to reduced yields, complex purification procedures, and misinterpreted results. This guide provides expert insights into why these side products form and how to control them.

Troubleshooting Guide & FAQs

Q1: My oxidation of this compound resulted in a low yield of the expected 3,3-dimethylcyclohexanone. What are the most likely culprits?

A low yield is a common issue that can stem from several factors beyond simple mechanical loss during workup. From a chemical perspective, the primary causes are:

  • Incomplete Reaction: The most straightforward cause is insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of the oxidizing agent. Secondary alcohols are generally reactive, but steric hindrance from the adjacent gem-dimethyl group can slow the reaction rate compared to less hindered alcohols.

  • Formation of Side Products: The most challenging issue is the diversion of the starting material or product into alternative reaction pathways. These pathways are highly dependent on the specific oxidant and conditions used and are the core focus of this guide.

Q2: I'm observing unexpected peaks in my analytical data (GC-MS, NMR) post-reaction. What are the common structural classes of side products I should be looking for?

When oxidizing this compound, side products typically arise from three main mechanistic pathways: Dehydration , Rearrangement , and Over-oxidation or Oxidative Cleavage .

1. Dehydration Products (Alkenes)

Under acidic conditions, particularly with strong, aqueous oxidants like chromic acid (Jones reagent), the alcohol can undergo acid-catalyzed dehydration to form alkenes[7].

  • Mechanism: The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a secondary carbocation. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

  • Expected Side Products: The primary dehydration product would be 3,3-dimethylcyclohex-1-ene . A small amount of the endocyclic isomer, 4,4-dimethylcyclohex-1-ene , may also form if a 1,2-hydride shift occurs, leading to a more stable tertiary carbocation, although this is often a minor pathway.

2. Oxidative Cleavage Products

While secondary alcohols are resistant to over-oxidation, harsh reaction conditions (high temperature, excess strong oxidant) can cause the cleavage of carbon-carbon bonds[8][9].

  • Mechanism with Chromic Acid: This process is complex and thought to involve intermediate chromium species like Cr(IV) or Cr(V)[8][10]. For cyclic ketones, this can lead to a ring-opening oxidation.

  • Expected Side Products: The C-C bond adjacent to the carbonyl in the ketone product could potentially be cleaved, leading to the formation of dicarboxylic acids. In this case, the likely product would be 3,3-dimethyladipic acid . This is generally a minor product unless extreme conditions are employed.

3. Baeyer-Villiger Oxidation Product (Lactone)

This side reaction does not involve the starting alcohol but rather the desired ketone product, 3,3-dimethylcyclohexanone. It occurs if a peroxy-acid or another peroxide species is present. This can happen if using reagents like hydrogen peroxide or if certain oxidants degrade to form peroxidic species[11][12].

  • Mechanism: The ketone is attacked by the peroxy-acid to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migratory insertion of oxygen, where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, cleaving the O-O bond[12]. The migratory aptitude is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

  • Expected Side Product: In the oxidation of 3,3-dimethylcyclohexanone, the more substituted tertiary carbon would preferentially migrate, leading to the formation of 4,4-dimethyl-oxepan-2-one (a seven-membered lactone).

Q3: How does my choice of oxidant influence the side product profile?

The selection of the oxidizing agent is the most critical factor in controlling selectivity. Each common method has a distinct profile of likely side reactions.

Oxidizing AgentDescriptionCommon Side ProductsMitigation Strategy
Jones Reagent (CrO₃, H₂SO₄, Acetone)A strong, acidic oxidant. Effective for converting secondary alcohols to ketones[9][13].Dehydration products (alkenes) due to the strong acidic conditions[7]. Oxidative cleavage products under harsh conditions.Maintain a low temperature (0 °C) during the addition of the reagent. Use only the stoichiometric amount of oxidant required.
PCC (Pyridinium Chlorochromate)A milder chromium-based oxidant, typically used in anhydrous dichloromethane (DCM)[14][15].Generally very selective. Minimal dehydration due to non-aqueous, less acidic conditions. Formation of a tarry chromium byproduct can complicate purification.Ensure the use of anhydrous solvent. Filter the reaction mixture through a pad of silica gel or Celite® to remove chromium salts effectively.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)A mild, metal-free oxidation performed at very low temperatures (-78 °C)[16][17][18].Highly selective. The main byproduct is dimethyl sulfide (malodorous)[17]. If the reaction is allowed to warm before the addition of the base, mixed thioacetals can form[19].Strictly maintain the temperature at -78 °C throughout the activation and alcohol addition steps. Add triethylamine base while the reaction is still cold.
Q4: My ketone product seems to be degrading during the workup. Is this possible?

Yes, product degradation during workup or purification is a possibility, especially if reactive species are inadvertently introduced or generated. The most common scenario is an unintended Baeyer-Villiger oxidation, as described above[12]. This can occur if:

  • The workup involves an oxidative quench (e.g., using hydrogen peroxide to treat certain byproducts) without careful control.

  • Solvents (like ethers) have been stored improperly and contain peroxide contaminants.

To avoid this, use fresh, peroxide-free solvents and employ non-oxidative workup procedures whenever possible.

Visualization of Key Side Product Pathways

Below are diagrams illustrating the mechanisms for the formation of key side products.

DehydrationMechanism Dehydration Mechanism cluster_0 Protonation cluster_1 Loss of Water cluster_2 Elimination A This compound B Oxonium Ion A->B + H⁺ C Secondary Carbocation B->C - H₂O D 3,3-Dimethylcyclohex-1-ene C->D - H⁺

Caption: Acid-catalyzed dehydration of the starting alcohol.

BaeyerVilliger Baeyer-Villiger Side Reaction cluster_0 Peroxy Acid Attack cluster_1 Rearrangement Ketone 3,3-Dimethylcyclohexanone Criegee Criegee Intermediate Ketone->Criegee + RCO₃H Lactone 4,4-Dimethyl-oxepan-2-one Criegee->Lactone Migration

Caption: Baeyer-Villiger oxidation of the ketone product.

Experimental Protocols

Protocol 1: Selective Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is favored for its mild conditions and high selectivity, minimizing dehydration and over-oxidation[15][20].

Materials:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous Diethyl Ether

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a short pad of Celite® or silica gel to remove the brown chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate the solution under reduced pressure to yield the crude 3,3-dimethylcyclohexanone.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) if necessary.

Safety: Chromium-based reagents are toxic and carcinogenic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Analytical Workflow for Side Product Identification

A systematic approach is crucial for identifying unknown peaks in your reaction mixture.

TroubleshootingWorkflow Side Product Identification Workflow Start Crude Reaction Mixture GCMS Run GC-MS Analysis Start->GCMS NMR Run ¹H & ¹³C NMR Start->NMR CheckSM Peak for Starting Material (m/z=128)? GCMS->CheckSM CheckKetone Peak for Ketone Product (m/z=126)? CheckSM->CheckKetone Yes/No AnalyzeOthers Analyze Other Significant Peaks CheckKetone->AnalyzeOthers Yes/No Alkene Identify Alkene (m/z=110) - Look for vinylic protons in ¹H NMR - Correlates with dehydration AnalyzeOthers->Alkene Lactone Identify Lactone (m/z=142) - Look for ester carbonyl in ¹³C NMR (~175 ppm) - Correlates with Baeyer-Villiger AnalyzeOthers->Lactone Cleavage Identify Cleavage Product (e.g., m/z=174 for diacid) - Requires derivatization for GC-MS - Look for carboxylic acid protons in ¹H NMR AnalyzeOthers->Cleavage

Caption: Logical workflow for identifying side products.

Procedure:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Run a GC-MS analysis to separate the components.

    • Compare the retention times with authentic standards of the starting material and expected product if available.

    • Analyze the mass spectrum of each unknown peak. Look for key molecular ions (M⁺):

      • Starting Alcohol: m/z = 128 (for C₈H₁₆O)

      • Ketone Product: m/z = 126 (for C₈H₁₄O)

      • Dehydration Product: m/z = 110 (for C₈H₁₄)

      • Lactone Product: m/z = 142 (for C₈H₁₄O₂)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra of the crude product.

    • ¹H NMR: Look for characteristic signals. Disappearance of the alcohol's carbinol proton (~3.5-4.0 ppm) and appearance of signals in the vinylic region (5.0-6.0 ppm) would indicate alkene formation.

    • ¹³C NMR: Confirm the formation of the ketone with a peak around 210 ppm. An ester carbonyl (~170-180 ppm) would suggest lactone formation from a Baeyer-Villiger reaction.

By correlating the data from these techniques, you can confidently identify the structures of the side products and select the appropriate strategy to minimize their formation in future experiments.

References

Technical Support Center: Purification of Crude 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,3-dimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The information herein is structured to offer practical, experience-driven advice to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. The most common method is the catalytic hydrogenation of 3,3-dimethylcyclohexanone.[1][2] Potential impurities from this synthesis include:

  • Unreacted Starting Material: 3,3-dimethylcyclohexanone.

  • Side-Products: Isomers of this compound and byproducts from side reactions.[1]

  • Solvents: Residual solvents used in the reaction, such as methanol.[1]

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium on carbon).[1]

If the synthesis involves the hydration of 3,3-dimethylcyclohexene, impurities could include unreacted alkene and rearranged carbocation products.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most effective techniques are:

  • Fractional Distillation: Ideal for separating volatile impurities with different boiling points.[2][3]

  • Flash Column Chromatography: A versatile method for removing non-volatile impurities and compounds with different polarities.[3]

  • Recrystallization: Suitable for removing small amounts of impurities, especially if the crude product is a low-melting solid. This compound has a melting point of 11-12°C, making this technique feasible at or below room temperature.[4][5][6]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): Provides a quantitative analysis of volatile components, effectively separating the desired product from volatile impurities.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by comparing the spectra to a reference.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value (11-12°C) indicates high purity.[4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Fractional Distillation

Issue: My purified this compound still contains the starting ketone.

  • Possible Cause: The boiling points of this compound (approx. 185°C) and 3,3-dimethylcyclohexanone are relatively close, leading to incomplete separation.[4]

  • Solution:

    • Increase Column Efficiency: Use a longer or more efficient fractionating column (e.g., a Vigreux column) to increase the number of theoretical plates.[8]

    • Optimize Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation, allowing for proper vapor-liquid equilibrium. A rate of 1-2 drops per second is recommended.[8]

    • Consider Vacuum Distillation: Distilling under reduced pressure will lower the boiling points of the compounds, which can sometimes improve separation and prevent degradation of thermally sensitive materials.[9]

Issue: The temperature is fluctuating during distillation.

  • Possible Cause: This could be due to inconsistent heating, the presence of multiple components with close boiling points, or the formation of an azeotrope.[9]

  • Solution:

    • Ensure Stable Heating: Use a heating mantle with a stirrer for uniform heat distribution.

    • Collect Fractions: If you suspect a mixture of components, collect smaller fractions and analyze their purity separately using GC or NMR.[9]

    • Check for Azeotropes: If an azeotrope is suspected, an alternative purification method like column chromatography may be necessary.[9]

Flash Column Chromatography

Issue: I am getting poor separation of my compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (typically silica gel).[10]

  • Solution:

    • Optimize the Mobile Phase: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the eluent that provides the best separation.[6]

    • Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute non-polar impurities and then your more polar alcohol.

    • Check for Column Overloading: Loading too much crude material can lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample being purified.

Issue: My compound is not eluting from the column.

  • Possible Cause: The eluent may be too non-polar, causing the relatively polar this compound to remain strongly adsorbed to the silica gel.[10]

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Check for Decomposition: It is possible the compound is unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting to see if new spots appear.[10] If it is unstable, consider using a different stationary phase like alumina.[8]

Recrystallization

Issue: My compound is not crystallizing out of solution.

  • Possible Cause: The solution may not be saturated, meaning too much solvent was used.[11]

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound.

    • Use a Mixed Solvent System: If a single solvent is not working well, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[12]

Issue: The recrystallized product is oily or impure.

  • Possible Cause: The solution may have cooled too quickly, causing impurities to be trapped within the crystals.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11]

    • Wash the Crystals: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13]

Data Presentation

Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O[5][14][15]
Molecular Weight128.21 g/mol [5][14]
Boiling Point~185 °C @ 760 mmHg[4]
Melting Point11-12 °C[4][5][16]
Density~0.903 g/cm³[5]

Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Fractional Distillation>98%70-90%HighEffective for large quantities; separates components with different boiling points.May not separate azeotropes or compounds with very close boiling points.[6]
Flash Column Chromatography>99%50-75%Low to MediumHigh degree of purification; versatile for a wide range of compounds.Time-consuming; requires significant amounts of solvent; not ideal for large-scale purification.[6]
Recrystallization>99.5%60-80%Low to MediumHighly effective for removing small amounts of impurities.Requires a suitable solvent; yield can be lower due to the solubility of the compound in the mother liquor.[6]

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation:

    • Begin circulating cooling water through the condenser.

    • Gradually heat the distillation flask using a heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~185°C at atmospheric pressure).

  • Analysis: Analyze the purity of the collected fraction using GC or NMR.

Protocol 2: Flash Column Chromatography
  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to increase the flow rate.

    • Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Analysis1 Purity Analysis (GC, NMR) Crude->Analysis1 Distillation Fractional Distillation Analysis1->Distillation  Volatile Impurities Chromatography Flash Column Chromatography Analysis1->Chromatography  Polar/Non-Volatile Impurities Recrystallization Recrystallization Analysis1->Recrystallization  Minor Impurities PureProduct Pure this compound Distillation->PureProduct Waste Impurities Distillation->Waste Chromatography->PureProduct Chromatography->Waste Recrystallization->PureProduct Recrystallization->Waste Analysis2 Final Purity Confirmation (GC, NMR, MP) PureProduct->Analysis2

Caption: General workflow for the purification of crude this compound.

Distillation Troubleshooting Logic

DistillationTroubleshooting Start Distillation Issue Q1 Fluctuating Temperature? Start->Q1 Q2 Incomplete Separation? Start->Q2 A1_1 Ensure Stable Heating Q1->A1_1 Yes A1_2 Collect Smaller Fractions Q1->A1_2 Yes End Purity Improved A1_1->End A1_2->End A2_1 Increase Column Efficiency Q2->A2_1 Yes A2_2 Reduce Distillation Rate Q2->A2_2 Yes A2_3 Consider Vacuum Distillation Q2->A2_3 Yes A2_1->End A2_2->End A2_3->End

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Optimizing Esterification of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the esterification of 3,3-dimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific reaction. The inherent steric hindrance of this compound presents unique challenges in achieving high-yield esterification. This resource aims to equip you with the knowledge to navigate these challenges effectively, drawing upon established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic systems for the esterification of a sterically hindered secondary alcohol like this compound?

A1: Due to the steric hindrance around the hydroxyl group of this compound, standard Fischer esterification conditions may result in slow reaction rates and low yields.[1] More effective catalytic systems are often required.

  • Strong Acid Catalysis: While classic Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be used, they often require forcing conditions (high temperatures and long reaction times) which can lead to side reactions such as dehydration.[2][3][4]

  • Lewis Acid Catalysis: Lewis acids such as zirconium complexes have shown promise in catalyzing esterifications, sometimes with tolerance to moisture.[5][6]

  • Activating Agents (Steglich Esterification): For particularly challenging or acid-sensitive substrates, methods that activate the carboxylic acid are highly effective. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for coupling sterically hindered alcohols.[7][8]

Q2: How can I drive the equilibrium of the esterification reaction towards product formation?

A2: Esterification is a reversible reaction.[1][9] To maximize the yield of the desired ester, the equilibrium must be shifted to the product side, in accordance with Le Chatelier's principle.[1][10][11] This can be achieved through two primary strategies:

  • Use of an Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (either the carboxylic acid or the alcohol), can drive the reaction forward.[2][9] Using the alcohol as the solvent is a common practice if it is readily available and has a suitable boiling point.[3]

  • Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to push the equilibrium towards the ester.[1][9] This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3][10][12][13] Molecular sieves can also be added to the reaction mixture to sequester water.[5][6][14]

Q3: What are typical reaction temperatures and times for the esterification of this compound?

A3: The optimal temperature and reaction time are highly dependent on the chosen catalyst and the specific carboxylic acid being used.

  • Fischer Esterification: This typically requires heating the reaction mixture to reflux.[3] The temperature will be dictated by the boiling point of the solvent or the excess alcohol used. Reaction times can be lengthy, often ranging from several hours to over a day, and should be monitored by techniques like Thin Layer Chromatography (TLC).[3][15]

  • Steglich Esterification: This method is advantageous as it often proceeds at room temperature, making it suitable for thermally sensitive substrates.[7] Reaction times are generally shorter than for Fischer esterification.

Increasing the reaction temperature generally increases the reaction rate.[16][17] However, for a secondary alcohol like this compound, excessively high temperatures can promote competing elimination (dehydration) reactions.

Q4: What are some potential side reactions to be aware of?

A4: The primary side reaction of concern is the acid-catalyzed dehydration of this compound to form a mixture of alkenes. This is particularly prevalent under strong acidic conditions and high temperatures. Due to the structure of the alcohol, carbocation rearrangements can lead to a mixture of isomeric alkenes.[18] Another potential side reaction, particularly in Steglich esterification, is the formation of N-acylurea byproduct if the activated carboxylic acid rearranges before reacting with the alcohol.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient catalyst activity. 2. Reaction has not reached equilibrium. 3. Water is inhibiting the reaction. 4. Steric hindrance is too great for the chosen conditions.1. Increase catalyst loading or switch to a more effective catalyst (e.g., from H₂SO₄ to a Steglich protocol). 2. Increase reaction time and monitor progress by TLC or GC. 3. Ensure efficient water removal using a Dean-Stark trap or by adding freshly activated molecular sieves.[5][6][14] 4. For highly hindered substrates, consider converting the carboxylic acid to a more reactive species like an acid chloride before reacting with the alcohol.[2][11]
Formation of Impurities (e.g., Alkenes) 1. Reaction temperature is too high. 2. Acid catalyst is too strong or concentration is too high.1. Reduce the reaction temperature. 2. Use a milder acid catalyst or reduce the catalyst loading. Consider non-acidic conditions like the Steglich esterification.[8]
Difficult Product Isolation/Purification 1. The ester is soluble in the aqueous wash. 2. Emulsion formation during aqueous workup. 3. Co-elution of product with starting materials or byproducts during chromatography. 4. Difficulty removing the dicyclohexylurea (DCU) byproduct from Steglich esterification.1. If the ester is small and has some water solubility, perform extractions with a less polar solvent and use brine to reduce the solubility of the ester in the aqueous phase.[19] 2. Add brine to the separatory funnel to help break the emulsion. 3. Optimize the solvent system for column chromatography to achieve better separation. 4. DCU is often insoluble in many organic solvents. Filter the reaction mixture before workup to remove the precipitated DCU. If it remains soluble, it can sometimes be precipitated by cooling the reaction mixture or removed by chromatography.[14]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a representative carboxylic acid (e.g., acetic acid) using a Dean-Stark apparatus to remove water.[3][20]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, 1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or distillation as needed.[21]

Protocol 2: Steglich Esterification

This protocol is suitable for acid-sensitive substrates or when milder reaction conditions are preferred.[8]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Dichloromethane (DCM)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Carboxylic Acid Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer R-C(OH)(O-R')(OH₂⁺) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(O⁺H)-OR' Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: The mechanism of the acid-catalyzed Fischer esterification.

General Experimental Workflow

Esterification_Workflow Start Reactants: This compound + Carboxylic Acid Reaction Esterification Reaction (e.g., Fischer or Steglich) Start->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Phase (e.g., MgSO₄) Workup->Drying Purification Purification (Chromatography or Distillation) Drying->Purification Product Pure Ester Purification->Product

Caption: A general workflow for the synthesis and purification of esters.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield? Check_Conversion Check TLC/GC for Starting Material Problem->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Yes Side_Products Side Products Observed? Check_Conversion->Side_Products No Increase_Time Increase Reaction Time Incomplete->Increase_Time Change_Catalyst Use Stronger Catalyst (e.g., Steglich) Increase_Time->Change_Catalyst Remove_Water Ensure Efficient Water Removal Change_Catalyst->Remove_Water Success Yield Improved Remove_Water->Success Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Milder_Conditions Use Milder Conditions Lower_Temp->Milder_Conditions Milder_Conditions->Success

Caption: A decision tree for troubleshooting low-yield esterification reactions.

References

How to avoid over-oxidation of 3,3-dimethylcyclohexanol to carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with alcohol oxidation. Here, we address the specific issue of avoiding the over-oxidation of 3,3-dimethylcyclohexanol to carboxylic acids, providing in-depth troubleshooting advice, validated protocols, and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 3,3-dimethylcyclohexanone, but my reaction yields acidic byproducts. What is this "over-oxidation"?

A: Over-oxidation, in this context, refers to the undesired conversion of the target ketone, 3,3-dimethylcyclohexanone, into a ring-opened dicarboxylic acid or related species. The intended reaction is the oxidation of a secondary alcohol to a ketone, which involves the removal of two hydrogen atoms.

The formation of acidic byproducts indicates that a carbon-carbon bond within the cyclohexyl ring has been cleaved. This typically occurs through a secondary oxidation process that attacks the ketone product. The most common pathway for this is a Baeyer-Villiger oxidation .[1][2] In this reaction, the ketone is converted to a cyclic ester (a lactone), which can then be hydrolyzed during aqueous workup to yield a hydroxy-carboxylic acid, which may be further oxidized.

OverOxidation cluster_main Desired vs. Undesired Pathway Alcohol 3,3-Dimethyl- cyclohexanol Ketone 3,3-Dimethyl- cyclohexanone (Desired Product) Lactone Lactone Intermediate Acid Ring-Opened Carboxylic Acid (Byproduct)

Troubleshooting Guide: Preventing Carboxylic Acid Formation

Q2: My current protocol uses a strong oxidant and results in low yields of the ketone. Which reagents will selectively oxidize my secondary alcohol?

A: The choice of oxidizing agent is the most critical factor in preventing over-oxidation. Reagents can be broadly classified as "strong" or "mild." Strong, often chromium-based reagents in aqueous acid (like Jones reagent), or permanganate, can readily oxidize secondary alcohols to ketones but can also promote the C-C bond cleavage of the resulting ketone, especially under prolonged reaction times or elevated temperatures.[3][4]

To achieve high selectivity for the ketone, you must use a mild oxidizing agent that operates under anhydrous and controlled temperature conditions. These reagents are designed to oxidize alcohols to the carbonyl stage and stop.[4][5][6]

Table 1: Comparison of Common Oxidizing Agents

Oxidant ClassReagent ExamplesTypical ConditionsOver-oxidation RiskKey Considerations
Strong / Harsh Jones Reagent (CrO₃, H₂SO₄, acetone)[3], Potassium Permanganate (KMnO₄)[4]Aqueous, often heatedHigh Toxic chromium waste; difficult to control; can cleave C-C bonds.[4]
Mild / Selective Pyridinium Chlorochromate (PCC)[7][8][9]Anhydrous CH₂Cl₂, RTLow Toxic chromium reagent, but milder and more selective than Jones.[7][8]
Mild / Selective Dess-Martin Periodinane (DMP)[10][11][12]Anhydrous CH₂Cl₂, RTVery Low Chromium-free, very mild, reliable, but can be expensive and moisture-sensitive.[11][12]
Mild / Selective Swern Oxidation (DMSO, (COCl)₂, Et₃N)[13][14]Anhydrous CH₂Cl₂, -78 °CVery Low High-yielding, chromium-free, but requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[13][14]
Mild / Selective TEMPO-catalyzed (e.g., with NaOCl)[15]Biphasic (e.g., CH₂Cl₂/H₂O), 0-10 °CLow to Moderate Catalytic, cost-effective, but requires careful control of temperature and oxidant addition to avoid side reactions.[15]

Recommendation: For robust and high-yield synthesis of 3,3-dimethylcyclohexanone, Dess-Martin Periodinane (DMP) or a Swern Oxidation are the preferred methods. They offer excellent functional group tolerance and operate under conditions that do not favor the Baeyer-Villiger side reaction.[12][14]

Q3: I switched to a mild oxidant (PCC) but am still detecting acidic impurities. What other experimental factors should I control?

A: Even with a selective reagent, reaction conditions are paramount. If over-oxidation persists, critically evaluate the following parameters:

  • Temperature Control: Exothermic reactions can create localized "hot spots" where the temperature rises significantly, providing the activation energy for side reactions. Maintain the recommended temperature rigorously. For Swern oxidations, a dry ice/acetone bath (-78 °C) is essential.[14] For other oxidations, using a water or ice bath to dissipate heat can improve selectivity.[15]

  • Reaction Time & Monitoring: Do not run the reaction longer than necessary. The best practice is to monitor the consumption of the starting alcohol by Thin-Layer Chromatography (TLC). Once the alcohol spot has disappeared, quench the reaction immediately. Prolonged exposure of the ketone product to the reaction mixture increases the likelihood of side reactions.

  • Stoichiometry: Use a precise stoichiometry. An excess of the oxidizing agent is a common cause of unwanted side reactions. A slight excess (1.1-1.5 equivalents) is typical for reagents like DMP or Swern activators, but a large excess should be avoided. Conversely, using a slight excess of the alcohol can ensure all of the oxidant is consumed.[16]

  • Anhydrous Conditions: Water can interfere with many oxidation reactions. With chromium reagents like PCC, water can lead to the formation of chromic acid in solution, a much harsher oxidant.[8][17] For Swern and DMP oxidations, water will decompose the reagents. Always use anhydrous solvents and dry glassware.

Troubleshooting Start Experiencing Over-oxidation? Reagent Is the oxidant mild and selective? (e.g., DMP, Swern) Start->Reagent Reagent->Start No, use mild oxidant Conditions Are reaction conditions strictly controlled? Reagent->Conditions Yes Temp Temperature Control (e.g., -78 °C for Swern) Conditions->Temp Time Reaction Time (Monitor by TLC, quench promptly) Conditions->Time Water Anhydrous Conditions (Dry solvents/glassware) Conditions->Water Stoich Correct Stoichiometry (Avoid excess oxidant) Conditions->Stoich Success Selective Ketone Synthesis Temp->Success Time->Success Water->Success Stoich->Success

Analytical Procedures & In-Process Controls

Q4: How can I quickly test my crude product for carboxylic acid contamination before purification?

A: Simple qualitative tests can rapidly detect the presence of acidic byproducts, saving you time before undertaking large-scale purification.

  • Aqueous Wash & pH Test: Dissolve a small sample of your crude product in a water-immiscible solvent (e.g., diethyl ether or ethyl acetate). Add a small amount of deionized water, shake, and separate the aqueous layer. Test the pH of the aqueous layer with pH paper. A pH < 7 indicates the presence of acidic impurities.[18]

  • Sodium Bicarbonate Test: Dissolve a portion of the crude product in a suitable solvent. Add a few drops of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The formation of gas bubbles (effervescence) is a positive test for a carboxylic acid, as it reacts to produce carbon dioxide gas.[18][19] This test is highly specific for acids.

Q5: How do I use TLC to monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is your primary tool for real-time reaction monitoring.

  • System Setup: Use a silica gel plate. A good eluent system for this separation is 20-30% ethyl acetate in hexanes.

  • Spotting: On the baseline of the plate, spot your starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Interpretation:

    • The alcohol starting material is more polar and will have a lower Retention Factor (Rf).

    • The ketone product is less polar and will have a higher Rf.

    • The carboxylic acid byproduct is highly polar and will often remain on the baseline or have a very low Rf.

  • Completion: The reaction is complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane.

Validated Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly reliable, proceeds at room temperature, and avoids the use of toxic heavy metals.[11][12]

Reagents & Equipment:

  • This compound

  • Dess-Martin Periodinane (DMP), 1.2 equivalents

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.

  • Add the Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete in 1-3 hours).

  • Once the starting material is consumed, dilute the mixture with CH₂Cl₂.

  • Quench the reaction by pouring the mixture into a separatory funnel containing saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution (1:1 ratio).

  • Shake the funnel vigorously until the organic layer is clear. Separate the layers.

  • Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylcyclohexanone.

Protocol 2: Swern Oxidation

This classic method is known for its high yields and mild conditions, but requires strict temperature control.[13][20][21]

Reagents & Equipment:

  • Dimethyl sulfoxide (DMSO), 2.2 equivalents

  • Oxalyl chloride, 1.1 equivalents

  • Anhydrous dichloromethane (CH₂Cl₂)

  • This compound

  • Triethylamine (Et₃N), 5.0 equivalents

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, nitrogen inlet, dry ice/acetone bath

Procedure:

  • Set up a three-neck flask under a nitrogen atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • Add anhydrous CH₂Cl₂ to the flask, followed by the slow, dropwise addition of oxalyl chloride (1.1 eq).

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous CH₂Cl₂ via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂, again keeping the internal temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to 0 °C.

  • Remove the cooling bath and stir for an additional 20 minutes at room temperature.

  • Quench the reaction by adding water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All operations should be conducted in a well-ventilated fume hood.[13]

References

Technical Support Center: Stereoselective Synthesis of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3,3-dimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral alcohol. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to enhance the stereoselectivity and overall success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: My reduction of 3,3-dimethylcyclohexanone yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in the reduction of 3,3-dimethylcyclohexanone is a common challenge due to the steric hindrance posed by the gem-dimethyl group at the C3 position. The approach of the reducing agent to the carbonyl carbon is influenced by this steric bulk, often leading to a mixture of axial and equatorial attacks, resulting in the cis (axial alcohol) and trans (equatorial alcohol) isomers, respectively. To favor one isomer over the other, you must carefully select the reducing agent and reaction conditions.

For the preferential synthesis of the trans isomer (equatorial alcohol):

The formation of the thermodynamically more stable equatorial alcohol is generally favored by using sterically bulky reducing agents. These reagents preferentially approach the carbonyl from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, which then equilibrates to the more stable equatorial position.

  • Recommended Action: Employ bulky hydride reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride (L-Selectride®). The large steric profile of these reagents favors attack from the less hindered side of the cyclohexanone ring.

For the preferential synthesis of the cis isomer (axial alcohol):

The formation of the kinetically favored axial alcohol can be achieved using less sterically demanding reducing agents. These smaller reagents can approach from the axial face, leading to the formation of the equatorial alcohol upon reduction.

  • Recommended Action: Use smaller hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] However, even with these reagents, achieving high selectivity for the cis isomer can be challenging. Fine-tuning of the solvent and temperature is often necessary.[1]

Question 2: I am attempting an asymmetric reduction to obtain a single enantiomer of this compound, but the enantiomeric excess (ee) is low. What are the critical factors to consider?

Answer:

Low enantiomeric excess in asymmetric reductions of prochiral ketones like 3,3-dimethylcyclohexanone is a frequent issue. The success of these reactions hinges on the precise control of the chiral environment around the ketone during the hydride transfer.

Key Factors Influencing Enantioselectivity:

  • Choice of Chiral Catalyst or Auxiliary: This is the most critical factor. The catalyst or auxiliary creates a chiral pocket that directs the approach of the reducing agent to one of the two enantiotopic faces of the carbonyl group.[2][]

    • CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of ketones.[4] The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed.

    • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule can effectively control the stereochemical outcome of subsequent reactions.[2][5] While less direct for this specific reduction, it's a valid strategy in a multi-step synthesis.

  • Stoichiometry of the Reagents: The ratio of the catalyst, reducing agent (often a borane source like BH₃·SMe₂), and substrate must be carefully optimized.

  • Temperature: Asymmetric reductions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome. Anhydrous, aprotic solvents like tetrahydrofuran (THF) are commonly used.

Troubleshooting Steps:

  • Verify Catalyst Purity and Activity: Ensure the chiral catalyst is of high purity and has not degraded.

  • Optimize Reaction Temperature: Run a series of reactions at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to determine the optimal condition for your specific system.

  • Slow Addition: Add the reducing agent slowly to the solution of the ketone and catalyst to maintain a low concentration of the achiral reducing agent and favor the catalyzed pathway.

Question 3: I have synthesized a mixture of cis and trans-3,3-dimethylcyclohexanol. What are the most effective methods for separating the diastereomers?

Answer:

Separating diastereomers is generally more straightforward than separating enantiomers due to their different physical properties.[6]

Recommended Separation Techniques:

  • Column Chromatography: This is the most common and effective method for separating diastereomers on a laboratory scale. The difference in polarity between the cis and trans isomers allows for their separation on a silica gel column. The equatorial hydroxyl group of the trans isomer is generally less sterically hindered and can interact more strongly with the silica gel, often leading to a longer retention time compared to the cis isomer.

    • Protocol: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the two diastereomers, fractional distillation can be an effective separation method, particularly for larger quantities.

  • Crystallization: In some cases, one of the diastereomers may be crystalline while the other is an oil, or they may have significantly different solubilities in a particular solvent, allowing for separation by crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereoselective synthesis of this compound?

The core challenge lies in controlling the facial selectivity of the nucleophilic attack on the carbonyl carbon of the precursor, 3,3-dimethylcyclohexanone. The gem-dimethyl group at the 3-position exerts significant steric influence, making it difficult to achieve high diastereoselectivity or enantioselectivity without carefully chosen reagents and conditions.[7]

Q2: Can enzymatic reduction be used for the stereoselective synthesis of this compound?

Yes, enzymatic reductions are a powerful tool for achieving high stereoselectivity.[8] Alcohol dehydrogenases (ADHs), often from yeast or other microorganisms, can reduce ketones to alcohols with high enantioselectivity.[9][10] This biocatalytic approach offers several advantages, including mild reaction conditions and high selectivity.[4] The choice of enzyme is crucial and may require screening to find one that is effective for 3,3-dimethylcyclohexanone.

Q3: How can I confirm the stereochemistry of my synthesized this compound isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry of cyclohexanol derivatives.[11][12][13]

  • ¹H NMR: The chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (H-1) are diagnostic.

    • In the cis isomer (axial -OH), the H-1 proton is in the equatorial position and typically appears as a broad multiplet with small coupling constants.

    • In the trans isomer (equatorial -OH), the H-1 proton is in the axial position and usually appears as a well-defined triplet of triplets with large axial-axial coupling constants.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry.[14][15]

Q4: What are the starting materials for the synthesis of this compound?

The most common starting material is 3,3-dimethylcyclohexanone.[16] This ketone can be synthesized from various precursors, including dimedone (5,5-dimethylcyclohexane-1,3-dione).[17]

Q5: Are there methods to synthesize a specific enantiomer of this compound without a chiral reduction step?

Yes, this can be achieved through a process called chiral resolution .[6][18][19]

  • A racemic mixture of this compound is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters.[18]

  • These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography.[20][21]

  • After separation, the chiral resolving agent is cleaved (e.g., by hydrolysis) to yield the individual enantiomers of this compound.

III. Experimental Protocols & Data

Protocol 1: Diastereoselective Reduction of 3,3-Dimethylcyclohexanone to favor the trans Isomer

Objective: To synthesize trans-3,3-dimethylcyclohexanol with high diastereoselectivity using a sterically hindered reducing agent.

Materials:

  • 3,3-dimethylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous solution of NaOH (e.g., 3 M)

  • Hydrogen peroxide (30% solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 3,3-dimethylcyclohexanone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cautiously quench the reaction by the slow addition of water, followed by the aqueous NaOH solution.

  • Allow the mixture to warm to room temperature, then slowly add the hydrogen peroxide solution (caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.

Data Summary: Expected Outcomes of Different Reduction Methods
Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (trans:cis)Notes
NaBH₄cis~40:60 - 60:40Low selectivity, highly dependent on solvent and temperature.[1]
LiAlH₄cis~30:70 - 50:50Similar to NaBH₄, can be unselective.[1]
L-Selectride®trans>95:5High selectivity for the thermodynamically favored product.
K-Selectride®trans>95:5Similar to L-Selectride®, offers high selectivity.
CBS Catalyst/(R)-Me(R)-enantiomer>95% eeRequires careful optimization of conditions.
Baker's Yeast(S)-enantiomer>98% eeA green chemistry approach, may require specific strains.[9]

IV. Visualizations

Workflow for Troubleshooting Low Stereoselectivity

G start Low Stereoselectivity Observed check_reagent 1. Verify Reducing Agent / Catalyst - Purity - Steric Bulk - Chiral Integrity (for asymmetric rxn) start->check_reagent check_conditions 2. Analyze Reaction Conditions - Temperature - Solvent - Addition Rate check_reagent->check_conditions diastereo_path Diastereoselective Synthesis Issue check_conditions->diastereo_path For cis/trans mixture enantio_path Enantioselective Synthesis Issue check_conditions->enantio_path For low ee% cis_target Targeting cis-isomer? diastereo_path->cis_target trans_target Targeting trans-isomer? diastereo_path->trans_target optimize_temp Lower Reaction Temperature (e.g., -78 °C) enantio_path->optimize_temp use_small_reagent Use Small Hydride Reagent (e.g., NaBH4) Lower Temperature cis_target->use_small_reagent Yes use_bulky_reagent Use Bulky Hydride Reagent (e.g., L-Selectride®) trans_target->use_bulky_reagent Yes success Improved Stereoselectivity use_small_reagent->success use_bulky_reagent->success optimize_catalyst Optimize Catalyst Loading & Substrate:Reagent Ratio optimize_temp->optimize_catalyst optimize_catalyst->success

Caption: Troubleshooting workflow for low stereoselectivity.

Conceptual Pathway: Stereocontrol in Reduction

G cluster_0 Reaction Input cluster_1 Reaction Pathway cluster_2 Products ketone 3,3-Dimethylcyclohexanone (Prochiral) pathway axial_attack Axial Attack (Kinetically Favored) pathway->axial_attack Small Reagent (e.g., NaBH4) equatorial_attack Equatorial Attack (Thermodynamically Favored) pathway->equatorial_attack Bulky Reagent (e.g., L-Selectride®) cis_product cis-Isomer (Axial -OH) axial_attack->cis_product trans_product trans-Isomer (Equatorial -OH) equatorial_attack->trans_product

Caption: Influence of reagent size on attack trajectory.

V. References

  • Wikipedia. Chiral auxiliary. --INVALID-LINK--

  • PubChem. Cyclohexanol, 3,3-dimethyl-. --INVALID-LINK--

  • Cuevas, G., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. --INVALID-LINK--

  • BOC Sciences. Other Chiral Auxiliaries. --INVALID-LINK--

  • Pearson. Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan.... --INVALID-LINK--

  • BenchChem. Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide. --INVALID-LINK--

  • Sigma-Aldrich. Chiral Auxiliaries. --INVALID-LINK--

  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. --INVALID-LINK--

  • Google Patents. Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol. --INVALID-LINK--

  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. --INVALID-LINK--

  • Google Patents. WO2010043522A1 - Synthesis of green ketone intermediate. --INVALID-LINK--

  • Mori, K., & Mori, H. (1990). YEAST REDUCTION OF 2,2-DIMETHYLCYCLOHEXANE-1,3-DIONE: (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses. --INVALID-LINK--

  • SpectraBase. 2,3-Dimethylcyclohexanol, mixture of isomers - Optional[13C NMR] - Spectrum. --INVALID-LINK--

  • Wigal, C. T., et al. (1997). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry. --INVALID-LINK--

  • Chemical Science (RSC Publishing). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. --INVALID-LINK--

  • Organic Syntheses. SYNTHESIS AND DIELS–ALDER REACTIONS OF 3-ACETYL-2(3H)-OXAZOLONE: 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. --INVALID-LINK--

  • JYX: JYU. Challenges in the stereoselective synthesis of allylic alcohols. --INVALID-LINK--

  • Varga, V., et al. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. Frontiers in Bioengineering and Biotechnology. --INVALID-LINK--

  • S-cool. compared using 13C nmr spectroscopy. --INVALID-LINK--

  • MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. --INVALID-LINK--

  • SpectraBase. 2,3-Dimethylcyclohexanol, mixture of isomers - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--

  • BenchChem. Synthesis routes of 3,3-Dimethylcyclohexanone. --INVALID-LINK--

  • PubChem. trans-3-Methylcyclohexanol. --INVALID-LINK--

  • Chemistry LibreTexts. Resolution: Separation of Enantiomers. --INVALID-LINK--

  • YouTube. Separating Stereoisomers. --INVALID-LINK--

  • Google Patents. Separation of diastereomers - CN1608041A. --INVALID-LINK--

  • Jack Westin. Racemic Mixtures Separation Of Enantiomers. --INVALID-LINK--

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. --INVALID-LINK--

  • PubMed. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. --INVALID-LINK--

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). A stereocontrolled synthesis and X-ray crystal structure of a 2,3,3-trisubstituted cyclohexanone. --INVALID-LINK--

  • Beijing Institute of Technology. Highly stereoselective synthesis of trisubstituted cyclohexanols using a guanidine-catalyzed tandem Henry-Michael reaction. --INVALID-LINK--

  • BenchChem. Application Note: Stereoselective Reduction of 5,5-Dimethyl-3-hexanone. --INVALID-LINK--

  • AIR Unimi. Stereoselective Synthetic Strategies to (−)‐Cannabidiol. --INVALID-LINK--

  • Chemical Society Reviews (RSC Publishing). Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. --INVALID-LINK--

  • Semantic Scholar. Diastereoselective synthesis of chiral 1,3-cyclohexadienals. --INVALID-LINK--

References

Removing unreacted starting material from 3,3-dimethylcyclohexanol product

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted 3,3-dimethylcyclohexanone from a 3,3-dimethylcyclohexanol product. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound.

Question: My final this compound product is contaminated with the starting ketone. How can I remove it?

Answer: The most effective method for separating this compound from unreacted 3,3-dimethylcyclohexanone is fractional distillation. This technique takes advantage of the difference in their boiling points.[1][2][3][4] Alternatively, column chromatography can be employed for smaller scale purifications or when high purity is essential.[5][6]

Question: I performed a distillation, but my product is still impure. What went wrong?

Answer: Several factors could contribute to an incomplete separation during distillation:

  • Inefficient Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The closer the boiling points of the components, the more theoretical plates are required.

  • Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. If the distillation is too rapid, the vapor composition will not have time to equilibrate on each theoretical plate, leading to poor separation.

  • Temperature Fluctuations: Maintaining a stable temperature gradient along the column is essential. Fluctuations can disrupt the equilibrium and lead to co-distillation of the ketone and alcohol.

Question: Can I use a different purification method besides distillation?

Answer: Yes, other methods can be effective depending on the scale and desired purity:

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[5][6] Since alcohols are generally more polar than ketones, this compound will adhere more strongly to a polar stationary phase (like silica gel) than 3,3-dimethylcyclohexanone.

  • Recrystallization: If the this compound product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a highly effective purification method.[7][8][9] This process relies on the principle that the desired compound is less soluble in a particular solvent at low temperatures than the impurities.

  • Solvent Extraction: While less common for this specific separation due to the similar polarities of the two compounds, liquid-liquid extraction could potentially be used if a suitable solvent system is identified that selectively dissolves one component over the other.[10][11]

Frequently Asked Questions (FAQs)

This section provides more detailed explanations of the scientific principles and practical considerations for purifying this compound.

Q1: What are the key physical properties I need to consider for this separation?

A1: The most critical physical properties are the boiling points and polarities of this compound and 3,3-dimethylcyclohexanone. These properties dictate the most suitable purification technique.

PropertyThis compound3,3-Dimethylcyclohexanone
Molecular Formula C₈H₁₆O[2][12][13]C₈H₁₄O[14][15]
Molecular Weight 128.21 g/mol [2][16]126.20 g/mol [14]
Boiling Point 174.3 °C at 760 mmHg[2]175 °C[1][4]
Melting Point 11.5 - 12 °C[2][17]Not available
Density 0.903 g/mL[2]0.909 g/mL at 25 °C[3][4]
Solubility in Water Insoluble[3][18]Insoluble

Q2: Why is fractional distillation the recommended method for this separation?

A2: Fractional distillation is highly effective for separating liquids with close boiling points. The slight difference in boiling points between this compound (174.3 °C) and 3,3-dimethylcyclohexanone (175 °C) can be exploited using a fractionating column.[1][2][4] The column provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (in this case, this compound), leading to its separation from the less volatile ketone.

Q3: How does column chromatography work for separating an alcohol from a ketone?

A3: Column chromatography separates compounds based on their polarity.[5] A solid adsorbent, typically silica gel or alumina, is used as the stationary phase. The mixture is loaded onto the column and a solvent (the mobile phase) is passed through it. This compound, being an alcohol, is more polar than 3,3-dimethylcyclohexanone due to the presence of the hydroxyl (-OH) group which can participate in hydrogen bonding. This stronger interaction with the polar stationary phase causes the alcohol to move down the column more slowly than the less polar ketone. By collecting the eluent in fractions, the ketone can be isolated first, followed by the purified alcohol.

Q4: Can I use chemical methods to remove the unreacted ketone?

A4: Yes, it is possible to selectively react the ketone without affecting the alcohol. For example, reduction of the ketone to the corresponding alcohol using a mild reducing agent could be considered. However, this would result in a mixture of diastereomeric alcohols if the original alcohol was a single stereoisomer. Another approach is to form a derivative of the ketone, such as a bisulfite adduct, which is often a solid and can be filtered off. The ketone can then be regenerated from the adduct if needed. These methods add extra steps to the overall process and may not be as efficient as physical separation techniques like distillation or chromatography.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the recommended purification techniques.

Protocol 1: Fractional Distillation

This protocol outlines the procedure for separating this compound from 3,3-dimethylcyclohexanone using fractional distillation.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Sample Preparation: Place the impure this compound mixture into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture heats, the vapor will rise into the fractionating column. Monitor the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the more volatile component (this compound).

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. This first fraction will be enriched in this compound.

  • Monitoring: Continue to monitor the temperature. A sharp rise in temperature indicates that the less volatile component (3,3-dimethylcyclohexanone) is beginning to distill.

  • Changing Fractions: When the temperature begins to rise, change the receiving flask to collect the second fraction, which will be a mixture of the two components.

  • Final Fraction: Once the temperature stabilizes again at the boiling point of 3,3-dimethylcyclohexanone, a third fraction can be collected, which will be enriched in the ketone.

  • Completion: Stop the distillation before the distilling flask runs dry.

  • Analysis: Analyze the purity of the collected fractions using an appropriate technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Chromatography column

  • Silica gel (60-200 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Separatory funnel or dropping funnel

  • Air or nitrogen source (for flash chromatography)

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, tapping the side of the column gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Add the eluent to the column, ensuring the silica gel bed does not run dry.

    • Begin collecting the eluent in fractions.

    • The less polar 3,3-dimethylcyclohexanone will elute first.

    • To elute the more polar this compound, you may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualization

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow start Impure this compound (contains 3,3-dimethylcyclohexanone) scale What is the scale of the purification? start->scale purity What is the desired purity? scale->purity Small to Medium Scale (< 5g) distillation Fractional Distillation scale->distillation Large Scale (> 5g) purity->distillation Moderate Purity Acceptable chromatography Column Chromatography purity->chromatography High Purity Required recrystallization Recrystallization (if applicable) purity->recrystallization Product is solid or can be crystallized end Pure this compound distillation->end chromatography->end recrystallization->end

Caption: Decision workflow for selecting a purification method.

References

Preventing byproduct formation in Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize byproduct formation and maximize the yield and purity of your target tertiary alcohols.

Introduction to the Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The synthesis of tertiary alcohols is a common application, typically achieved through the reaction of a Grignard reagent (R-MgX) with a ketone or an ester.[2][3][4] With ketones, one equivalent of the Grignard reagent adds to the carbonyl carbon to yield a tertiary alcohol after an acidic workup.[2][3][5] In the case of esters, two equivalents of the Grignard reagent are required, as the initial addition leads to a ketone intermediate that subsequently reacts with a second equivalent of the Grignard reagent.[2][6][7]

While seemingly straightforward, the Grignard reaction is sensitive to various experimental parameters, and several side reactions can compete with the desired nucleophilic addition, leading to the formation of unwanted byproducts and reduced yields. This guide will focus on identifying and preventing the most common of these side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the Grignard synthesis of tertiary alcohols in a question-and-answer format.

I. Low Yield of the Desired Tertiary Alcohol

Question 1: My reaction yield is consistently low, and I am recovering a significant amount of the starting ketone. What is the likely cause?

Answer: The recovery of the starting ketone is a strong indicator that a side reaction known as enolization is occurring.[8] In this process, the Grignard reagent acts as a base rather than a nucleophile, abstracting an acidic α-hydrogen from the ketone to form a magnesium enolate.[1][8] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[8]

Factors that favor enolization:

  • Sterically hindered ketones: When the carbonyl carbon is sterically crowded, it becomes difficult for the bulky Grignard reagent to attack, making the abstraction of a more accessible α-hydrogen more likely.[8]

  • Bulky Grignard reagents: Similarly, sterically demanding Grignard reagents are more prone to act as bases.

  • Presence of acidic α-hydrogens: The presence of protons on the carbon adjacent to the carbonyl is a prerequisite for enolization.[1]

Strategies to Minimize Enolization:

  • Lower the reaction temperature: Adding the Grignard reagent to the ketone at a low temperature (e.g., 0 °C or -78 °C) can favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.

  • Use a less sterically hindered Grignard reagent: If possible, select a smaller Grignard reagent.

  • Employ a different organometallic reagent: In challenging cases, consider using an organolithium reagent, which is generally more nucleophilic and less basic than a Grignard reagent.

  • Use of additives: The addition of certain salts, like zinc chloride (ZnCl₂), can sometimes suppress enolization by forming a more reactive organozinc species in situ.[9]

Question 2: Besides the starting ketone, I am isolating a secondary alcohol as a major byproduct. What is happening in my reaction?

Answer: The formation of a secondary alcohol indicates that a reduction of the ketone has occurred.[8] This side reaction is particularly common when the Grignard reagent possesses β-hydrogens. The reduction proceeds through a six-membered cyclic transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[8]

Factors that favor reduction:

  • Grignard reagents with β-hydrogens: The presence of hydrogens on the carbon atom beta to the magnesium is a structural requirement for this reduction pathway.

  • Sterically hindered ketones and Grignard reagents: Similar to enolization, steric hindrance that disfavors nucleophilic addition can promote the reduction pathway.[8]

Strategies to Minimize Reduction:

  • Select a Grignard reagent without β-hydrogens: If the synthesis allows, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Control the reaction temperature: Lowering the reaction temperature can help to disfavor the reduction side reaction.

II. Formation of Unexpected Hydrocarbon Byproducts

Question 3: I am observing a significant amount of a homocoupled (R-R) byproduct derived from my alkyl/aryl halide. What is this side reaction and how can I prevent it?

Answer: This byproduct is the result of a Wurtz coupling reaction.[1][10] This occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted organic halide (R-X) to form a new carbon-carbon bond (R-R).[10][11]

Factors that favor Wurtz coupling:

  • High local concentration of the organic halide: Adding the organic halide too quickly during the Grignard reagent formation can lead to localized high concentrations, increasing the probability of coupling.[10]

  • Elevated temperatures: Higher reaction temperatures can accelerate the rate of the Wurtz coupling.[10]

  • Reactive organic halides: Certain organic halides, such as allylic and benzylic halides, are more prone to this side reaction.

Strategies to Minimize Wurtz Coupling:

  • Slow addition of the organic halide: Add the organic halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[10]

  • Maintain a moderate temperature: Control the temperature during the formation of the Grignard reagent. While some initial heating may be necessary to initiate the reaction, it is often an exothermic process that requires cooling to maintain a gentle reflux.[1]

  • Ensure efficient stirring: Vigorous stirring helps to quickly disperse the added organic halide and bring it into contact with the magnesium surface, favoring the formation of the Grignard reagent over the coupling reaction.[12]

  • Choice of solvent: For reactive halides, the choice of solvent can be critical. For example, 2-Methyltetrahydrofuran (2-MeTHF) can be a better choice than THF for minimizing Wurtz coupling with benzylic halides.[10]

Question 4: My Grignard reagent seems to have decomposed, and I have a low yield of my desired product. What could have caused this?

Answer: Grignard reagents are highly reactive and can be consumed by several pathways other than the desired reaction with the carbonyl compound.

Common causes of Grignard reagent decomposition:

  • Reaction with protic sources: Grignard reagents are strong bases and will react with any source of acidic protons, including water, alcohols, and even the moisture in the air.[1][13] This reaction quenches the Grignard reagent, forming an alkane (R-H).

  • Reaction with oxygen: Grignard reagents can react with atmospheric oxygen to form alkoxides.[1]

  • Thermal decomposition: While generally stable at moderate temperatures in solution, prolonged heating or localized hotspots can lead to decomposition.

Preventative Measures:

  • Strict anhydrous conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[13]

  • Inert atmosphere: Perform the reaction under a positive pressure of an inert gas to prevent the ingress of air and moisture.

  • Temperature control: Avoid excessive heating during the formation and reaction of the Grignard reagent.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the common side reactions discussed.

Grignard_Pathways cluster_main Desired Reaction: Nucleophilic Addition cluster_side Common Byproduct Pathways cluster_enolization Enolization cluster_reduction Reduction cluster_wurtz Wurtz Coupling Ketone/Ester Ketone/Ester Alkoxide Intermediate Alkoxide Intermediate Ketone/Ester->Alkoxide Intermediate + Grignard Reagent Enolate Enolate Ketone/Ester->Enolate + Grignard Reagent (as base) Secondary Alcohol Secondary Alcohol Ketone/Ester->Secondary Alcohol + Grignard Reagent (with β-H) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Homocoupled Product (R-R) Homocoupled Product (R-R) Grignard Reagent (R-MgX)->Homocoupled Product (R-R) + R-X Tertiary Alcohol Tertiary Alcohol Alkoxide Intermediate->Tertiary Alcohol + H3O+ (Workup) Recovered Ketone Recovered Ketone Enolate->Recovered Ketone + H3O+ (Workup) Alkyl/Aryl Halide (R-X) Alkyl/Aryl Halide (R-X)

Caption: Reaction pathways in Grignard synthesis of tertiary alcohols.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol from a Ketone

This protocol provides a general method for the synthesis of 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromomethane (as a solution in diethyl ether) or generate methylmagnesium bromide from methyl iodide

  • Anhydrous diethyl ether or THF

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask. Slowly add a solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension. Maintain a gentle reflux until most of the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard solution to 0 °C using an ice bath. Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol. The product can be further purified by distillation or recrystallization.[12]

Protocol 2: Minimizing Wurtz Coupling in the Formation of a Benzylic Grignard Reagent

This protocol is adapted for the formation of benzylmagnesium chloride, which is prone to Wurtz coupling, using 2-MeTHF as the solvent.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • An electrophile for quenching and yield determination (e.g., 2-butanone)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1.

  • Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.

  • Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[10]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes. The Grignard reagent is now ready for reaction with a ketone or ester.

Summary of Troubleshooting Strategies

Issue Potential Cause Recommended Solutions
Low yield, recovery of starting ketoneEnolizationLower reaction temperature, use a less bulky Grignard reagent, consider organolithium reagents, use additives like ZnCl₂.[9]
Formation of a secondary alcohol byproductReductionUse a Grignard reagent without β-hydrogens, lower reaction temperature.[8]
Formation of a homocoupled (R-R) byproductWurtz CouplingSlow addition of the organic halide, maintain moderate temperature, ensure efficient stirring, choose an appropriate solvent (e.g., 2-MeTHF for reactive halides).[1]
Low yield, evidence of reagent decompositionReaction with protic sources or oxygenUse strict anhydrous conditions, maintain an inert atmosphere, control the reaction temperature.[1][13]

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_ketone Is starting ketone recovered? start->check_ketone check_secondary_alcohol Is a secondary alcohol byproduct present? check_ketone->check_secondary_alcohol No enolization Likely Enolization check_ketone->enolization Yes check_hydrocarbon Are there unexpected hydrocarbon byproducts? check_secondary_alcohol->check_hydrocarbon No reduction Likely Reduction check_secondary_alcohol->reduction Yes wurtz Likely Wurtz Coupling check_hydrocarbon->wurtz Yes (R-R) decomposition Likely Reagent Decomposition check_hydrocarbon->decomposition No solution_enolization Lower temp, less bulky Grignard, etc. enolization->solution_enolization solution_reduction Grignard w/o β-H, lower temp reduction->solution_reduction solution_wurtz Slow addition, moderate temp, efficient stirring wurtz->solution_wurtz solution_decomposition Strict anhydrous conditions, inert atmosphere decomposition->solution_decomposition

References

Technical Support Center: Optimizing Catalyst Loading for 3,3-Dimethylcyclohexanone Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 3,3-dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific chemical transformation. The following question-and-answer format addresses specific issues with a focus on the "why" behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the hydrogenation of 3,3-dimethylcyclohexanone, with a primary focus on optimizing catalyst loading.

Question 1: My reaction shows low or no conversion of 3,3-dimethylcyclohexanone. How do I determine if the catalyst loading is the issue?

Answer:

Low or no conversion is a frequent challenge in catalytic hydrogenations and can stem from various factors beyond just catalyst loading. Before adjusting the amount of catalyst, it's crucial to systematically rule out other potential causes.

Initial Diagnostic Workflow:

  • Verify Catalyst Activity: The first step is to ensure your catalyst is active. Catalysts, especially those on carbon supports like Palladium on carbon (Pd/C), can deactivate over time due to improper storage or handling.[1] It's advisable to test a fresh batch of catalyst or a known active catalyst on a standard, easily reducible substrate to confirm its efficacy.[1]

  • Check for Catalyst Poisons: A common reason for stalled reactions is the presence of catalyst poisons in the starting material, solvent, or hydrogen gas.[2] Sulfur and nitrogen compounds are particularly notorious for poisoning palladium and platinum catalysts by strongly binding to the active metal sites and blocking them.[2][3]

    • Actionable Step: Analyze your 3,3-dimethylcyclohexanone starting material and solvent for impurities using techniques like GC-MS. Ensure the purity of your hydrogen gas. If impurities are suspected, purify the starting materials and solvent through distillation or by passing them through a column of activated alumina.[2]

  • Evaluate Reaction Conditions: Suboptimal reaction conditions can mimic the effect of low catalyst loading.

    • Temperature and Pressure: Hydrogenation of ketones often requires specific temperature and pressure ranges to proceed efficiently.[4] Insufficient hydrogen pressure can lead to slow or incomplete reactions.[3]

    • Solvent Choice: The solvent plays a critical role in substrate solubility and catalyst interaction. Polar solvents like ethanol, methanol, or ethyl acetate are commonly used.[1][5] For 3,3-dimethylcyclohexanone, a solvent that ensures its complete dissolution is essential.

Isolating the Catalyst Loading Issue:

If you have systematically addressed the points above and still observe low conversion, it is then appropriate to investigate the catalyst loading. A common starting point for catalyst loading in laboratory-scale hydrogenations is around 5-10% (w/w) of the catalyst relative to the substrate.[1]

Question 2: I'm observing a sluggish reaction. Should I simply increase the catalyst loading?

Answer:

While increasing the catalyst loading can sometimes accelerate a slow reaction, it is not always the most efficient or cost-effective solution.[6] A sluggish reaction is often a sign of underlying issues that should be addressed first.

Factors Contributing to a Slow Reaction Rate:

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the transport of hydrogen gas from the gas phase to the catalyst surface and the diffusion of the substrate and product to and from the catalyst.

    • Actionable Step: Increase the stirring speed to improve gas-liquid and liquid-solid mass transfer.[7] Ensure the reaction vessel has a large headspace and a sufficient solvent surface area to facilitate hydrogen dissolution.[1]

  • Inadequate Hydrogen Pressure: The rate of hydrogenation is often dependent on the hydrogen pressure.[8]

    • Actionable Step: Gradually increase the hydrogen pressure within the safe limits of your reactor system. For many ketone hydrogenations, pressures above atmospheric pressure are beneficial.[3]

  • Catalyst Deactivation: The catalyst may be slowly deactivating during the reaction. This can be caused by the gradual accumulation of poisons or by thermal sintering of the metal nanoparticles at elevated temperatures.[9][10]

    • Actionable Step: Monitor the reaction progress over time. If the rate decreases significantly, it could indicate deactivation. Consider adding the catalyst in portions or using a more robust catalyst formulation.

If these factors have been optimized and the reaction is still slow, a systematic increase in catalyst loading can be explored. It is recommended to increase the loading incrementally (e.g., in 2-5% w/w steps) while monitoring the reaction rate to find the optimal balance between reaction time and catalyst cost.

Question 3: I have successfully hydrogenated the 3,3-dimethylcyclohexanone, but I am seeing byproducts. How can catalyst loading affect selectivity?

Answer:

In the hydrogenation of 3,3-dimethylcyclohexanone, the primary desired product is 3,3-dimethylcyclohexanol. However, over-hydrogenation or side reactions can lead to byproducts. Catalyst loading can indeed influence selectivity.

Common Byproducts and Their Relation to Catalyst Loading:

  • Over-hydrogenation Products: While the primary alcohol is the target, further reduction under harsh conditions is possible, though less common for this specific substrate.

  • Products from Isomerization or Rearrangement: Depending on the catalyst and support, acidic or basic sites on the support material can catalyze side reactions.[11]

How Catalyst Loading Impacts Selectivity:

  • High Catalyst Loading: An excessively high catalyst loading can sometimes lead to a very rapid reaction, which might generate localized hot spots. This can promote side reactions or catalyst deactivation. It can also increase the likelihood of over-hydrogenation if the reaction is not carefully monitored.

  • Low Catalyst Loading: While generally leading to slower reactions, a very low catalyst loading might require longer reaction times or more forcing conditions (higher temperature or pressure), which can also favor the formation of byproducts.

Optimizing for Selectivity:

The key is to find a catalyst loading that provides a reasonable reaction rate without promoting side reactions. This often involves screening different catalyst loadings and analyzing the product mixture at various conversion levels. The choice of catalyst and support is also critical for selectivity.[10][12] For instance, a catalyst with a neutral support might be preferred to minimize acid- or base-catalyzed side reactions.

Frequently Asked Questions (FAQs)

What is a typical starting catalyst loading for the hydrogenation of 3,3-dimethylcyclohexanone?

A good starting point for laboratory-scale hydrogenation of ketones is typically in the range of 5-10% by weight of the catalyst relative to the substrate (e.g., 50-100 mg of 10% Pd/C for 1 gram of 3,3-dimethylcyclohexanone).[1] This is, however, a general guideline, and the optimal loading will depend on the specific catalyst, reaction conditions, and desired reaction time.

Which catalysts are commonly used for the hydrogenation of cyclohexanones?

For the hydrogenation of ketones to alcohols, common catalysts include palladium (Pd), platinum (Pt), ruthenium (Ru), and nickel (Ni) based catalysts.[13][14] Palladium on activated carbon (Pd/C) is a widely used and versatile catalyst for this transformation.[15] For specific selectivities or under milder conditions, other catalysts like platinum oxide (Adam's catalyst) or Raney nickel might be employed. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.[4]

How does the catalyst support affect the reaction?

The catalyst support can have a significant impact on the catalytic performance.[4][10][12]

  • Surface Area and Porosity: Supports with high surface area, like activated carbon, allow for high dispersion of the metal nanoparticles, leading to a greater number of active sites.

  • Acidity/Basicity: The acidic or basic nature of the support can influence the reaction pathway and selectivity.[11] For example, an acidic support might promote dehydration side reactions, while a basic support could influence the adsorption of the ketone.

  • Metal-Support Interactions: Strong interactions between the metal and the support can enhance catalyst stability and activity.

Can I reuse the catalyst? If so, how?

In many cases, heterogeneous catalysts can be recovered and reused, which is economically and environmentally beneficial.

Procedure for Catalyst Recovery and Reuse:

  • Separation: After the reaction is complete, the catalyst can be separated from the reaction mixture by filtration. A pad of celite can be used to ensure complete removal of the fine catalyst particles.[2][16]

  • Washing: The recovered catalyst should be washed with a solvent (often the same solvent used for the reaction) to remove any adsorbed products or byproducts.

  • Drying: The washed catalyst should be carefully dried under vacuum. Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air.[16] Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) until it is wetted with solvent for the next reaction.

  • Activity Check: The activity of the recycled catalyst may decrease with each cycle due to poisoning or mechanical loss. It is good practice to monitor the reaction rate with the reused catalyst to assess its performance.

Experimental Protocols and Data

Table 1: Typical Starting Conditions for 3,3-Dimethylcyclohexanone Hydrogenation
ParameterRecommended RangeRationale
Substrate 3,3-Dimethylcyclohexanone-
Catalyst 5-10% Pd/CA versatile and effective catalyst for ketone hydrogenation.[15]
Catalyst Loading 5-10% (w/w)A common starting point to achieve a reasonable reaction rate.[1]
Solvent Ethanol, Methanol, or Ethyl AcetatePolar solvents that are generally good for dissolving the substrate and are compatible with hydrogenation catalysts.[1][5]
Temperature 25-60 °CKetone hydrogenations are often run at or slightly above room temperature.[17]
Hydrogen Pressure 1-10 bar (15-150 psi)Increased pressure often accelerates the reaction.[3]
Stirring Speed >800 rpmVigorous stirring is crucial to overcome mass transfer limitations.[7]
Protocol: Catalyst Screening for Optimal Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for the hydrogenation of 3,3-dimethylcyclohexanone.

  • Setup: A parallel reactor system is ideal for screening multiple conditions simultaneously.[6] If not available, run sequential experiments, keeping all other parameters constant.

  • Reaction Preparation:

    • In each reactor, place a magnetic stir bar.

    • Add a fixed amount of 3,3-dimethylcyclohexanone (e.g., 1.0 g).

    • Add a fixed volume of solvent (e.g., 20 mL of ethanol).

    • Under an inert atmosphere (e.g., nitrogen), add the varying amounts of the catalyst (e.g., 20 mg, 50 mg, 100 mg, 150 mg of 10% Pd/C).

  • Hydrogenation:

    • Seal the reactors.

    • Purge the system with hydrogen gas several times to remove air.

    • Pressurize the reactors to the desired hydrogen pressure (e.g., 5 bar).

    • Begin stirring at a high rate (e.g., 1000 rpm) and heat to the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking small aliquots at regular intervals for analysis by GC or TLC.

  • Analysis: Once the reactions are complete (or after a fixed time), carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixtures to remove the catalyst and analyze the crude product by GC or NMR to determine the conversion and selectivity.

  • Optimization: Plot the conversion and selectivity as a function of catalyst loading to identify the optimal amount that provides a high conversion and selectivity in a reasonable timeframe.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed check_catalyst Is the catalyst known to be active? start->check_catalyst test_catalyst Test with a fresh batch or on a standard substrate check_catalyst->test_catalyst No check_poisons Are catalyst poisons present? check_catalyst->check_poisons Yes test_catalyst->check_catalyst analyze_materials Analyze starting material, solvent, and H2 for impurities check_poisons->analyze_materials Possibly check_conditions Are reaction conditions (T, P, solvent) optimal? check_poisons->check_conditions No purify Purify materials if necessary analyze_materials->purify purify->check_poisons optimize_conditions Adjust temperature, pressure, and solvent check_conditions->optimize_conditions No investigate_loading Investigate Catalyst Loading check_conditions->investigate_loading Yes optimize_conditions->check_conditions

Caption: A flowchart for diagnosing the root cause of low reaction conversion.

Diagram 2: Catalyst Loading Optimization Workflow

G start Define Standard Reaction Conditions (T, P, Solvent, Stirring) setup_parallel Set up parallel reactions with varying catalyst loadings (e.g., 2%, 5%, 10%, 15% w/w) start->setup_parallel run_reactions Run reactions and monitor progress (H2 uptake or sampling) setup_parallel->run_reactions analyze_products Analyze conversion and selectivity by GC/NMR run_reactions->analyze_products plot_data Plot Conversion vs. Loading and Selectivity vs. Loading analyze_products->plot_data determine_optimum Identify optimal loading for desired rate and selectivity plot_data->determine_optimum

Caption: A systematic workflow for optimizing catalyst loading in a hydrogenation reaction.

References

Technical Support Center: Minimizing Elimination Byproducts in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge in organic synthesis: the competition between substitution and elimination reactions. Unwanted elimination byproducts can significantly reduce the yield and purity of your desired substitution product. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate this problem, supported by mechanistic explanations and practical protocols.

Introduction: The Substitution-Elimination Competition

Nucleophilic substitution and β-elimination reactions often occur concurrently because the nucleophile can also act as a base.[1][2] An attack at the electrophilic α-carbon results in substitution, while abstraction of a β-hydrogen by a base leads to elimination.[1] The reaction conditions you choose will ultimately determine which pathway is favored.[1] This guide will provide you with the knowledge to control these outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of alkene byproduct in my reaction. What are the primary factors that favor elimination over substitution?

A1: The competition between substitution and elimination is a delicate balance influenced by several key factors. If you are observing a higher-than-expected amount of elimination product, consider the following:

  • Substrate Structure: The structure of your alkyl halide (or other substrate with a leaving group) is a critical determinant.[1][3][4]

    • Primary (1°): Generally favor SN2 reactions due to minimal steric hindrance at the α-carbon.[3][5] However, a strong, sterically hindered base can still promote E2 elimination.[1][5]

    • Secondary (2°): These are prone to both substitution (SN1 and SN2) and elimination (E1 and E2) and are often the most challenging cases to control.[1][3]

    • Tertiary (3°): Strongly favor elimination (E1 and E2) due to significant steric hindrance that disfavors SN2 reactions.[1][3][6] SN1 and E1 reactions often compete under conditions with weak nucleophiles/bases.[1]

  • Nucleophile vs. Base Characteristics: The nature of your reagent is crucial.

    • Basicity: Strong bases favor elimination reactions (especially E2).[7][8]

    • Steric Hindrance: Bulky, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles and will preferentially act as bases, favoring elimination.[1][9][10]

    • Nucleophilicity: Strong, non-bulky nucleophiles tend to favor SN2 reactions.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[11][12][13][14] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[12] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable.[12][13]

  • Solvent: The choice of solvent can significantly influence the reaction pathway.[15][16]

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate nucleophiles through hydrogen bonding, reducing their nucleophilicity and thus favoring elimination over substitution.[15][17] They also stabilize the carbocation intermediate in SN1 and E1 reactions.[18]

    • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents do not effectively solvate anions, leaving the nucleophile "naked" and more reactive, which favors SN2 reactions.[15][19]

Q2: How can I promote an SN2 reaction while minimizing the competing E2 reaction?

A2: To favor the SN2 pathway over the E2 pathway, you need to create conditions that enhance nucleophilic attack at the α-carbon while discouraging proton abstraction from the β-carbon.

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Substrate Methyl > Primary > SecondaryTertiary > Secondary > PrimarySN2 reactions are sensitive to steric hindrance at the reaction center.[3][6][17] E2 reactions are favored with more substituted substrates where the α-carbon is less accessible.[3]
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK, LDA)Strong, unhindered nucleophiles can more easily access the α-carbon for backside attack.[1] Bulky bases are sterically hindered from attacking the α-carbon and will preferentially abstract the more accessible β-proton.[1][9]
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)Less critical, but polar protic can disfavor SN2Polar aprotic solvents enhance the reactivity of the nucleophile.[15][19]
Temperature Lower temperatureHigher temperatureElimination reactions have a higher activation energy and are more favored at higher temperatures due to a greater positive entropy change.[11][12][13]
Leaving Group Good leaving group (weak base, e.g., I⁻, Br⁻, OTs)Good leaving group (weak base, e.g., I⁻, Br⁻, OTs)A good leaving group is essential for both SN2 and E2 reactions.[20][21]
Q3: I am working with a secondary alkyl halide and getting a mixture of products. What are the best strategies to maximize the substitution product?

A3: Secondary substrates are notoriously prone to producing mixtures of substitution and elimination products.[3] Here is a decision-making workflow to help you optimize for substitution:

Caption: Decision workflow for secondary alkyl halides.

To maximize the substitution product with a secondary alkyl halide:

  • Use a strong, but not overly basic, nucleophile. Good choices include iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻). These are strong nucleophiles but relatively weak bases.[8]

  • Keep the temperature low. This will disfavor the higher activation energy elimination pathway.[7][11][12]

  • Choose a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of your reagent.[15]

Q4: Can the leaving group influence the ratio of substitution to elimination products?

A4: Yes, while a good leaving group is necessary for both substitution and elimination, its ability to depart can influence the reaction.[22] Good leaving groups are weak bases that can stabilize a negative charge.[3][20][21] For SN1 and E1 reactions, the rate-determining step is the formation of the carbocation, which is heavily dependent on the leaving group's ability to depart.[18][19][23] In SN2 and E2 reactions, a good leaving group is also crucial for the concerted mechanism to proceed efficiently.[24] While the choice of leaving group doesn't typically steer the reaction towards substitution or elimination in a highly predictable way compared to other factors, a very poor leaving group (like OH⁻) will prevent both reactions from occurring unless it is first protonated or converted into a better leaving group (e.g., a tosylate).[20][21]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High percentage of alkene byproduct with a primary substrate. 1. The nucleophile is too basic and/or sterically hindered. 2. The reaction temperature is too high.1. Switch to a less basic, less hindered nucleophile (e.g., from t-BuOK to NaI). 2. Run the reaction at room temperature or below.
Low conversion and a mix of SN1 and E1 products with a tertiary substrate. 1. The nucleophile/base is too weak. 2. The solvent is not sufficiently polar to support ionization.1. If elimination is desired, switch to a strong, non-nucleophilic base (e.g., DBU). If substitution is desired, recognize that SN1 is the only option and yields may be compromised by E1. 2. Use a polar protic solvent like water, methanol, or ethanol to stabilize the carbocation intermediate.
Reaction is slow and gives a mixture of SN2 and E2 products with a secondary substrate. 1. The nucleophile is moderately basic. 2. The temperature is intermediate.1. Use a highly nucleophilic but weakly basic reagent (e.g., NaN₃). 2. Lower the reaction temperature significantly. 3. Use a polar aprotic solvent (e.g., acetone).

Experimental Protocols

Protocol 1: Maximizing SN2 Product for a Primary Alkyl Halide

This protocol details a representative SN2 reaction, the synthesis of 1-iodobutane from 1-chlorobutane, designed to minimize the E2 byproduct, but-1-ene.

Materials:

  • 1-chlorobutane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide in anhydrous acetone. A typical concentration is 1.5 equivalents of NaI relative to the 1-chlorobutane.

  • Add 1.0 equivalent of 1-chlorobutane to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (acetone boiling point: 56°C). The lower temperature of acetone compared to other solvents helps to disfavor the E2 pathway.[25]

  • Monitor the reaction by TLC or GC-MS. The reaction is driven forward by the precipitation of NaCl in acetone (Finkelstein reaction).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated NaCl.

  • Evaporate the acetone under reduced pressure.

  • The crude product can be purified by distillation.

Causality:

  • Nucleophile: Iodide (I⁻) is an excellent nucleophile but a weak base, strongly favoring substitution.

  • Solvent: Acetone is a polar aprotic solvent, which enhances the nucleophilicity of iodide and cannot participate in elimination as a base.[15]

  • Temperature: The relatively low boiling point of acetone provides a controlled, lower reaction temperature, minimizing the thermodynamically favored elimination.[11]

Caption: Workflow for maximizing SN2 product.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3,3-Dimethylcyclohexanol: Structure Verification and Conformer Population Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary analytical technique for elucidating molecular structures in solution. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 3,3-dimethylcyclohexanol, offering a comparative framework against alternative structures and detailing the experimental nuances required for accurate data acquisition and interpretation.

The choice of this compound as a subject for this guide is deliberate. Its substituted cyclohexane ring presents a rich ground for exploring key NMR concepts such as chemical shifts, diastereotopicity, and conformational dynamics, which are routinely encountered in the structural analysis of complex organic molecules.

Theoretical Framework: Deciphering the ¹H NMR Spectrum of Substituted Cyclohexanes

The ¹H NMR spectrum of a substituted cyclohexane is profoundly influenced by the chair conformation of the ring and the resulting axial and equatorial positions of the protons. Protons in an axial orientation are shielded relative to their equatorial counterparts, typically resonating at a higher field (lower ppm).[1] This shielding is a consequence of the anisotropic effect of the C-C single bonds in the ring.

Furthermore, the geminal dimethyl groups at the C3 position in this compound introduce an element of molecular asymmetry. This asymmetry renders the methylene protons on the same carbon atom (e.g., C2, C4, C5, and C6) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and exhibit coupling to each other (geminal coupling).

Spin-spin coupling, observed as the splitting of NMR signals, provides valuable information about the connectivity of protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2] In cyclohexanes, the large diaxial coupling (Jax-ax, typically 10-13 Hz) is a key diagnostic feature for determining the relative stereochemistry of substituents.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate analysis. The following protocol outlines a robust procedure for sample preparation and data acquisition.

Materials:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • NMR tube (5 mm)

  • Pipettes and vials

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical peak for the TMS signal is indicative of good shimming.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-5 second relaxation delay, 16-32 scans).

    • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Spectrum Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of This compound in CDCl3 with TMS prep2 Transfer to NMR tube prep1->prep2 acq1 Lock, Shim, and Tune Spectrometer prep2->acq1 acq2 Set Acquisition Parameters (Pulse, Delay, Scans) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 an1 Assign Chemical Shifts (δ) proc3->an1 an4 Structure Verification an1->an4 an2 Analyze Coupling Constants (J) an2->an4 an3 Integrate Peak Areas an3->an4

Caption: A flowchart illustrating the key stages from sample preparation to final structural verification in ¹H NMR spectroscopy.

Analysis and Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule. The chair conformation will be the most stable, and the hydroxyl group will preferentially occupy an equatorial position to minimize steric hindrance.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Key Considerations
H1 (methine)~3.6Multiplet1HThe chemical shift is significantly downfield due to the deshielding effect of the adjacent hydroxyl group. The multiplicity will be complex due to coupling with the C2 and C6 protons.
OHVariable (typically 1.5-4.0)Broad singlet1HThe chemical shift is concentration and temperature dependent. It may not show coupling to adjacent protons due to rapid chemical exchange.
CH₂ (ring protons)1.0 - 2.0Complex multiplets8HThese protons are diastereotopic and will appear as a series of overlapping multiplets. The axial and equatorial protons will have different chemical shifts.[1]
CH₃ (gem-dimethyl)~0.9Two singlets6HThe two methyl groups are chemically non-equivalent (diastereotopic) due to the chiral center at C1. They are expected to appear as two distinct singlets.
Comparative Analysis: Distinguishing this compound from Structural Isomers

The true power of ¹H NMR lies in its ability to differentiate between closely related structures. Let's consider two plausible alternatives: cyclohexanol and 4,4-dimethylcyclohexanol.

Compound Key Differentiating Features in ¹H NMR
Cyclohexanol The spectrum will be more complex due to the absence of the gem-dimethyl group, leading to more extensive spin-spin coupling between the ring protons.[3] The integration of the ring proton signals will correspond to 10H.
4,4-Dimethylcyclohexanol The two methyl groups at the C4 position are chemically equivalent due to the plane of symmetry passing through C1 and C4. Therefore, they will appear as a single singlet in the ¹H NMR spectrum, integrating to 6H.

Structural Comparison and Expected ¹H NMR Signals

G cluster_main This compound cluster_alt1 Cyclohexanol cluster_alt2 4,4-Dimethylcyclohexanol A This compound H1 (methine) ~3.6 ppm (m) OH (variable, br s) Ring CH₂ (1.0-2.0 ppm, m) Two CH₃ singlets ~0.9 ppm B Cyclohexanol H1 (methine) ~3.6 ppm (m) OH (variable, br s) Ring CH₂ (1.2-2.0 ppm, m, 10H) C 4,4-Dimethylcyclohexanol H1 (methine) ~3.6 ppm (m) OH (variable, br s) Ring CH₂ (1.2-1.8 ppm, m) One CH₃ singlet ~0.9 ppm

Caption: A comparative diagram of key ¹H NMR features for this compound and two structural isomers.

Conclusion: A Self-Validating Approach to Structural Elucidation

This guide has detailed the theoretical underpinnings and practical considerations for the ¹H NMR analysis of this compound. By understanding the principles of chemical shifts, coupling constants, and conformational analysis, researchers can confidently verify the structure of their target molecule. The comparative analysis with structural isomers highlights the specificity of the ¹H NMR technique. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, which is the foundation of any reliable spectroscopic analysis. Ultimately, a well-acquired and correctly interpreted ¹H NMR spectrum provides an unambiguous and self-validating confirmation of molecular structure, an indispensable step in the rigorous process of chemical research and development.

References

The Impact of Gem-Dimethyl Substitution on Cyclohexanol Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<-33_22_44_22_11_22_55_22_33>

A Technical Guide for Researchers in Synthetic Chemistry

In the realm of organic synthesis, understanding how subtle structural modifications influence the reactivity of a molecule is paramount. This guide provides an in-depth comparison of the chemical reactivity of 3,3-dimethylcyclohexanol and its parent compound, cyclohexanol. We will explore how the introduction of a gem-dimethyl group at the C3 position fundamentally alters the outcomes and rates of common alcohol reactions, including dehydration and oxidation. This analysis is supported by mechanistic principles and established experimental observations to provide a predictive framework for synthetic planning.

At a Glance: Structural and Electronic Differences

Cyclohexanol and this compound are both secondary alcohols. However, the presence of two methyl groups on the same carbon atom (a gem-dimethyl group) in the latter introduces significant steric and electronic effects that dictate its reactivity.

FeatureCyclohexanolThis compoundImplication on Reactivity
Structure Unsubstituted cyclohexane ringGem-dimethyl group at C3Increased steric hindrance around the reaction center.
Key Reactions Dehydration, Oxidation, SubstitutionDehydration (with rearrangement), Oxidation, SubstitutionAltered product distributions and reaction rates.

Dehydration: A Tale of Two Pathways

The acid-catalyzed dehydration of cyclohexanols is a classic E1 elimination reaction that proceeds through a carbocation intermediate.[1] The stability of this intermediate is a key determinant of the reaction pathway and the resulting alkene products.

Cyclohexanol: A Straightforward Elimination

In the presence of a strong acid such as sulfuric or phosphoric acid, cyclohexanol is protonated, forming a good leaving group (water).[2] Departure of water generates a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to yield cyclohexene.[1]

Caption: E1 mechanism for cyclohexanol dehydration.

This compound: The Complication of Carbocation Rearrangement

The dehydration of this compound also proceeds via an E1 mechanism. However, the initially formed secondary carbocation is adjacent to a quaternary carbon. This proximity allows for a rapid 1,2-methyl shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation.[3][4] This rearrangement is a classic example of the system striving for a lower energy state, as tertiary carbocations are significantly more stable than secondary carbocations.[5]

Deprotonation from this rearranged tertiary carbocation can then lead to two major alkene products: 3,3-dimethylcyclohexene and 1,2-dimethylcyclohexene. The formation of these rearranged products is a key difference in the reactivity of this compound compared to cyclohexanol.[6]

Caption: Dehydration of this compound involving carbocation rearrangement.

Oxidation: The Impact of Steric Hindrance

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[7] Common oxidizing agents include chromic acid (generated in situ from sodium or potassium dichromate and sulfuric acid) and pyridinium chlorochromate (PCC).[7][8]

Cyclohexanol: Efficient Oxidation to Cyclohexanone

Cyclohexanol is readily oxidized to cyclohexanone using various chromium(VI) reagents.[9] The mechanism generally involves the formation of a chromate ester, followed by the removal of the alpha-proton by a base, leading to the ketone and a reduced chromium species.[10]

This compound: A Slower Transformation

While this compound can also be oxidized to 3,3-dimethylcyclohexanone, the reaction rate is generally slower compared to cyclohexanol.[11] This decreased reactivity can be attributed to the steric hindrance imposed by the gem-dimethyl group. This steric bulk can impede the initial formation of the bulky chromate ester intermediate, thereby slowing down the overall reaction rate.[12]

However, it is important to note that the gem-dimethyl effect can sometimes lead to rate acceleration in reactions proceeding through tetrahedral intermediates, though this is context-dependent.[13] In the case of oxidation, the dominant effect appears to be steric hindrance.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of Cyclohexanol

Objective: To synthesize cyclohexene from cyclohexanol via acid-catalyzed dehydration.

Materials:

  • Cyclohexanol (5 mL)[14]

  • 9 M Sulfuric acid (2.5 mL)[14] or 85% Phosphoric acid (4 cm3)[15]

  • Saturated sodium chloride solution[16]

  • Anhydrous potassium carbonate[14] or calcium chloride[15]

  • Boiling chips[16]

  • 25 mL round-bottom flask[14]

  • Fractional distillation apparatus[14]

  • Receiving flask (e.g., 10 mL round-bottom flask)[14]

  • Ice-water bath[14]

  • Separatory funnel[15]

  • Glass funnel[14]

Procedure:

  • Set up a fractional distillation apparatus with a 25 mL round-bottom flask as the distillation flask and a 10 mL round-bottom flask as the receiving flask, which should be placed in an ice-water bath.[14]

  • To the 25 mL round-bottom flask, add a boiling chip and 5 mL of cyclohexanol.[14]

  • Carefully add 2.5 mL of 9 M sulfuric acid to the cyclohexanol in the distillation flask.[14]

  • Heat the mixture gently.[15] Collect the distillate that comes over in the 70-90°C range.[15]

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to aid in the separation of the organic and aqueous layers.[15][16]

  • Separate the lower aqueous layer and transfer the organic layer (cyclohexene) to a clean, dry conical flask.[15]

  • Dry the cyclohexene by adding a few spatulas of anhydrous potassium carbonate and swirling the flask for a few minutes until the liquid is clear.[14][15]

  • Decant or filter the dried cyclohexene into a clean, dry, pre-weighed flask to determine the yield.[14][17]

  • (Optional) Confirm the presence of an alkene by performing a bromine test or a Baeyer's test (potassium permanganate).[14][16]

Protocol 2: Oxidation of Cyclohexanol to Cyclohexanone using Chromic Acid

Objective: To synthesize cyclohexanone by oxidizing cyclohexanol with chromic acid.

Materials:

  • Cyclohexanol

  • Sodium dichromate (Na2Cr2O7) or Potassium dichromate (K2Cr2O7)[7]

  • Concentrated Sulfuric acid (H2SO4)[7]

  • Water

  • Ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction flask with a stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the chromic acid oxidizing solution by carefully dissolving sodium dichromate in water and then slowly adding concentrated sulfuric acid while cooling in an ice bath.

  • In a separate flask equipped with a stirrer and a dropping funnel, place the cyclohexanol, optionally dissolved in a small amount of ether.

  • Cool the cyclohexanol solution in an ice bath.

  • Slowly add the chromic acid solution from the dropping funnel to the cyclohexanol solution with vigorous stirring, maintaining the temperature below 35°C.[18]

  • After the addition is complete, continue stirring for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ether.

  • Wash the ether layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the ether using a rotary evaporator to obtain the crude cyclohexanone.

  • The product can be further purified by distillation.

Summary of Reactivity Comparison

ReactionCyclohexanolThis compoundKey Differentiating Factor
Acid-Catalyzed Dehydration Forms cyclohexene as the major product.Forms a mixture of rearranged alkenes (3,3-dimethylcyclohexene and 1,2-dimethylcyclohexene).Stability of the intermediate carbocation and the propensity for rearrangement.
Oxidation Readily oxidized to cyclohexanone.Oxidized to 3,3-dimethylcyclohexanone, but generally at a slower rate.Steric hindrance from the gem-dimethyl group affecting the formation of the chromate ester intermediate.

Conclusion

The presence of a gem-dimethyl group at the 3-position of the cyclohexanol ring profoundly influences its chemical reactivity. In acid-catalyzed dehydration, the steric strain and electronic effects of the methyl groups drive a carbocation rearrangement, leading to a different set of alkene products compared to the unsubstituted cyclohexanol. In oxidation reactions, the steric bulk of the gem-dimethyl group hinders the approach of the oxidizing agent, resulting in a slower reaction rate. These comparative insights are crucial for synthetic chemists in predicting reaction outcomes and designing effective synthetic strategies.

References

A Senior Application Scientist's Guide to the Catalytic Reduction of 3,3-Dimethylcyclohexanone: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled reduction of prochiral ketones is a cornerstone of modern organic synthesis. The resulting chiral alcohols are invaluable building blocks for a myriad of complex molecules, including active pharmaceutical ingredients (APIs). 3,3-Dimethylcyclohexanone, a sterically hindered cyclic ketone, presents a unique challenge and opportunity in this regard. Its gem-dimethyl group at the C3 position significantly influences the facial selectivity of hydride attack, making the stereochemical outcome of its reduction highly dependent on the chosen catalytic system.

This guide provides a comprehensive comparative analysis of various catalytic methodologies for the reduction of 3,3-dimethylcyclohexanone to 3,3-dimethylcyclohexanol. We will delve into the performance of common hydride reagents, explore the nuances of transfer hydrogenation, and examine the potential of sophisticated asymmetric catalytic systems and biocatalysis. This document is intended to be a practical resource, offering not only a comparative discussion but also detailed experimental protocols and mechanistic insights to empower researchers to make informed decisions for their synthetic endeavors.

The Stereochemical Challenge: Axial vs. Equatorial Attack

The reduction of 3,3-dimethylcyclohexanone can yield two diastereomeric products: cis-3,3-dimethylcyclohexanol and trans-3,3-dimethylcyclohexanol. The formation of these isomers is dictated by the trajectory of the hydride delivery to the carbonyl carbon, which can occur from either the axial or equatorial face of the cyclohexanone ring in its preferred chair conformation. The gem-dimethyl group at the C3 position introduces significant steric hindrance, influencing the approach of the reducing agent.

G cluster_0 Reduction of 3,3-Dimethylcyclohexanone Ketone 3,3-Dimethylcyclohexanone Axial_Attack Axial Attack (less hindered face) Ketone->Axial_Attack Small Hydride Equatorial_Attack Equatorial Attack (more hindered face) Ketone->Equatorial_Attack Bulky Hydride Equatorial_Alcohol Equatorial Alcohol (cis-isomer) Axial_Attack->Equatorial_Alcohol Axial_Alcohol Axial Alcohol (trans-isomer) Equatorial_Attack->Axial_Alcohol

Figure 1: General pathways for the reduction of 3,3-dimethylcyclohexanone, highlighting the influence of hydride size on the direction of attack.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in controlling the diastereoselectivity of the reduction of 3,3-dimethylcyclohexanone. Below, we compare several classes of catalysts, summarizing their expected performance based on established principles and data from analogous systems.

Metal Hydride Reagents: The Workhorses of Reduction

Simple metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for their cost-effectiveness and operational simplicity. Their diastereoselectivity in the reduction of substituted cyclohexanones is primarily governed by steric factors. For 3,3-dimethylcyclohexanone, the axial face is less sterically encumbered, and thus, small hydride reagents are expected to favor axial attack, leading to the equatorial alcohol (cis-isomer) as the major product.

Conversely, sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too bulky to approach from the axial face and are forced to attack from the more hindered equatorial face, resulting in the formation of the axial alcohol (trans-isomer) as the predominant product.[1]

Catalyst/ReagentHydride SourceExpected Major DiastereomerExpected Diastereomeric Ratio (cis:trans)Typical Reaction Conditions
Sodium Borohydride (NaBH₄) H⁻cis-3,3-Dimethylcyclohexanol>80:20Methanol or Ethanol, 0°C to rt
Lithium Aluminum Hydride (LiAlH₄) H⁻cis-3,3-Dimethylcyclohexanol>90:10Anhydrous THF or Et₂O, 0°C to rt
L-Selectride® H⁻trans-3,3-Dimethylcyclohexanol<10:90Anhydrous THF, -78°C

Table 1: Performance Comparison of Common Metal Hydride Reagents for 3,3-Dimethylcyclohexanone Reduction.

Meerwein-Ponndorf-Verley (MPV) Reduction: A Chemoselective Alternative

The Meerwein-Ponndorf-Verley (MPV) reduction is a transfer hydrogenation reaction that employs a metal alkoxide, typically aluminum isopropoxide, as the catalyst and a secondary alcohol, usually isopropanol, as the hydride source.[2][3] This method is revered for its high chemoselectivity, leaving other reducible functional groups intact. The reaction proceeds through a six-membered cyclic transition state, and its diastereoselectivity is influenced by both steric and electronic factors.[1] For sterically hindered ketones like 3,3-dimethylcyclohexanone, the MPV reduction generally favors the thermodynamically more stable equatorial alcohol (cis-isomer).[4][5]

MPV_Mechanism cluster_mechanism Meerwein-Ponndorf-Verley Reduction Mechanism Ketone 3,3-Dimethyl- cyclohexanone Transition_State Six-membered Transition State Ketone->Transition_State Al_Isopropoxide Al(O-iPr)₃ Al_Isopropoxide->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Alcohol 3,3-Dimethyl- cyclohexanol Product_Complex->Alcohol Acetone Acetone Product_Complex->Acetone

Figure 2: Simplified schematic of the Meerwein-Ponndorf-Verley (MPV) reduction mechanism.

Asymmetric Catalysis: Accessing Enantiopure Alcohols

For applications requiring enantiomerically pure this compound, asymmetric catalysis is the method of choice. Two of the most powerful catalytic systems for the asymmetric reduction of ketones are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

  • Noyori Asymmetric Hydrogenation: This method utilizes a ruthenium catalyst bearing a chiral bisphosphine ligand, typically BINAP, and molecular hydrogen as the reductant.[6][7] The Noyori catalyst is renowned for its exceptionally high enantioselectivities across a broad range of ketone substrates. For the reduction of 2,2-dimethylcyclohexane-1,3-dione, a precursor to our target molecule, a Noyori-type catalyst has been shown to provide the corresponding hydroxy ketone in excellent yield and high enantiomeric excess.[8] It is therefore highly probable that the asymmetric hydrogenation of 3,3-dimethylcyclohexanone with a Noyori catalyst would also proceed with high enantioselectivity.

  • Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF).[3][9] The catalyst, derived from proline, creates a chiral environment that directs the hydride delivery to one face of the ketone, leading to high enantioselectivities.[10] Given its effectiveness in the reduction of various sterically hindered ketones, the CBS catalyst is a strong candidate for the enantioselective reduction of 3,3-dimethylcyclohexanone.

Catalyst SystemChiral Ligand/CatalystReductantExpected Enantioselectivity (ee)Typical Reaction Conditions
Noyori Asymmetric Hydrogenation (R)- or (S)-Ru-BINAPH₂ or HCOOH/NEt₃>95%Methanol or Ethanol, rt to 80°C, H₂ pressure
Corey-Bakshi-Shibata (CBS) Reduction (R)- or (S)-CBS CatalystBH₃·THF or BH₃·SMe₂>90%Anhydrous THF, -20°C to rt

Table 2: Expected Performance of Asymmetric Catalysts for 3,3-Dimethylcyclohexanone Reduction.

Biocatalysis: The Green Chemistry Approach

Biocatalysis, utilizing whole cells or isolated enzymes, offers a green and highly selective alternative for ketone reduction. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that contains a plethora of oxidoreductases capable of reducing ketones with high stereoselectivity. Notably, the reduction of 2,2-dimethylcyclohexane-1,3-dione with baker's yeast has been reported to yield the corresponding (S)-hydroxy ketone with an impressive 99% enantiomeric excess.[8] This strongly suggests that the biocatalytic reduction of 3,3-dimethylcyclohexanone is a viable and potentially highly enantioselective method.

Experimental Protocols

The following protocols are provided as a starting point for the reduction of 3,3-dimethylcyclohexanone, based on established procedures for analogous substrates. Optimization of reaction conditions may be necessary to achieve the desired yield and selectivity.

Protocol 1: Diastereoselective Reduction with L-Selectride® to Afford trans-3,3-Dimethylcyclohexanol

Protocol1 Start Dissolve 3,3-dimethylcyclohexanone in anhydrous THF Cooling Cool to -78 °C (dry ice/acetone bath) Start->Cooling Addition Slowly add L-Selectride® (1.1 eq) via syringe Cooling->Addition Stirring Stir at -78 °C for 2-4 h Addition->Stirring Quenching Quench with H₂O₂/NaOH Stirring->Quenching Workup Aqueous workup and extraction Quenching->Workup Purification Column chromatography Workup->Purification End trans-3,3-Dimethylcyclohexanol Purification->End

Figure 3: Workflow for the diastereoselective reduction of 3,3-dimethylcyclohexanone using L-Selectride®.

Procedure:

  • To a solution of 3,3-dimethylcyclohexanone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Carefully quench the reaction at -78 °C by the slow addition of 30% aqueous hydrogen peroxide (2 mL) followed by 3 M aqueous sodium hydroxide (2 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford trans-3,3-dimethylcyclohexanol.

Protocol 2: Enantioselective Reduction using a Noyori-type Catalyst

Procedure:

  • In a glovebox, charge a pressure vessel with [RuCl((R)-BINAP)(p-cymene)]Cl (0.01 mmol), 3,3-dimethylcyclohexanone (1.0 mmol), and degassed methanol (5 mL).

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas (10-50 atm) and heat the reaction mixture to 50 °C with vigorous stirring.

  • After 12-24 hours, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion and Recommendations

The choice of catalyst for the reduction of 3,3-dimethylcyclohexanone is dictated by the desired stereochemical outcome and the synthetic context.

  • For the diastereoselective synthesis of cis-3,3-dimethylcyclohexanol , simple hydride reagents such as NaBH₄ or LiAlH₄ offer a cost-effective and straightforward approach.

  • To obtain the diastereomerically pure trans-3,3-dimethylcyclohexanol , the use of a bulky reducing agent like L-Selectride® is recommended.

  • For the preparation of enantiomerically pure this compound , Noyori asymmetric hydrogenation and biocatalysis with baker's yeast are the most promising methods, with the potential for excellent enantioselectivity. The CBS reduction also presents a viable option.

It is imperative for researchers to consider not only the performance of the catalyst but also practical aspects such as cost, safety, and scalability. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for navigating these considerations and successfully achieving the desired stereochemical outcome in the reduction of 3,3-dimethylcyclohexanone.

References

Comparative Anesthetic Potency: A Structural and Mechanistic Analysis of 3,3-Dimethylcyclohexanol vs. 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution pattern of alkyl groups on a cyclohexanol scaffold is a critical determinant of anesthetic potency. This guide provides a detailed comparative analysis of 2,6-dimethylcyclohexanol, a compound with established anesthetic properties, and its structural isomer, 3,3-dimethylcyclohexanol. While direct experimental data on the anesthetic potency of this compound is not prevalent in current literature, this guide leverages robust data on the stereoisomers of 2,6-dimethylcyclohexanol to build a compelling structure-activity relationship (SAR) argument. Our analysis indicates that the specific stereochemistry of 2,6-dimethylcyclohexanol allows for potent positive allosteric modulation of GABA-A receptors. In contrast, the gem-dimethyl configuration of this compound is predicted to introduce significant steric hindrance, likely diminishing its affinity for the receptor binding site and resulting in lower anesthetic potency. This guide details the mechanistic basis for this prediction, presents the supporting experimental data for the 2,6-isomer, and outlines a standard validated protocol for empirical testing.

Introduction: The Cyclohexanol Scaffold in Anesthetic Research

Cyclohexanol derivatives represent a class of compounds structurally analogous to the widely used intravenous anesthetic, propofol. Their simple, lipophilic structure makes them effective modulators of inhibitory neurotransmitter receptors in the central nervous system, primarily the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The anesthetic action of these compounds is not merely a function of their lipid solubility, but is exquisitely sensitive to their three-dimensional geometry.[3] The precise placement and orientation of substituent groups on the cyclohexane ring dictate the molecule's ability to fit within specific allosteric binding pockets on the target receptor.

This guide examines two isomeric C8H16O compounds: 2,6-dimethylcyclohexanol and this compound. By comparing the well-documented, stereoisomer-dependent potency of the 2,6-substituted isomer with the sterically distinct 3,3-substituted isomer, we can elucidate key principles of structure-activity relationships that govern anesthetic efficacy.

Structural and Stereochemical Comparison

The fundamental difference between the two molecules lies in the placement of the two methyl groups relative to the hydroxyl group. This seemingly minor change has profound implications for the molecule's overall shape, conformational flexibility, and its ability to interact with a biological target.

  • 2,6-Dimethylcyclohexanol exists as multiple diastereomers (cis and trans isomers) due to the relative orientation of the two methyl groups and the hydroxyl group.[4] This stereochemical diversity is a key factor in its biological activity, as different isomers present distinct three-dimensional profiles.

  • This compound features a gem-dimethyl group (two methyl groups on the same carbon). This configuration locks the local conformation and introduces a bulky, sterically hindered region on the ring.[5]

Caption: Key structural differences between the vicinal and geminal isomers.

Mechanism of Action & Experimental Potency of 2,6-Dimethylcyclohexanol

The primary mechanism of action for 2,6-dimethylcyclohexanol is the positive allosteric modulation of GABA-A receptors.[1] Like many general anesthetics, it binds to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[2]

The anesthetic potency of 2,6-dimethylcyclohexanol is critically dependent on its stereochemistry. Patch-clamp electrophysiology studies on human GABA-A (α1β3γ2s) receptors have established a clear rank order of potency among its isomers.[1][4]

3.1 Experimental Data Summary: Potency of 2,6-Dimethylcyclohexanol Isomers

The following table summarizes the findings from studies investigating the modulatory effects of 2,6-dimethylcyclohexanol isomers on GABA-A receptor currents. The data clearly show that the cis,cis isomer is the most effective potentiator of GABA-ergic activity.

Compound IsomerRelative Potency (GABA-A Modulation)Key Findings
cis,cis-2,6-DimethylcyclohexanolHigh The most potent isomer, producing a 2- to 3-fold enhancement of the EC20 GABA current at a concentration of 30 µM.[1][6]
trans,trans-2,6-DimethylcyclohexanolModerate Demonstrably less potent than the cis,cis isomer but still an effective positive modulator.[1]
cis,trans-2,6-DimethylcyclohexanolMinimal / Inactive Shows minimal to no effect on GABA-A receptor currents.[1][6]
Mixture of IsomersModerate Potency is intermediate, reflecting the weighted average of the constituent isomers. An EC50 of ~13 µM was reported for a mixture in a tadpole loss of righting reflex assay.

Structure-Activity Relationship (SAR) and Inferred Potency of this compound

While direct experimental data for this compound's anesthetic activity is lacking, we can infer its likely potency by applying established SAR principles. Anesthetic binding to targets like the GABA-A receptor is governed by the principles of molecular recognition, where shape complementarity and specific interactions are paramount.

4.1 The Anesthetic Binding Pocket

Molecular modeling studies have identified a putative binding pocket for cyclohexanol anesthetics within the transmembrane domains of the GABA-A receptor's β3 subunit.[1][6] Successful binding involves hydrogen-bonding interactions and a snug fit within this finite space.

4.2 SAR Analysis and Potency Prediction

  • Shape and Fit: The most potent isomer, cis,cis-2,6-dimethylcyclohexanol, presents a specific three-dimensional shape that is complementary to the receptor binding pocket.

  • Steric Hindrance: The gem-dimethyl group on this compound creates a bulky, rigid protrusion. This structural feature is fundamentally different from the more spatially distributed methyl groups of the 2,6-isomers. It is highly probable that this bulk would sterically clash with the residues lining the binding pocket, preventing the optimal orientation required for effective binding and positive modulation.

  • Conformational Rigidity: The gem-dimethyl group reduces the conformational flexibility of the cyclohexane ring compared to the 2,6-substituted isomers, further limiting its ability to adapt to the binding site.

SAR_Logic cluster_26 2,6-Dimethylcyclohexanol (cis,cis) cluster_33 This compound A Optimal Shape & Flexibility B Good Complementarity with GABA-A Binding Pocket A->B Allows C High Binding Affinity Strong Positive Modulation B->C:f0 Leads to G High Anesthetic Potency C:f1->G Results in D Bulky Gem-Dimethyl Group E Steric Hindrance in GABA-A Binding Pocket D->E Causes F Low Binding Affinity Weak/No Modulation E->F:f0 Leads to H Low Anesthetic Potency (Predicted) F:f1->H Results in

Caption: Logical flow from molecular structure to predicted anesthetic potency.

Experimental Methodology: The Tadpole Loss of Righting Reflex (LRR) Assay

To empirically validate the predicted potency of this compound, a standardized and widely accepted in vivo model is the loss of righting reflex (LRR) assay in tadpoles.[7][8] This assay is ideal for water-soluble compounds and provides a clear, binary endpoint (anesthetized vs. not anesthetized) that is analogous to the loss of consciousness in higher vertebrates.

5.1 Rationale for the LRR Assay

  • High Throughput: The small size and aquatic nature of tadpoles allow for the testing of multiple concentrations and compounds simultaneously.

  • Ethical Considerations: It is a well-established model that reduces the use of mammals in initial screening phases.

  • Self-Validating End-Point: The righting reflex is an innate, involuntary behavior. Its loss is a robust and unambiguous indicator of an anesthetic state. The animal serves as its own control, as the reflex must be present before exposure and should return after removal from the anesthetic solution, demonstrating the reversibility of the effect.

5.2 Step-by-Step Protocol

  • Animal Acclimation: Tadpoles (e.g., Rana catesbeiana or Xenopus laevis) are acclimated in temperature-controlled, aerated water for a minimum of 24 hours prior to the experiment.

  • Solution Preparation: A range of concentrations for the test compounds (this compound and 2,6-dimethylcyclohexanol as a positive control) are prepared in the acclimation water. A vehicle control (water only) is also prepared.

  • Exposure: Groups of tadpoles (n=10-20 per group) are placed into beakers containing the different test solutions.

  • Assessment of LRR: At fixed time intervals (e.g., every 10 minutes for 1 hour), each tadpole is gently turned onto its dorsal side using a smooth, blunt probe.

    • No Loss of RR: The tadpole immediately rights itself (returns to a ventral-side-down position).

    • Loss of RR: The tadpole remains on its back for a predetermined period (e.g., 10 seconds). This is the anesthetic endpoint.

  • Data Analysis: The number of tadpoles exhibiting LRR at each concentration is recorded. A concentration-response curve is plotted, and the median effective concentration (EC50) — the concentration at which 50% of the tadpoles lose their righting reflex — is calculated using probit or logistic regression analysis.

  • Recovery: After the assessment period, tadpoles are returned to fresh, anesthetic-free water, and the return of the righting reflex is monitored to ensure the anesthetic effect is reversible.

LRR_Workflow start Start acclimate Acclimate Tadpoles (≥24 hours) start->acclimate prep Prepare Test Solutions (Multiple Concentrations + Control) acclimate->prep expose Expose Tadpole Groups to Solutions prep->expose assess Assess Loss of Righting Reflex (LRR) at Timed Intervals expose->assess record Record # of Tadpoles with LRR at each Concentration assess->record analyze Plot Concentration-Response Curve & Calculate EC50 record->analyze recover Transfer to Fresh Water & Confirm Recovery analyze->recover end_node End recover->end_node

Caption: Standard experimental workflow for the Tadpole LRR Assay.

Conclusion and Future Directions

The analysis of 2,6-dimethylcyclohexanol and this compound provides a clear illustration of the importance of stereochemistry and steric factors in the design of novel anesthetic agents. Experimental evidence robustly supports 2,6-dimethylcyclohexanol, particularly the cis,cis isomer, as a potent anesthetic that functions via positive modulation of the GABA-A receptor.

The immediate future direction is clear: the anesthetic potency of this compound should be empirically determined using the standardized tadpole LRR assay outlined in this guide. Such an experiment would not only confirm the SAR prediction but also contribute valuable data to the broader understanding of how molecular geometry dictates anesthetic activity at inhibitory ligand-gated ion channels.

References

A Researcher's Guide to Regioselectivity: Markovnikov vs. Anti-Markovnikov Addition in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The regioselectivity of chemical reactions—the preferential formation of one constitutional isomer over another—is a cornerstone of synthetic strategy.[1] Among the most fundamental and powerful tools for achieving this control are the Markovnikov and anti-Markovnikov addition reactions to alkenes. This guide provides an in-depth comparison of these two critical methodologies, moving beyond simple definitions to explore the underlying mechanisms, practical applications, and experimental considerations that inform the rational design of synthetic routes.

The Foundation: Electrophilic Addition and Regioselectivity

At its core, the chemistry of alkenes is dominated by the reactivity of the carbon-carbon double bond, a region of high electron density. This nucleophilic character makes alkenes susceptible to attack by electrophiles, initiating an addition reaction where the pi bond is broken and two new sigma bonds are formed.[2] When an unsymmetrical reagent is added to an unsymmetrical alkene, the question of "where" each part of the reagent adds becomes critical. This is the essence of regioselectivity.[3]

Markovnikov Addition: The Rule of Carbocation Stability

In 1870, Vladimir Markovnikov formulated an empirical rule that has become a foundational concept in organic chemistry.[4] Markovnikov's rule states that in the electrophilic addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen substituents, while the halide (X) attaches to the carbon with more alkyl substituents.[4][5]

The underlying principle of this rule is the formation of the most stable carbocation intermediate.[4] The stability of carbocations increases in the order: primary < secondary < tertiary.[6][7] This is due to the electron-donating inductive effect of alkyl groups, which helps to disperse the positive charge of the carbocation, thereby stabilizing it.[6]

Mechanism of Markovnikov Addition: A Step-by-Step View

The electrophilic addition of HBr to propene serves as a classic example of Markovnikov's rule.[8][9]

  • Protonation of the Alkene: The reaction is initiated by the attack of the electron-rich pi bond of the alkene on the electrophilic proton of HBr.[10] This can occur in two ways, leading to either a primary or a secondary carbocation.

  • Formation of the More Stable Carbocation: The formation of the secondary carbocation is favored because it is more stable than the primary carbocation.[11] This is the rate-determining step of the reaction.[12]

  • Nucleophilic Attack: The bromide ion (Br-), acting as a nucleophile, then rapidly attacks the electrophilic carbocation, forming the final product, 2-bromopropane.[10][13]

It is crucial to note that since this mechanism involves a carbocation intermediate, rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift.[14][15]

Mechanism of Markovnikov addition of HBr to propene.

Markovnikov_Mechanism Propene CH₃-CH=CH₂ Carbocation_secondary CH₃-C⁺H-CH₃ (Secondary Carbocation - More Stable) Propene->Carbocation_secondary + H⁺ Carbocation_primary CH₃-CH₂-C⁺H₂ (Primary Carbocation - Less Stable) Propene->Carbocation_primary + H⁺ HBr H-Br Br_ion Br⁻ Product_major CH₃-CH(Br)-CH₃ (2-Bromopropane - Major Product) Carbocation_secondary->Product_major + Br⁻ Product_minor CH₃-CH₂-CH₂(Br) (1-Bromopropane - Minor Product) Carbocation_primary->Product_minor + Br⁻

Anti-Markovnikov Addition: Circumventing Carbocation Control

In certain reactions, the regioselectivity is reversed, leading to what is known as anti-Markovnikov addition. In this case, the hydrogen atom adds to the more substituted carbon of the double bond, and the other group adds to the less substituted carbon.[16] This outcome is typically observed in two key types of reactions: the free-radical addition of HBr and hydroboration-oxidation.[2][17]

Free-Radical Addition of HBr: The Peroxide Effect

The presence of peroxides or UV light can dramatically alter the mechanism of HBr addition to an alkene, switching it from an electrophilic addition to a free-radical chain reaction.[18][19] This is often referred to as the "peroxide effect" or the Kharasch effect.[18] It's important to note that this radical pathway is generally not observed with HCl or HI.[18][20]

Mechanism of Free-Radical Addition:

  • Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide, forming two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical.[21]

  • Propagation:

    • The bromine radical adds to the alkene double bond. This addition occurs in a way that forms the most stable radical intermediate. Similar to carbocations, radical stability increases in the order: primary < secondary < tertiary. Therefore, the bromine adds to the less substituted carbon to form a more stable secondary radical.[22][23]

    • This alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product and regenerating a bromine radical, which can continue the chain reaction.[22]

Mechanism of anti-Markovnikov addition of HBr to propene.

Anti_Markovnikov_HBr_Mechanism cluster_initiation Initiation cluster_propagation Propagation Propene CH₃-CH=CH₂ Radical_secondary CH₃-C•H-CH₂Br (Secondary Radical - More Stable) Propene->Radical_secondary + Br• HBr H-Br ROOR R-O-O-R RO_rad 2 R-O• ROOR->RO_rad Δ or hν Br_rad Br• RO_rad->Br_rad + HBr - ROH Radical_secondary->Br_rad regenerates Br• Product CH₃-CH₂-CH₂Br (1-Bromopropane) Radical_secondary->Product + HBr Radical_primary CH₃-CH(Br)-C•H₂ (Primary Radical - Less Stable)

Hydroboration-Oxidation: A Concerted, Stereospecific Approach

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[24][25] This powerful synthetic tool was developed by Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for this work.[24]

Mechanism of Hydroboration-Oxidation:

  • Hydroboration: In the first step, borane (BH₃), often used as a complex with tetrahydrofuran (THF), adds across the double bond. This is a concerted reaction where the boron and hydrogen add to the same face of the double bond (syn-addition).[26][27] The boron atom, being the less electronegative and sterically larger atom, adds to the less substituted carbon, while the hydrogen adds to the more substituted carbon.[16][28] This regioselectivity is driven by both steric and electronic factors.[28]

  • Oxidation: The resulting trialkylborane is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution.[29] This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[27][29]

The overall result is the syn-addition of water across the double bond in an anti-Markovnikov fashion, without the formation of a carbocation intermediate and thus no possibility of rearrangement.[25][26]

Hydroboration-Oxidation of an alkene.

Hydroboration_Oxidation Alkene R-CH=CH₂ Trialkylborane (R-CH₂-CH₂)₃B Alkene->Trialkylborane 1. BH₃•THF Alcohol R-CH₂-CH₂-OH (Anti-Markovnikov Alcohol) Trialkylborane->Alcohol 2. H₂O₂, NaOH

Head-to-Head Comparison: Markovnikov vs. Anti-Markovnikov Addition

FeatureMarkovnikov AdditionAnti-Markovnikov Addition
Governing Principle Formation of the most stable carbocation intermediate.[4]Formation of the most stable radical (HBr/peroxides) or sterically/electronically favored transition state (hydroboration).[22][28]
Typical Reagents HX (HCl, HBr, HI), H₂O/H⁺HBr/ROOR, BH₃•THF followed by H₂O₂/NaOH.[16]
Intermediate Carbocation.[10]Free radical (for HBr/peroxides); no discrete intermediate in hydroboration.[22][25]
Possibility of Rearrangement Yes, if a more stable carbocation can be formed.[14]No.[22][25]
Stereochemistry Not stereospecific (syn and anti addition possible).[27]Syn-addition for hydroboration-oxidation.[29] Not stereoselective for radical HBr addition.[22]
Product Halide or hydroxyl group on the more substituted carbon.[5]Halide or hydroxyl group on the less substituted carbon.[18][24]

Applications in Synthesis and Drug Development

The ability to choose between Markovnikov and anti-Markovnikov addition provides immense synthetic flexibility, which is critical in the multi-step synthesis of complex molecules like pharmaceuticals.[30][31] For instance, the synthesis of a primary alcohol from a terminal alkene can be achieved with high selectivity using hydroboration-oxidation, a transformation that would be impossible via acid-catalyzed hydration which would yield the secondary alcohol according to Markovnikov's rule.[32]

Similarly, the selective synthesis of either a primary or secondary alkyl bromide from the same starting alkene can be controlled by the presence or absence of a radical initiator.[33][34] This control over the placement of functional groups is a powerful tool for building molecular complexity and accessing a diverse range of chemical structures for drug discovery and development.

Experimental Protocols

Representative Protocol for Markovnikov Addition: Hydrobromination of Propene[14][36]
  • Reactants: Propene (gas), concentrated hydrobromic acid (HBr).

  • Procedure:

    • Bubble propene gas through a solution of concentrated HBr at room temperature.

    • Alternatively, for a contained reaction, a sealed vessel or syringe can be used containing both reactants.[35]

    • Allow the reaction to proceed for a sufficient time (can range from minutes to hours depending on concentration and temperature).

    • After the reaction is complete, neutralize any remaining acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the organic product with a suitable solvent (e.g., diethyl ether).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to isolate the product, 2-bromopropane.

  • Analysis: The product can be characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Representative Protocol for Anti-Markovnikov Addition: Hydroboration-Oxidation of 1-Hexene[25]
  • Reactants: 1-Hexene, borane-tetrahydrofuran complex (BH₃•THF), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Procedure:

    • Hydroboration: To a solution of 1-hexene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of BH₃•THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the trihexylborane.

    • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a solution of NaOH, followed by the dropwise addition of H₂O₂. (Caution: This step is exothermic).

    • After the addition is complete, allow the mixture to stir at room temperature for another hour.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude product, 1-hexanol.

  • Purification and Analysis: The product can be purified by distillation or column chromatography and characterized by GC-MS, NMR, and IR spectroscopy.

Conclusion

The Markovnikov and anti-Markovnikov addition reactions represent a powerful dichotomy in synthetic organic chemistry, allowing for the precise and predictable installation of functional groups on either the more or less substituted carbon of an alkene. A thorough understanding of the underlying mechanisms—carbocation-mediated for Markovnikov's rule and radical or concerted for anti-Markovnikov pathways—is essential for any researcher aiming to design and execute efficient and selective synthetic strategies. The choice between these methodologies is a critical decision point in the synthesis of complex organic molecules, with profound implications for fields ranging from materials science to the development of new therapeutics.

References

A Senior Application Scientist's Guide to the Analysis of Enantiomeric Purity of (S)-3,3-dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules is a cornerstone of quality control, efficacy, and safety. (S)-3,3-dimethylcyclohexanol, a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), is no exception. The ability to accurately quantify its enantiomeric excess (e.e.) is critical for ensuring the desired pharmacological activity and minimizing potential off-target effects of the final product.

This comprehensive guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of (S)-3,3-dimethylcyclohexanol. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most suitable method for your research and development needs.

The Criticality of Enantiomeric Purity in Drug Development

The seemingly subtle difference between enantiomers—non-superimposable mirror images—can have profound biological consequences. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. The development of robust and reliable analytical methods for determining enantiomeric purity is not just a matter of good science; it is a regulatory necessity.

A Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric purity fundamentally relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. Here, we compare four of the most powerful and widely used methods:

  • Chiral Gas Chromatography (GC)

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Polarimetry

Chiral Gas Chromatography (GC): High-Resolution Separation of Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[1] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For chiral alcohols like 3,3-dimethylcyclohexanol, derivatized cyclodextrins are among the most effective and widely used CSPs.[2][3]

Causality of Experimental Choices

The selection of the appropriate chiral GC column is paramount for achieving successful enantiomeric separation. The choice is dictated by the structure of the analyte and its ability to interact with the chiral selector of the stationary phase. For cyclic alcohols, cyclodextrin-based phases offer a combination of inclusion complexation and hydrogen bonding interactions that can lead to excellent resolution.[2] Derivatization of the alcohol to its corresponding acetate ester can sometimes enhance volatility and improve peak shape, leading to better separation.[4]

Experimental Protocol: Chiral GC Analysis

Objective: To determine the enantiomeric excess of (S)-3,3-dimethylcyclohexanol using chiral gas chromatography.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column.[4]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • (Optional Derivatization): To a solution of the alcohol (10 mg) in dichloromethane (1 mL), add acetic anhydride (2 equivalents) and a catalytic amount of pyridine. Stir at room temperature for 1 hour. Quench the reaction with water, extract with dichloromethane, dry over sodium sulfate, and dilute to the appropriate concentration for GC analysis.

  • GC Conditions:

    • Injector Temperature: 230 °C[4]

    • Detector Temperature: 250 °C[4]

    • Carrier Gas: Hydrogen or Helium[4]

    • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 150 °C at 2 °C/min.

    • Injection Volume: 1 µL (split injection, ratio 50:1)

Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Data Presentation
ParameterValueReference
Column CP Chirasil-DEX CB[4]
Temperature Program 100-150 °C at 2 °C/min(Typical)
Expected Resolution (Rs) > 1.5(General Target)
Analysis Time ~20-30 min(Estimated)

Visualization: Chiral GC Workflow

G cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis Sample This compound Sample Solvent Solvent (e.g., Dichloromethane) Sample->Solvent Vial GC Vial Solvent->Vial Injector Injector Vial->Injector Column Chiral GC Column (e.g., CP Chirasil-DEX CB) Injector->Column Volatility Detector FID Detector Column->Detector Separation Chromatogram Chromatogram (Two separated peaks) Detector->Chromatogram Integration Integration of Peaks Chromatogram->Integration Peak Area Calculation e.e. Calculation Integration->Calculation Area Values

Caption: Workflow for Chiral GC Analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[5] It can be applied to a broader range of compounds than GC, including those that are not volatile or are thermally labile. The separation principle is similar to chiral GC, relying on a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide variety of chiral compounds, including alcohols.[6]

Causality of Experimental Choices

The choice of a polysaccharide-based CSP is a logical starting point for method development for a new chiral alcohol. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The mobile phase composition is a critical parameter to optimize, with normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) systems being common choices. The polarity of the mobile phase influences the interactions between the analyte and the CSP, thereby affecting retention and resolution.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of (S)-3,3-dimethylcyclohexanol using chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV or Refractive Index (RI) Detector

  • Chiral Column: A polysaccharide-based column such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: RI or UV at a low wavelength (e.g., 210 nm) if the compound has sufficient chromophore.

    • Injection Volume: 10 µL

Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the same formula as for GC.

Data Presentation
ParameterValueReference
Column Polysaccharide-based (e.g., CHIRALPAK® AD-H)(General Recommendation)
Mobile Phase n-Hexane / Isopropanol (90:10)(Typical Starting Condition)
Expected Resolution (Rs) > 1.5(General Target)
Analysis Time ~15-25 min(Estimated)

Visualization: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample This compound Sample MobilePhase Mobile Phase Sample->MobilePhase Vial HPLC Vial MobilePhase->Vial Injector Injector Vial->Injector Column Chiral HPLC Column (e.g., Polysaccharide-based) Injector->Column Elution Detector RI or UV Detector Column->Detector Separation Chromatogram Chromatogram (Two separated peaks) Detector->Chromatogram Integration Integration of Peaks Chromatogram->Integration Peak Area Calculation e.e. Calculation Integration->Calculation Area Values G cluster_prep Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis Alcohol (R/S)-3,3-Dimethylcyclohexanol Reaction Reaction in NMR Tube (Pyridine, CDCl3) Alcohol->Reaction CDA (R)-Mosher's Acid Chloride CDA->Reaction Diastereomers Diastereomeric Esters Reaction->Diastereomers NMR NMR Spectrometer Diastereomers->NMR Spectrum ¹H NMR Spectrum NMR->Spectrum Integration Integration of Signals Spectrum->Integration Identify & Integrate Diastereotopic Signals Calculation e.e. Calculation Integration->Calculation Integral Values G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample This compound Sample Solvent Solvent (known concentration) Sample->Solvent Cell Polarimeter Cell Solvent->Cell Polarimeter Polarimeter Cell->Polarimeter ObservedRotation Observed Rotation (α_obs) Polarimeter->ObservedRotation SpecificRotation Calculate Specific Rotation ObservedRotation->SpecificRotation [α] = α_obs / (c * l) Calculation e.e. Calculation SpecificRotation->Calculation Compare to [α]_pure

References

A Comparative Guide to the Kinetic Analysis of 3,3-Dimethylcyclohexanol Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reaction kinetics for the oxidation of 3,3-dimethylcyclohexanol to its corresponding ketone, 3,3-dimethylcyclohexanone. As researchers and drug development professionals, understanding the underlying kinetics of a transformation is paramount for process optimization, mechanistic elucidation, and rational selection of synthetic methodologies. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, comparing several common oxidation systems through the lens of their kinetic behavior.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The substrate in focus, this compound, presents an interesting case due to the gem-dimethyl group at the C3 position. This structural feature can introduce steric effects that influence the rate and mechanism of oxidation compared to simpler cyclic alcohols.[1] Kinetic analysis allows us to quantify these effects and objectively evaluate the efficiency and characteristics of different oxidizing agents.

Pillar 1: Theoretical Framework for Alcohol Oxidation Kinetics

Before comparing specific systems, it is crucial to understand the core principles governing alcohol oxidation. For many common oxidants, the reaction proceeds through a multi-step mechanism. The rate-determining step, the slowest step in the sequence, dictates the overall reaction rate and is therefore the focus of kinetic studies.

A widely supported mechanism for many oxidants, particularly chromium-based reagents, involves the initial formation of an intermediate ester, followed by the cleavage of the carbon-hydrogen bond at the alcohol carbon (the α-C-H bond).[2][3] Strong evidence for this comes from kinetic isotope effect (KIE) studies. When the α-hydrogen is replaced with deuterium, the reaction rate significantly decreases (kH/kD > 1), indicating that the C-H bond is broken in the rate-determining step.[2][3]

The general rate law for such a reaction often takes the form:

Rate = k [Alcohol]^x [Oxidant]^y

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the alcohol and the oxidant, respectively. These orders must be determined experimentally.

Pillar 2: Comparative Kinetic Profiles of Key Oxidation Systems

We will now dissect and compare four distinct oxidation systems, ranging from classic stoichiometric reagents to modern catalytic methods. For each, we provide the mechanistic rationale, a detailed protocol for kinetic analysis, and expected outcomes.

The Classic Powerhouse: Chromic Acid (Jones Oxidation)

Jones oxidation is a robust and rapid method that utilizes chromic acid (H₂CrO₄), typically formed in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid and acetone.[4] Its high oxidation potential makes it very effective, but it is also non-selective and involves highly toxic and carcinogenic Cr(VI) compounds.[5]

Mechanistic Causality: The reaction is believed to proceed via the rapid formation of a chromate ester. The rate-determining step is the subsequent E2-like elimination, where a base (often water) removes the α-proton, leading to the C=O bond formation and the reduction of Cr(VI) to Cr(IV). The reaction is strongly acid-catalyzed.[3]

Jones_Mechanism sub This compound ester Chromate Ester Intermediate sub->ester Fast Equilibrium reagent H₂CrO₄ (Chromic Acid) reagent->ester prod 3,3-Dimethylcyclohexanone ester->prod Slow, RDS (α-C-H cleavage) cr_iv Cr(IV) species ester->cr_iv h3o H₃O⁺ ester->h3o h2o H₂O (base) h2o->ester

Caption: Proposed mechanism for Jones oxidation of a secondary alcohol.

Experimental Protocol: Spectrophotometric Kinetic Analysis

This protocol allows for continuous monitoring of the reaction by observing the disappearance of the orange-colored Cr(VI) species.

  • Reagent Preparation: Prepare a stock solution of 2.0 M Jones reagent by carefully dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄, then diluting to 100 mL with distilled water.

  • Thermostatted Reaction Vessel: Place a quartz cuvette containing a magnetic stir bar in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder set to 25.0 °C.

  • Reaction Initiation: To the cuvette, add 2.0 mL of acetone, 0.5 mL of a 0.1 M solution of this compound in acetone, and 0.4 mL of 1 M H₂SO₄. Allow the solution to equilibrate.

  • Data Acquisition: Initiate the reaction by adding a small, precisely measured aliquot (e.g., 50 µL) of the Jones reagent stock solution. Immediately begin recording the absorbance at 350 nm (λₘₐₓ for HCrO₄⁻) at 10-second intervals for 10-15 minutes.

  • Data Analysis: The reaction is run under pseudo-first-order conditions (excess alcohol). The natural log of the absorbance versus time will yield a straight line whose slope is the pseudo-first-order rate constant, k'. The second-order rate constant can be determined by k = k' / [Alcohol].

The Selective Workhorse: Pyridinium Chlorochromate (PCC)

PCC is a milder Cr(VI) oxidant that offers greater selectivity, converting secondary alcohols to ketones efficiently without significant side reactions.[6][7] It is typically used in anhydrous organic solvents like dichloromethane (DCM).[6]

Mechanistic Causality: The mechanism is analogous to that of chromic acid, but it occurs in a non-aqueous environment. The reaction involves the formation of a chromate ester, followed by an intramolecular or solvent-assisted abstraction of the α-proton in the rate-determining step. The reaction can be catalyzed by acids.[3]

Experimental Protocol: Gas Chromatography (GC) Quench Analysis

Since PCC reactions are often run in opaque solutions, a quench-and-sample method is more practical for kinetic monitoring.

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (e.g., 1 mmol) and an internal standard (e.g., dodecane, 0.5 mmol) in 20 mL of anhydrous DCM. Thermostat the flask to 25.0 °C.

  • Initiation: Add solid PCC (e.g., 1.5 mmol) to the stirring solution and start a timer.

  • Sampling and Quenching: At timed intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture. Immediately quench it by passing it through a short plug of silica gel or Florisil in a Pasteur pipette, eluting with diethyl ether into a GC vial. This removes the solid PCC and byproducts.

  • GC Analysis: Analyze each quenched sample by GC to determine the concentration of the product, 3,3-dimethylcyclohexanone, relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. By varying the initial concentrations of the alcohol and PCC, the reaction orders can be determined.

The Mild & Metal-Free Option: Swern Oxidation

The Swern oxidation is a widely used metal-free method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[8] It is known for its mild conditions (typically -78 °C) and high chemoselectivity.

Mechanistic Causality: The reaction proceeds via the formation of an alkoxysulfonium salt intermediate. The addition of triethylamine facilitates an E2 elimination by deprotonating the α-carbon, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium chloride.[8] The low temperature is critical to prevent side reactions of the highly reactive intermediate.

Swern_Workflow start Start: Anhydrous DCM -78 °C add_oxalyl 1. Add Oxalyl Chloride start->add_oxalyl add_dmso 2. Add DMSO (Forms Vilsmeier-Haack type intermediate) add_oxalyl->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol 3. Add this compound (Forms Alkoxysulfonium Salt) stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_base 4. Add Triethylamine (Et₃N) (Induces Elimination) stir2->add_base warm 5. Warm to Room Temp add_base->warm workup 6. Aqueous Workup & Extraction warm->workup purify 7. Purification (Chromatography) workup->purify

Caption: Experimental workflow for a Swern oxidation reaction.

Kinetic Analysis Approach: Competition Experiments

The high speed of the Swern oxidation at its optimal temperature makes traditional kinetic analysis challenging. A competition experiment provides valuable data on relative reactivity.

  • Setup: Follow the standard Swern protocol (as outlined in the diagram above), but in the alcohol addition step, add an equimolar mixture of this compound and a reference alcohol (e.g., cyclohexanol). Use a substoichiometric amount of the oxidizing agent (e.g., 0.5 equivalents relative to the total alcohol).

  • Execution: Allow the reaction to proceed to completion.

  • Analysis: After workup, carefully analyze the product mixture by GC or ¹H NMR to determine the ratio of the two resulting ketones (3,3-dimethylcyclohexanone and cyclohexanone).

  • Calculation: The ratio of the products directly reflects the relative rate constants (k_rel = k_substrate / k_reference). This provides a quantitative measure of how the gem-dimethyl group influences reactivity under these conditions.

The Green Alternative: Catalytic Aerobic Oxidation

Modern synthetic chemistry emphasizes sustainable methods. Catalytic aerobic oxidation, using a transition metal catalyst (e.g., based on Copper or Ruthenium) and air or pure oxygen as the terminal oxidant, represents a greener alternative.[9][10] A common system employs a Cu(I) source with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[10]

Mechanistic Causality: These reactions operate via a catalytic cycle. In the Cu/TEMPO system, the alcohol is oxidized by a higher-valent copper species and TEMPO, which are then regenerated by oxygen in subsequent steps.[10] The kinetics can be complex, often depending on the concentrations of the substrate, catalyst, and the partial pressure of oxygen. The reaction can sometimes be modeled using Michaelis-Menten kinetics, similar to enzyme-catalyzed reactions.[11]

Experimental Protocol: Batch Reactor with O₂ Monitoring

  • Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a temperature probe is used. The reactor is connected to a gas burette or mass flow controller to monitor oxygen uptake.

  • Reaction Mixture: To the reactor, add a solvent (e.g., toluene), this compound, an internal standard, the copper catalyst (e.g., CuBr), and the TEMPO co-catalyst.[10]

  • Initiation and Monitoring: Seal the reactor, flush with O₂, and heat to the desired temperature (e.g., 80 °C).[9] Begin stirring vigorously to ensure good gas-liquid mixing. Record the volume of O₂ consumed over time. Simultaneously, take liquid samples at timed intervals for GC analysis as described for the PCC protocol.

  • Data Analysis: The rate of reaction can be determined from both the rate of product formation (from GC data) and the rate of O₂ consumption. This dual monitoring provides a self-validating system. Plotting the initial rate against substrate concentration can reveal if the reaction follows Michaelis-Menten kinetics.

Pillar 3: Synthesis of Kinetic Data and Practical Recommendations

The choice of an oxidation method is a trade-off between speed, selectivity, cost, safety, and operational complexity. The kinetic data gathered from the protocols above allow for a quantitative comparison.

Table 1: Comparative Summary of Oxidation Systems

FeatureJones OxidationPCC OxidationSwern OxidationCatalytic Aerobic Oxidation
Typical Rate Law Rate = k[ROH][HCrO₄⁻][H⁺]Rate = k[ROH][PCC]Complex; fast kineticsMichaelis-Menten type possible
Relative Rate Very FastModerateVery Fast (at -78°C)Moderate to Slow (catalyst dependent)
Key Reagents CrO₃, H₂SO₄, AcetonePyridinium ChlorochromateDMSO, Oxalyl Chloride, Et₃NMetal Catalyst, Co-catalyst, O₂
Pros Inexpensive, powerful, fastGood selectivity, reliableHigh yield, metal-free, mild"Green" (O₂ oxidant), catalytic
Cons Highly toxic (Cr(VI)), non-selective, harsh acidic conditionsToxic (Cr(VI)), tedious workupCryogenic temps required, stench (DMS), sensitive reagentsRequires catalyst optimization, potential for catalyst deactivation[9]
Kinetic Method UV-Vis SpectrophotometryGC Quench AnalysisCompetition ExperimentsO₂ Uptake & GC Analysis

Authoritative Insights & Recommendations:

  • For Rapid, Small-Scale Synthesis: When speed is essential and small amounts of toxic waste are manageable, PCC oxidation offers a reliable and predictable outcome. Its moderate kinetics are easily monitored by standard chromatographic techniques.

  • For Mechanistic & Reactivity Studies: For detailed mechanistic investigations, the Jones oxidation is a classic choice, as its kinetics are well-understood and easily followed by UV-Vis spectrophotometry.[3] For studying steric and electronic effects via relative rates, Swern competition experiments are highly informative.[8]

  • For Scale-Up & Green Chemistry: For process development and larger-scale synthesis where environmental impact and safety are primary concerns, catalytic aerobic oxidation is the superior choice.[9][10] While the initial kinetic analysis is more complex, the long-term benefits of avoiding stoichiometric heavy metals and using air as the oxidant are substantial. The kinetic data are crucial for designing a safe and efficient continuous flow or batch process.

By understanding the kinetic profile of each reaction, researchers can move beyond simply following a recipe and instead make informed, data-driven decisions to select the optimal synthetic route for their specific objectives.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Structural Isomer Differentiation

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for elucidating the structures of volatile and semi-volatile organic compounds. Electron Ionization (EI) mass spectrometry, with its reproducible and extensive fragmentation patterns, provides a molecular fingerprint that is invaluable for structural characterization. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of 3,3-dimethylcyclohexanol and offers a comparative study against its structural isomers and the parent cyclohexanol molecule. Understanding these distinct fragmentation pathways is crucial for the unequivocal identification of these closely related compounds in complex matrices.

The Foundation: Electron Ionization and Fragmentation of Cyclic Alcohols

Electron Ionization (EI) subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+). This high-energy molecular ion is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. For cyclic alcohols like cyclohexanols, two primary fragmentation pathways dominate: alpha-cleavage and dehydration[1][2].

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is driven by the formation of a resonance-stabilized oxonium ion.

  • Dehydration: This pathway involves the elimination of a water molecule (loss of 18 Da) from the molecular ion, resulting in the formation of a cycloalkene radical cation.

The substitution pattern on the cyclohexyl ring significantly influences the relative abundance of fragments derived from these and other pathways, allowing for the differentiation of isomers.

Experimental Protocol: GC-MS Analysis of Dimethylcyclohexanols

The data presented in this guide were obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[3]. The typical experimental setup for acquiring such data is as follows:

  • Sample Preparation: A dilute solution of the analyte (e.g., this compound) in a volatile solvent like methanol or dichloromethane is prepared.

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a non-polar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp, allowing for the separation of the analyte from the solvent and any impurities.

  • Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of a mass spectrometer.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a quadrupole or other mass analyzer.

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

GCMS_Workflow Sample Sample Injection GC Gas Chromatography Separation Sample->GC Volatility IonSource Electron Ionization (70 eV) GC->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector m/z Separation DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Figure 1: A generalized workflow for GC-MS analysis.

Fragmentation Pattern of this compound: A Detailed Analysis

The mass spectrum of this compound (C₈H₁₆O, Molecular Weight: 128.21 g/mol ) presents a unique fragmentation pattern that allows for its differentiation from other isomers.

Table 1: Major Fragment Ions in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment Structure/Loss
113Moderate[M - CH₃]⁺
110Low[M - H₂O]•+
95High[M - CH₃ - H₂O]⁺ or [M - H₂O - CH₃]⁺
71Base PeakC₅H₁₁⁺
57HighC₄H₉⁺
Key Fragmentation Pathways of this compound

The fragmentation of this compound is characterized by the following key pathways:

  • Loss of a Methyl Group (m/z 113): The molecular ion can undergo cleavage of a C-C bond to lose one of the gem-dimethyl groups as a methyl radical, forming a stable tertiary carbocation at m/z 113.

  • Dehydration (m/z 110): The loss of a water molecule from the molecular ion leads to the formation of the 3,3-dimethylcyclohexene radical cation at m/z 110. This peak is of relatively low intensity, suggesting that other fragmentation pathways are more favorable.

  • Sequential Loss of Methyl and Water (m/z 95): A prominent peak at m/z 95 arises from the sequential loss of a methyl radical and a water molecule. This can occur in either order.

  • Ring Cleavage leading to the Base Peak (m/z 71): The most abundant ion in the spectrum, the base peak, is observed at m/z 71. This fragment likely arises from a complex ring-opening and cleavage mechanism following initial fragmentation. One plausible pathway involves the formation of the molecular ion, followed by ring opening and subsequent cleavage to yield a stable C₅H₁₁⁺ carbocation.

  • Formation of a Butyl Cation (m/z 57): The high-intensity peak at m/z 57 corresponds to a stable tertiary butyl cation (C₄H₉⁺). This is a characteristic fragmentation for molecules containing a t-butyl-like moiety.

fragmentation_3_3 M [C₈H₁₆O]•+ (m/z 128) m113 [C₇H₁₃O]⁺ (m/z 113) M->m113 - •CH₃ m110 [C₈H₁₄]•+ (m/z 110) M->m110 - H₂O m71 [C₅H₁₁]⁺ (m/z 71) Base Peak M->m71 Ring Cleavage m57 [C₄H₉]⁺ (m/z 57) M->m57 Ring Cleavage m95 [C₇H₁₁]⁺ (m/z 95) m113->m95 - H₂O m110->m95 - •CH₃ Isomer_Comparison cluster_33 This compound cluster_22 2,2-Dimethylcyclohexanol cluster_44 4,4-Dimethylcyclohexanol cluster_cyclo Cyclohexanol node33 m/z 71 (Base Peak) [C₅H₁₁]⁺ node22 m/z 57 (Base Peak) [C₄H₉]⁺ node44 m/z 110 (Base Peak) [M - H₂O]•+ nodecyclo m/z 57 (Base Peak) [C₄H₉]⁺ or [C₃H₅O]⁺

References

A Senior Application Scientist's Guide to Product Identity Verification: A Comparative Analysis of Melting and Boiling Point Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the unambiguous identity and purity of a substance is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of physicochemical characterization techniques, the determination of melting and boiling points remains a fundamental, yet powerful, tool. These thermal transitions are intrinsic properties of a pure substance, offering a rapid and cost-effective means of preliminary identification and purity assessment.

This guide provides an in-depth comparison of traditional and modern methodologies for determining melting and boiling points. Moving beyond a simple recitation of protocols, we will delve into the thermodynamic principles underpinning these techniques, the causality behind experimental choices, and the critical interpretation of the data generated. Our focus is on creating a self-validating system of analysis, grounded in authoritative standards and best practices.

The Thermodynamic Foundation of Phase Transitions

The melting point of a solid is the temperature at which it transitions from a crystalline solid to a liquid state at a given pressure.[1] For a pure, crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This sharpness is a direct consequence of the uniform energy required to overcome the crystal lattice forces throughout the sample.

Conversely, the boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles within the bulk of the liquid.

The presence of impurities disrupts the uniform intermolecular forces within a sample. In solids, this leads to a phenomenon known as melting point depression , where the melting point is both lowered and broadened.[1] This is because the impurity introduces defects in the crystal lattice, making it less stable and requiring less energy to break down.[1] Conversely, non-volatile impurities typically elevate the boiling point of a liquid.

Comparative Analysis of Melting Point Determination Methods

The choice of methodology for melting point determination depends on a variety of factors including the required accuracy, sample throughput, and the nature of the substance itself. Below is a comparative overview of the most common techniques.

Method Principle Accuracy Precision Sample Size Throughput Advantages Disadvantages
Thiele Tube Manual observation of melting in a heated oil bath with natural convection.[2][3]Low to ModerateLowSmallLowLow cost, simple setup.[2]Prone to human error, uneven heating, safety concerns with hot oil.[4]
Capillary Method (Manual/Digital) Heating a sample in a capillary tube within a heated block and observing the melting process.[5][6]Moderate to HighModerate to HighSmall (2-3 mm column)[7]Low to ModerateImproved temperature control over Thiele tube, digital versions offer higher accuracy and reproducibility.[8]Manual observation can be subjective, heating rate can significantly impact results.[9]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[10]HighHighVery Small (typically a few milligrams)[10]Moderate to High (with autosampler)Highly accurate and sensitive, provides quantitative data on purity and polymorphism, can handle decomposing samples with high heating rates.[11][12]High initial instrument cost, requires careful calibration, not suitable for all compounds.[10]

Experimental Protocols

A. Melting Point Determination

1. Traditional Method: Thiele Tube

The Thiele tube utilizes the principle of natural convection in a heated oil bath to provide uniform heating to a capillary tube containing the sample.[3] While largely superseded by modern instrumentation, it remains a valuable technique for instructional purposes and in laboratories with limited resources.

Experimental Workflow: Thiele Tube Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result s1 Pulverize sample to a fine powder. s2 Pack sample into a capillary tube to a height of 2-3 mm. s1->s2 a1 Attach capillary tube to a thermometer. s2->a1 a2 Insert thermometer into a Thiele tube containing mineral oil. a1->a2 m1 Gently heat the side arm of the Thiele tube. a2->m1 m2 Observe the sample through the oil. m1->m2 m3 Record the temperature at the first sign of melting (T1). m2->m3 m4 Record the temperature when the sample is completely liquid (T2). m3->m4 r1 Report the melting range as T1 - T2. m4->r1

Caption: Workflow for Thiele Tube Melting Point Determination.

Protocol:

  • Sample Preparation: Finely pulverize the dry sample. Tap the open end of a capillary tube into the powder and then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[13]

  • Apparatus Setup: Attach the capillary tube to a thermometer with a small rubber band. Insert the thermometer into a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.

  • Heating and Observation: Gently heat the side arm of the Thiele tube with a small flame. The convection currents will ensure even heating.[3]

  • Data Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point).[13] This range is the melting point.

Causality: A slow, steady heating rate (around 1-2°C per minute) near the melting point is crucial for thermal equilibrium between the oil bath, thermometer, and sample, ensuring an accurate reading.

2. Modern Method: Digital Melting Point Apparatus

Digital melting point devices replace the oil bath with a heated metal block and often feature automated detection of the melting range, enhancing accuracy and reproducibility.[8]

Experimental Workflow: Digital Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Automated Measurement cluster_result Result s1 Prepare a finely powdered, dry sample. s2 Load the sample into a capillary tube to a height of 2-3 mm. s1->s2 i1 Insert the capillary tube into the heating block. s2->i1 i2 Set the start temperature, ramp rate, and stop temperature. i1->i2 m1 Initiate the heating program. i2->m1 m2 The instrument optically detects the onset and completion of melting. m1->m2 r1 The melting range is digitally displayed and recorded. m2->r1

Caption: Workflow for Digital Melting Point Determination.

Protocol:

  • Sample Preparation: As with the Thiele tube method, prepare a finely powdered, dry sample packed to a height of 2-3 mm in a capillary tube.[13]

  • Instrument Setup: Place the capillary tube into the designated slot in the heating block.[9] Program the instrument with a starting temperature below the expected melting point, a slow heating rate (e.g., 1°C/minute), and a final temperature above the expected melting point.[6]

  • Measurement: Start the heating program. The instrument will heat the sample and use a light source and detector to automatically determine the temperatures at which melting begins and ends.[9]

  • Data Recording: The melting range is digitally displayed and can often be saved or printed.

Trustworthiness through Calibration: The accuracy of any melting point apparatus must be regularly verified. This is achieved by measuring the melting points of certified reference standards.[7] The United States Pharmacopeia (USP) provides a set of standards for this purpose.[14]

USP Melting Point Reference Standards [7][14][15]

Reference Standard Expected Melting Point (°C)
Vanillin81 - 83
Acetanilide114 - 116
Phenacetin134 - 136
Sulphanilamide164.5 - 166.5
Caffeine235 - 237.5
B. Boiling Point Determination

For small sample volumes, traditional distillation is not feasible. Micro-methods are therefore essential.

1. Siwoloboff Method

This classic micro-method relies on observing the temperature at which a liquid is drawn into a capillary tube as it cools from its boiling point.

Protocol:

  • Setup: Place a small amount of the liquid into a fusion tube. Insert a capillary tube, sealed at one end, into the fusion tube with the open end down. Attach this assembly to a thermometer.

  • Heating: Heat the assembly in a Thiele tube or a melting point apparatus.

  • Observation: A stream of bubbles will emerge from the capillary tube as the liquid boils.

  • Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

2. Micro-Reflux Method

This method determines the boiling point by measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[16] It is generally considered more accurate than the Siwoloboff method.[17]

Protocol:

  • Setup: Place a small volume of the liquid (e.g., 0.5 mL) and a boiling chip in a small test tube.

  • Heating: Clamp the test tube in a heating block and gently heat to boiling.

  • Measurement: Position a thermometer with its bulb in the vapor phase above the refluxing liquid. The stable temperature observed is the boiling point.[16]

Advanced Techniques and Special Cases

Differential Scanning Calorimetry (DSC)

DSC offers a highly sensitive and accurate method for determining melting points and assessing purity.[10] It measures the heat flow into a sample as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The onset of the peak corresponds to the beginning of melting, and the peak maximum is often reported as the melting point. DSC is particularly advantageous for its ability to detect multiple thermal events, such as polymorphism, and for its high degree of automation.[11]

Handling Challenging Samples
  • Decomposing Substances: For compounds that decompose at or near their melting point, a rapid heating rate (e.g., 5-10°C/minute) is recommended to minimize the time the sample spends at high temperatures.[6] The decomposition point, often indicated by a color change or gas evolution, should be noted.[13]

  • Subliming Substances: Substances that sublime can be challenging as the solid may disappear before melting. To prevent this, the sample can be packed into a capillary tube that is then sealed at the open end with a flame or wax.[18][19]

  • Hygroscopic Samples: Samples that readily absorb moisture from the atmosphere should be dried and handled in a low-humidity environment. The capillary tube should be sealed to prevent water absorption, which would act as an impurity and depress the melting point.[5]

Mixed Melting Point for Identity Confirmation

To confirm the identity of an unknown substance, a mixed melting point determination can be performed.[20] The unknown is mixed in a 1:1 ratio with a known, authentic sample.[5] If the two substances are identical, the melting point of the mixture will be sharp and unchanged. If they are different, the melting point will be depressed and broadened.[21] This is a powerful and simple confirmatory test.

An exception to this is a eutectic mixture, which is a specific composition of two components that melts at a sharp, single temperature.[22]

Conclusion

The determination of melting and boiling points, while classic techniques, remain indispensable for the initial characterization of product identity and purity. The evolution from manual methods like the Thiele tube to automated digital apparatus and advanced techniques like DSC has significantly improved the accuracy, precision, and throughput of these analyses.

As a senior application scientist, I advocate for a thorough understanding of the principles behind each method to make informed decisions about the most appropriate technique for a given sample and analytical challenge. The integrity of your results hinges on meticulous sample preparation, proper instrument calibration with certified standards, and a critical interpretation of the data, including any observed anomalies like decomposition or sublimation. By adhering to these principles and the protocols outlined in this guide, researchers can confidently validate the identity of their products, ensuring the robustness and reliability of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In any laboratory setting, particularly within the fast-paced environment of drug development and scientific research, the commitment to safety and environmental stewardship is non-negotiable. The proper handling and disposal of chemical reagents are paramount, not merely as a regulatory requirement, but as a core tenet of scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 3,3-Dimethylcyclohexanol, moving beyond mere instruction to explain the scientific rationale behind each critical step. Our objective is to empower you with the knowledge to manage this chemical confidently, ensuring the safety of your team and the integrity of our shared environment.

Part 1: Understanding the Hazard Profile of this compound

Before any handling or disposal protocol can be established, a thorough understanding of the subject chemical's intrinsic properties is essential. This compound (CAS No. 767-12-4) is a combustible organic compound that presents several specific hazards that directly inform our procedural choices.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards. The classifications for this compound are summarized below.

Hazard ClassGHS CodeDescriptionCausality Behind Handling Procedures
Combustible LiquidH227Combustible liquid.[1]The flashpoint of 66.6°C (152°F) means that while it doesn't ignite at typical ambient temperatures, it can produce sufficient vapors to form an ignitable mixture with air if heated.[2][3] This dictates strict control of ignition sources and proper ventilation.
Skin IrritationH315Causes skin irritation.[1]The chemical can disrupt the lipid barrier of the skin, leading to irritation. This necessitates the use of chemically resistant gloves to prevent direct contact.
Serious Eye IrritationH319Causes serious eye irritation.[1]Direct contact with the eyes can cause significant irritation or damage. Splash-proof goggles or a face shield are mandatory to prevent accidental exposure.
Respiratory IrritationH335May cause respiratory irritation.[1]Vapors can irritate the mucous membranes of the respiratory tract. All handling of open containers should occur within a certified chemical fume hood to control vapor inhalation.

This hazard profile is the foundation upon which our entire disposal strategy is built. Each step is a direct response to mitigate these identified risks.

Part 2: Operational Protocols for Safe Handling and Collection

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of use.

Required Personal Protective Equipment (PPE)

Given the hazards identified, a specific level of PPE is required to create a barrier between the researcher and the chemical. This is a non-negotiable baseline for safety. According to guidelines from the Occupational Safety and Health Administration (OSHA), Level D protection with specific enhancements is appropriate for handling this substance in a controlled lab environment.[4][5]

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[6][7]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned to protect skin and clothing.[6]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[6]

Waste Segregation and Collection

The principle of "cradle-to-grave" management, central to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), dictates that hazardous waste is tracked from generation to final disposal.[3][8] This process begins with correct segregation in the lab.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and other non-halogenated organic liquid waste. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight lid.[9]

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flame, exclamation mark).[9]

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the operator. Crucially, it must be away from all sources of ignition such as heat, sparks, or open flames.[3][9]

  • Transferring Waste: When transferring this compound waste into the container, perform the operation inside a chemical fume hood to control vapor exposure.[6]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of combustible vapors.

Part 3: Emergency Procedures for Spills and Leaks

Even with meticulous planning, accidental releases can occur. A well-defined spill response plan is a critical component of laboratory safety.

Spill Response Workflow

The following diagram outlines the decision-making process and procedural steps for responding to a this compound spill.

SpillResponse cluster_0 Immediate Actions cluster_1 Spill Assessment cluster_2 Response Protocol cluster_3 Final Disposal Alert Alert personnel in the immediate area. Ignition Extinguish all nearby ignition sources. Ventilate Ensure ventilation (fume hood) is active. Assess Assess Spill Size & Location Ventilate->Assess SmallSpill Small Spill (<100 mL) Inside Fume Hood Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) or Outside Fume Hood Assess->LargeSpill Major Cleanup 1. Don appropriate PPE. 2. Contain with absorbent pads/sand. 3. Work from outside in. 4. Collect material with non-sparking tools. SmallSpill->Cleanup Evacuate 1. Evacuate the area immediately. 2. Contact institutional EH&S / Emergency Response. LargeSpill->Evacuate Dispose Place all contaminated materials into a sealed, labeled hazardous waste container. Cleanup->Dispose Decon Decontaminate the area and all tools used. Dispose->Decon

Figure 1. Decision workflow for this compound spill response.

Part 4: Final Disposal Procedures

Once the satellite accumulation container is full (or after a designated time limit per institutional policy), it must be transferred for final disposal. This process is heavily regulated and must be handled by trained professionals.

Procedural Steps:

  • Container Integrity Check: Before moving, ensure the waste container is sealed, clean on the outside, and properly labeled.

  • Transfer to Main Accumulation Area: Transport the container (using a secondary containment carrier) to your facility's main hazardous waste accumulation area. This area has specific regulatory requirements for ventilation, signage, and secondary containment.

  • Arrange for Professional Disposal: Your institution's Environmental Health & Safety (EH&S) department will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of Class 3 flammable and combustible liquids in accordance with all federal and state regulations.[3][8]

  • Disposal Method: The ultimate disposal method will be determined by the licensed facility but typically involves incineration at a permitted hazardous waste incinerator. This high-temperature process ensures the complete destruction of the organic compound.

  • Documentation: Maintain meticulous records of waste generation and disposal, often through a hazardous waste manifest system. This documentation is a legal requirement and completes the "cradle-to-grave" chain of custody.[3]

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3,3-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of 3,3-Dimethylcyclohexanol, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions that are integral to successful and reproducible science.

Core Hazard Assessment: Understanding the Risks of this compound

Before any bottle is opened, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is classified with specific risks that directly inform our PPE strategy. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are well-defined and require our full attention.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram Implication for Handling
Flammable liquids (Category 4) H227: Combustible liquid Requires control of ignition sources and careful storage.
Skin corrosion/irritation (Category 2) H315: Causes skin irritation Direct skin contact must be prevented through appropriate gloves and lab attire.
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation Robust eye protection is mandatory to prevent splashes.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) H335: May cause respiratory irritation Vapors and aerosols must be controlled, necessitating respiratory protection under certain conditions.

Source: Adapted from PubChem CID 79105.[1]

These classifications are not mere suggestions; they are directives for the minimum safety protocols required. The combustible nature dictates our storage and handling environment, while the irritant properties for skin, eyes, and respiratory tract dictate the specific PPE we must employ.

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a chemical hazard. Before you even select your gloves, you must ensure that engineering and administrative controls are in place. These are foundational to a safe laboratory environment.

  • Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood. A fume hood is essential to control the inhalation hazard posed by its vapors, which can cause respiratory irritation.[1] All transfers, weighing, and mixing of this chemical should occur within the sash of a fume hood.

  • Administrative Controls: These are the procedures and work practices you and your institution establish. This includes developing a Chemical Hygiene Plan, providing adequate training on the specific hazards of this chemical, and ensuring emergency equipment like safety showers and eyewash stations are accessible and tested regularly.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and directly correlated with the hazards identified in Section 1.

Eye and Face Protection: Preventing Serious Irritation

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the chemical.[2] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting from splashes, mists, and vapors that can cause injury.[3]

  • Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., transferring large volumes, heating the substance, or working under pressure), a face shield must be worn in addition to chemical splash goggles.[2][4] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Irritation

To prevent skin irritation, appropriate body coverage is essential.[1][5]

  • Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[2] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.

  • Apron: For procedures involving larger quantities where splash potential is high, a chemically resistant apron should be worn over the lab coat.

Hand Protection: Selecting the Right Gloves

Your hands are most likely to come into direct contact with this compound. Therefore, selecting the correct gloves is critical.

  • Glove Material: While disposable nitrile gloves offer broad, short-term protection against many chemicals, it is crucial to verify their suitability for this compound.[2] Always consult the glove manufacturer’s chemical resistance guide to determine the breakthrough time and permeation rate for the specific glove you are using. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ may be more appropriate.[3][5]

  • Proper Technique:

    • Always inspect gloves for tears or pinholes before use.

    • Don gloves over the cuff of your lab coat sleeve.

    • If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.

    • Never reuse disposable gloves.

    • Remove gloves using a technique that avoids touching the contaminated exterior with your bare skin.

Respiratory Protection: When to Use a Respirator

Respiratory protection is not typically required for small-scale use within a certified chemical fume hood. However, it becomes necessary when engineering controls are insufficient to maintain exposure below acceptable limits.[2][4]

  • Conditions Requiring a Respirator:

    • Large-scale operations where vapor concentrations may be high.

    • Cleaning up a significant spill outside of a fume hood.

    • When engineering controls (like a fume hood) are not available or are malfunctioning.

  • Respirator Type: If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement.[4] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[6][7]

Operational Plan: Step-by-Step Safe Handling Workflow

This section provides a procedural workflow for a typical laboratory task involving this compound. The process of correctly donning and doffing PPE is critical to its effectiveness.

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing PPE Doffing Sequence (Contamination Control) prep1 Verify Fume Hood Function prep2 Assemble All Chemicals & Equipment prep1->prep2 prep3 Review SDS & Protocol prep2->prep3 don1 1. Lab Coat & Apron prep3->don1 Enter Work Area don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 handle Perform Experiment Inside Fume Hood don4->handle doff1 1. Gloves handle->doff1 After Experiment doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Apron & Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Workflow for Preparation, PPE Donning, Handling, and Doffing.

Disposal Plan: Managing this compound Waste

Proper disposal is a critical component of the chemical lifecycle, ensuring safety and environmental compliance. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.[8]

  • Container Selection: Use a designated, chemically compatible, and leak-proof container. The original product container can often be used. Ensure the container is in good condition.[8]

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by name, including "this compound," with their approximate concentrations.[8]

  • Storage: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[8] Store it in a designated satellite accumulation area (SAA) that is secure and away from ignition sources.

  • Pickup: When the container is full or ready for disposal, follow your institution's procedure for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.

Waste_Disposal cluster_waste Waste Segregation & Containment start Waste Generated (Liquid, Solid, or PPE) liquid Liquid Waste: Chemically compatible container start->liquid solid Solid Waste (e.g., contaminated wipes): Separate labeled container start->solid ppe Contaminated PPE: Dispose as solid waste start->ppe label_container Label Container: 'HAZARDOUS WASTE' + Chemical Contents liquid->label_container solid->label_container ppe->label_container seal_store Seal Container & Store in Satellite Accumulation Area label_container->seal_store request_pickup Request EHS Waste Pickup seal_store->request_pickup

Caption: Decision workflow for hazardous waste disposal.

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize a thorough risk assessment before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclohexanol
Reactant of Route 2
3,3-Dimethylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.